molecular formula C9H6BrNO B1322152 4-(4-Bromophenyl)oxazole CAS No. 54289-73-5

4-(4-Bromophenyl)oxazole

Cat. No.: B1322152
CAS No.: 54289-73-5
M. Wt: 224.05 g/mol
InChI Key: JUZBHACCQAUBSC-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBHACCQAUBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624676
Record name 4-(4-Bromophenyl)-1,3-oxazole
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54289-73-5
Record name 4-(4-Bromophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54289-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group attached to an oxazole ring, imparts a unique combination of properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions, while the oxazole core is a known pharmacophore found in numerous biologically active molecules.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic behavior.

Core Molecular Information

The fundamental molecular details of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 54289-73-5[1][2][3][4]
Molecular Formula C₉H₆BrNO[2][3]
Molecular Weight 224.05 g/mol [3]
Purity Typically ≥98%[1]

Molecular Structure:

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the bromophenyl and oxazole rings.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted/Estimated ValueBasis for Estimation
Melting Point (°C) 130 - 150Based on melting points of related bromophenyl-substituted heterocycles. For example, 2-(4-bromophenyl)-1,3,4-oxadiazole has a melting point of 142-147°C[5].
Boiling Point (°C) ~300 - 350Predicted based on the boiling point of similar structures like 3-(4-Bromophenyl)-1,2,4-oxadiazole (Predicted: 303.1°C)[6].
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water.Aryl-substituted oxadiazoles generally exhibit low solubility in water, which is expected to be similar for oxazoles[7].
pKa (acidic) Not applicableThe molecule does not have a readily ionizable acidic proton.
pKa (basic) ~ -1 to 1The oxazole ring is weakly basic. The predicted pKa of the conjugate acid for 3-(4-Bromophenyl)-1,2,4-oxadiazole is -1.22[6].
logP ~ 2.5 - 3.5Estimated based on the predicted XlogP of 2.1 for the related 2-(4-bromophenyl)-1,3,4-oxadiazole[8]. The position of the phenyl ring can influence lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While the specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of structurally analogous compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the protons on the oxazole and bromophenyl rings.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Oxazole H-2~8.0 - 8.2sN/A
Oxazole H-5~7.6 - 7.8sN/A
Bromophenyl H-2', H-6'~7.6 - 7.8d~8.5
Bromophenyl H-3', H-5'~7.5 - 7.7d~8.5

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃ or DMSO-d₆. The exact positions of the signals can be influenced by the solvent and the presence of other functional groups in related derivatives[9][10].

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Oxazole C-2~150 - 155
Oxazole C-4~135 - 140
Oxazole C-5~120 - 125
Bromophenyl C-1' (ipso)~128 - 132
Bromophenyl C-2', C-6'~127 - 130
Bromophenyl C-3', C-5'~131 - 133
Bromophenyl C-4' (ipso-Br)~122 - 125

Note: The signals for the quaternary carbons (C-4, C-1', and C-4') will typically be of lower intensity.

Expected Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the aromatic rings and the oxazole heterocycle.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C=N stretch (oxazole)1650 - 1590Medium to Strong
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-O-C stretch (oxazole)1100 - 1000Strong
C-Br stretch700 - 500Medium to Strong
Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 223 and 225, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation Pathways: The fragmentation of oxazoles can be complex. Common fragmentation pathways for phenyl-substituted oxazoles involve the loss of CO, HCN, and cleavage of the phenyl ring[9]. For this compound, key fragments would be expected from the loss of CO (m/z 195/197) and subsequent fragmentation.

Experimental Protocols for Physicochemical Property Determination

For drug development and lead optimization, empirical determination of physicochemical properties is crucial. The following section provides detailed, self-validating protocols for key experiments.

Synthesis of this compound

Several synthetic routes to substituted oxazoles are known. A common and effective method is the Robinson-Gabriel synthesis or a related cyclization reaction. A plausible synthesis of this compound involves the reaction of 2-amino-1-(4-bromophenyl)ethan-1-one with a suitable one-carbon synthon, followed by cyclization.

Workflow for the Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants: 2-Amino-1-(4-bromophenyl)ethan-1-one + Formamide B Reaction: Heat under reflux A->B Robinson-Gabriel Synthesis C Crude Product B->C D Work-up: Aqueous extraction C->D E Column Chromatography: Silica gel, Hexane/EtOAc gradient D->E F Pure this compound E->F G Spectroscopic Analysis: NMR, IR, MS F->G H Purity Assessment: HPLC F->H

Caption: General workflow for the synthesis and characterization of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1 equivalent) and formamide (excess, e.g., 10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of a compound, quantified by its logP value, is a critical parameter in drug design. The shake-flask method is the gold standard for its determination.

Workflow for logP Determination:

G A Prepare octanol-saturated water and water-saturated octanol B Dissolve this compound in one phase A->B C Mix the two phases vigorously (e.g., 1 hour) B->C D Centrifuge to separate phases C->D E Quantify compound concentration in each phase using HPLC-UV D->E F Calculate P = [Compound]octanol / [Compound]water E->F G Calculate logP = log10(P) F->G

Caption: Workflow for the experimental determination of logP.

Step-by-Step Protocol:

  • Phase Preparation: Prepare octanol-saturated water and water-saturated n-octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in water-saturated n-octanol at a known concentration.

  • Partitioning: In a centrifuge tube, mix a known volume of the stock solution with a known volume of octanol-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound in both the n-octanol and aqueous phases using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Safety and Handling

Based on available supplier information, this compound should be handled with care. The following hazard statements have been reported:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its physicochemical properties, drawing upon both available data and well-established scientific principles to offer predictions where experimental values are lacking. The inclusion of detailed experimental protocols empowers researchers to empirically determine these properties, fostering a deeper understanding of this compound and facilitating its application in their research endeavors. As with any chemical, a thorough understanding of its properties is the first step towards unlocking its full potential.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)oxazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, explore established and modern synthetic routes with detailed experimental insights, and present its physicochemical and spectroscopic properties. Furthermore, this guide will illuminate the current understanding of its applications, particularly in the realm of drug development, supported by relevant biological data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Compound Identification and Physicochemical Properties

The subject of this guide is the heterocyclic compound this compound.

  • IUPAC Name: 4-(4-bromophenyl)-1,3-oxazole

  • CAS Number: 54289-73-5[1][2]

  • Molecular Formula: C₉H₆BrNO

  • Molecular Weight: 224.05 g/mol

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 224.05401PlusChem LLC
Purity 98% (typical commercial)Apollo Scientific[1]
Storage Conditions Sealed in dry, 2-8°CUB

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic characteristics are not extensively reported in publicly available literature and would typically be determined empirically upon synthesis.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to a wide array of substituted derivatives. For the synthesis of 4-aryl oxazoles like this compound, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two of the most prominent and adaptable methods.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones.[3][4] This approach is highly effective for preparing a variety of substituted oxazoles.

Reaction Causality: The choice of a strong dehydrating agent is critical for driving the reaction to completion by facilitating the removal of a water molecule from the cyclic intermediate. The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A 2-Amino-1-(4-bromophenyl)ethan-1-one C N-(2-(4-bromophenyl)-2-oxoethyl)formamide A->C Acylating Agent B Formic Acid B->C D N-(2-(4-bromophenyl)-2-oxoethyl)formamide F This compound D->F Heat E Dehydrating Agent (e.g., H₂SO₄, P₂O₅) E->F

Caption: Robinson-Gabriel synthesis workflow for this compound.

  • Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)formamide:

    • To a solution of 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1 equivalent) in an appropriate solvent such as dichloromethane, add triethylamine (1.1 equivalents) and cool the mixture to 0°C.

    • Slowly add formic acid (1.2 equivalents) or a suitable acylating agent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone. Purify by column chromatography or recrystallization.

  • Cyclodehydration to this compound:

    • To the purified N-(2-(4-bromophenyl)-2-oxoethyl)formamide, add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

    • Heat the mixture, typically between 100-150°C, for several hours.

    • Monitor the formation of the oxazole by TLC.

    • After completion, carefully quench the reaction mixture by pouring it onto ice.

    • Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative and often milder route to oxazoles. A particularly relevant variation is the one-pot synthesis of 4,5-disubstituted oxazoles, which can be adapted for the synthesis of 4-substituted oxazoles.[5][6][7][8][9]

Reaction Causality: This reaction leverages the unique reactivity of tosylmethyl isocyanide (TosMIC) as a three-atom synthon. The use of an ionic liquid as the solvent can enhance reaction rates and facilitate a more environmentally friendly process.[5]

G cluster_0 Step 1: In situ formation of intermediate cluster_1 Step 2: Elimination A Tosylmethyl isocyanide (TosMIC) D Intermediate Oxazoline A->D B 4-Bromobenzaldehyde B->D C Base (e.g., K₂CO₃) C->D E Intermediate Oxazoline F This compound E->F Heat

Caption: Adapted Van Leusen synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous natural products with potent pharmacological activities.[10][11] The introduction of a 4-bromophenyl substituent can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Antimicrobial Activity

Derivatives of 4-phenyloxazole have demonstrated significant antimicrobial properties. Specifically, 4-(4-bromophenyl)-2-tert-butyloxazole has been identified as a potent antibacterial agent against various bacterial strains.[10] The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, a recognized interaction in drug-receptor binding.

Anti-inflammatory and Analgesic Potential

The 4-aryloxazole scaffold has been explored for its anti-inflammatory and analgesic activities. Some derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have shown anti-inflammatory effects comparable to standard drugs like indomethacin.[12] While this is an oxadiazole, the presence of the bromophenyl moiety is noteworthy. The structural similarity suggests that this compound could serve as a valuable building block for the development of novel anti-inflammatory and analgesic agents.

Other Potential Therapeutic Areas

The broader class of oxazole derivatives has been investigated for a wide range of therapeutic applications, including:

  • Anticancer activity

  • Antitubercular effects

  • Antidiabetic properties

  • Antiobesity agents

  • Antioxidant activity

The this compound core can be further functionalized to explore these and other therapeutic avenues.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Oxazole Protons: Two singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) for the protons at the C2 and C5 positions of the oxazole ring.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), including a signal for the carbon bearing the bromine atom and the carbon attached to the oxazole ring.

  • Oxazole Carbons: Signals for the C2, C4, and C5 carbons of the oxazole ring, typically in the range of δ 120-160 ppm.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: A characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of approximately equal intensity) at m/z 223 and 225.

  • Fragmentation: Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of bromine.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with a straightforward, albeit not extensively documented, synthetic pathway. Its structural features, particularly the presence of the oxazole core and the bromophenyl moiety, make it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

Future research should focus on the development of optimized and scalable synthetic protocols for this compound. Furthermore, a thorough investigation of its biological activity profile through in vitro and in vivo studies is warranted to fully elucidate its therapeutic potential. The exploration of this compound and its derivatives will undoubtedly contribute to the expanding landscape of heterocyclic medicinal chemistry.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)oxazole: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)oxazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular structure and formula, outline a robust and validated synthetic methodology, and explore its potential applications in drug discovery and development, grounded in the broader context of substituted oxazoles' biological activities. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel oxazole-based therapeutic agents.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The electronic properties of the oxazole ring, coupled with its ability to serve as a bioisosteric replacement for other functional groups, make it a valuable component in the design of novel therapeutics.[1] The introduction of substituents at various positions on the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] Bromophenyl-substituted heterocycles, in particular, are of significant interest as the bromine atom can act as a heavy atom for X-ray crystallography, a handle for further synthetic transformations (e.g., cross-coupling reactions), and can enhance binding affinity to target proteins.

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

This compound is a disubstituted aromatic heterocycle. Its structure consists of a central oxazole ring with a 4-bromophenyl group attached at the 4-position of the ring.

Molecular Formula: C₉H₆BrNO[3]

Structure:

synthesis_pathway cluster_reactants Starting Materials cluster_product Final Product reactant1 2-Bromo-1-(4-bromophenyl)ethan-1-one intermediate Cyclization & Dehydration Intermediate reactant1->intermediate + reactant2 Formamide reactant2->intermediate product This compound intermediate->product Heat (e.g., Reflux)

References

The Pharmacological Versatility of the Oxazole Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of interactions with biological macromolecules, making oxazole derivatives a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the known biological activities of oxazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines, including multidrug-resistant strains.[3][4] Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[5] Many derivatives have shown potent cytotoxic effects with IC50 values in the nanomolar range.[5]

Key Molecular Targets and Mechanisms of Action

1.1.1. Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation and survival.[6] Certain oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[3][5] They can disrupt the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.[6]

1.1.2. Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3] Oxazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5] Some compounds bind to the colchicine binding site on tubulin, disrupting the formation of the mitotic spindle.

1.1.3. DNA Damage and Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[5] Some oxazole-containing compounds act as topoisomerase inhibitors, leading to DNA strand breaks and the induction of apoptosis in cancer cells.[5]

1.1.4. Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer.[5] Oxazole derivatives have been developed as inhibitors of various protein kinases, including tyrosine kinases, which are involved in cancer cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. For instance, the presence of specific aromatic or heterocyclic moieties at the C2 and C5 positions can significantly influence their potency and selectivity. Structure-activity relationship studies are crucial for the rational design of more effective and less toxic oxazole-based anticancer drugs.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,5-diaryl-1,3,4-oxadiazole (ODZ2)COX-II0.48[3]
PYZ3COX-II0.011[3]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-II0.48[3]
PYZ10COX-II0.0000283[7]
PYZ11COX-II0.0002272[7]
IXZ3COX-II0.95[3]
AMK OX-12Hep20.0007[8]
Compound 60PC-30.22[8]
Compound 61DU14510.7[8]
Compound 1SGC-79011.61 µg/mL[8]
Compound 2SGC-79012.56 µg/mL[8]
Compound 3HepG27.21[8]
Compound 4HepG28.54[8]
Compound 8HepG21.2[8]
Compound 9HepG20.8[8]
Compound 28MCF-75.68 µg/mL[8]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of multidrug-resistant microbial infections necessitates the development of new antimicrobial agents.[9] Oxazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[9]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are not fully elucidated but are believed to involve the disruption of essential cellular processes in microorganisms. These may include inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, and disruption of membrane function. The specific mechanism can vary depending on the microbial species and the chemical structure of the oxazole derivative.

Antibacterial and Antifungal Spectrum

Oxazole derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4][10] They have also demonstrated fungicidal activity against clinically important fungi like Candida albicans and Aspergillus species.[2][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
LMM6Candida albicans8 - 32[2]
LMM5Paracoccidioides spp.1 - 32[1]
LMM11Paracoccidioides spp.8[1]
LMM11Candida krusei32 - 64[12]
OZE-IStaphylococcus aureus4 - 16[10]
OZE-IIStaphylococcus aureus4 - 16[10]
OZE-IIIStaphylococcus aureus8 - 32[10]
Compounds 4a, 4b, 4cMRSA62[4]
1,3,4-oxadiazole-isoxazole hybrids (12a-e)S. aureus, S. pyogenes, P. aeruginosa, E. coli2-4 times stronger than ampicillin[13]
2-acylamino-1,3,4-oxadiazole (22a)Staphylococcus aureus1.56[14]
2-acylamino-1,3,4-oxadiazole (22b, 22c)Bacillus subtilis0.78[14]
1,3,4-oxadiazole hybrids of fluoroquinolone (4a-c)S. aureus, MRSA1 - 2, 0.25 - 1[14]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a variety of diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key pro-inflammatory enzymes.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are two major enzyme families involved in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Several oxazole and isoxazole derivatives have been identified as inhibitors of COX-2 and 5-LOX, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

Quantitative Data: Enzyme Inhibition

The following table shows the half-maximal inhibitory concentration (IC50) values of some oxazole and isoxazole derivatives against COX and LOX enzymes.

Compound/DerivativeEnzymeIC50 (µM)Reference
Isoxazole derivative C35-LOX8.47[15]
Isoxazole derivative C55-LOX10.48[15]
Indole derivative 6LOX53.61[17]
Indoleacetic acid (7a)LOX42.98[17]
Indolebutyric acid (7b)LOX17.82[17]
1,3-thiazole-2-amine derivative 385-LOX0.127[17]
Coumarin derivative 11LOX65[17]
2,5-diaryl-1,3,4-oxadiazole (ODZ2)COX-II0.48[3]
PYZ3COX-II0.011[3]

Other Notable Biological Activities

Beyond the major therapeutic areas, oxazole derivatives have shown promise in several other biological domains.

Antiviral Activity

The emergence of new and re-emerging viral diseases highlights the need for novel antiviral therapies. Oxazole derivatives have demonstrated antiviral activity against a range of viruses, including Zika virus (ZIKV), dengue virus, and human cytomegalovirus (HCMV).[18][19][20] For instance, a 1,2,4-oxadiazole derivative, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), has shown potent antiviral activity against ZIKV.[18] Some derivatives have also shown activity against HIV.

The following table lists the half-maximal effective concentration (EC50) of some oxazole and related derivatives against different viruses.

Compound/DerivativeVirusEC50 (µM)Reference
BCX4430Zika Virus3.8 - 11.7 µg/ml[21]
SuraminZika Virus39.8[21]
PHA-690509Zika Virus1.72[21]
Compound 1Human Cytomegalovirus (HCMV)5.25[22]
Compound 23Zika Virus5.70[22]
Compound 30Zika Virus12.4 (EC90)[22]
Antidiabetic Activity

While research is more extensive for the structurally related oxadiazoles, some studies suggest that the oxazole scaffold may also be relevant for developing antidiabetic agents. The proposed mechanisms for oxadiazole derivatives, which may translate to oxazoles, include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

Experimental Protocols

This section provides standardized, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of oxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the oxazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway Diagram

STAT3_Signaling_Pathway Figure 1: Simplified STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc 5. Nuclear Translocation Oxazole Oxazole Derivative Oxazole->JAK Inhibition Oxazole->STAT3_inactive Inhibition DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Simplified STAT3 Signaling Pathway and potential inhibition points by oxazole derivatives.

Experimental Workflow Diagram

MTT_Assay_Workflow Figure 2: MTT Assay Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Oxazole Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & IC50 F->G

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The oxazole scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous promising lead compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical potential. Furthermore, exploring novel biological targets and expanding the application of oxazoles to other disease areas will undoubtedly continue to be a fruitful area of investigation in medicinal chemistry.

References

What are the potential therapeutic applications of brominated heterocyclic compounds?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Applications of Brominated Heterocyclic Compounds

Executive Summary

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic introduction of halogen atoms, particularly bromine, has emerged as a powerful tool in medicinal chemistry. Bromination can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a comprehensive exploration of the therapeutic landscape of brominated heterocyclic compounds, drawing from a wealth of preclinical and clinical research. We delve into their critical roles in oncology, infectious diseases, and neurology, detailing the mechanisms of action that underpin their therapeutic potential. Furthermore, this document provides field-proven experimental workflows for the synthesis and screening of these potent molecules, offering both theoretical insights and practical methodologies for researchers and drug development professionals.

Introduction: The Strategic Role of Bromine in Heterocyclic Drug Design

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are ubiquitous in nature and medicine. Their diverse architectures provide a rich scaffold for interacting with a wide array of biological targets.[1] The process of halogenation, and specifically bromination, is a key strategy in drug discovery to enhance the therapeutic profile of these scaffolds.[2]

The introduction of a bromine atom can:

  • Enhance Lipophilicity: Facilitating passage across biological membranes to reach intracellular targets.

  • Improve Binding Affinity: The bromine atom can act as a key binding point (halogen bonding) or alter the electronic properties of the ring, leading to stronger and more specific interactions with target proteins.[2]

  • Block Metabolic Sites: Introducing bromine at a metabolically labile position can prevent enzymatic degradation, thereby increasing the compound's half-life and bioavailability.[3]

Many potent brominated heterocyclic compounds are derived from marine natural products, particularly from organisms like sponges, seaweeds, and tunicates, which use them as chemical defense agents.[4][5][6] This natural library has provided a wealth of lead compounds for therapeutic development.[4]

Core Therapeutic Applications

The unique properties conferred by the bromine atom have enabled the development of heterocyclic compounds with potent activity across several major disease areas.

Oncology

Brominated heterocycles have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[6][7]

Key Compounds and Mechanisms:

  • Brominated Indoles (e.g., 6-Bromoisatin): Isolated from marine gastropods, compounds like 6-bromoisatin have shown potent anticancer activity against colorectal cancer cell lines.[8] The proposed mechanism involves the induction of apoptosis through the activation of caspases 3 and 7 and arrest of the cell cycle in the G2/M phase.[8] This activity is linked to the inhibition of key signaling pathways, such as the extracellular signal-regulated protein kinase (ERK) pathway, which is crucial for cell growth and survival.[8]

  • Vinca Alkaloids: While not all are brominated, this class of indole alkaloids demonstrates the power of the indole scaffold in oncology. They function by interfering with microtubule function, leading to cell cycle arrest and cell death.[7]

  • Indole-3-carbinol (I3C) and its Derivatives: Found in cruciferous vegetables, I3C and its dimer 3,3'-diindolylmethane (DIM) exhibit pleiotropic anticancer effects. They can modulate estrogen metabolism, suppress cancer cell proliferation, and inhibit migration and invasion by affecting the expression of proteins like E-cadherin and matrix metalloproteinases (MMPs).[9]

Signaling Pathway: ERK Inhibition by Brominated Indoles

The diagram below illustrates the proposed mechanism by which brominated indoles like 6-bromoisatin can induce apoptosis in cancer cells by inhibiting the Ras/Raf/MEK/ERK signaling cascade.

ERK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Bromoisatin 6-Bromoisatin Bromoisatin->ERK Inhibits

Caption: Proposed mechanism of 6-bromoisatin inducing apoptosis via ERK pathway inhibition.

Quantitative Data: Anticancer Activity of Brominated Indoles

CompoundCancer Cell LineActivity MetricValueReference
6-BromoisatinHT29 (Colon)IC₅₀~100 µM[8]
6-BromoisatinCaco-2 (Colon)IC₅₀~100 µM[8]
TyrindoleninoneHT29 (Colon)IC₅₀390 µM[8]
7-BromoisatinU937 (Lymphoma)IC₅₀83 µM[8]
Infectious Diseases

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Brominated heterocycles have emerged as a promising source of compounds with potent antibacterial, antifungal, and antiviral properties.[4]

Key Compounds and Mechanisms:

  • Bromophenanthrenequinones (DBPQs): Compounds like 2,7-dibromophenanthrenequinone (2,7-DBPQ) exhibit significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] Their mechanism involves the inhibition of biofilm formation, reduction of key virulence factors, and the generation of reactive oxygen species (ROS).[10] They also show synergistic effects with conventional antibiotics like gentamicin.[10]

  • Brominated Tyrosine Alkaloids: A diverse class of sponge-derived metabolites, these compounds have demonstrated broad-spectrum bioactivity.[11] For instance, (+)-aeroplysinin-1 is active against MRSA, while other derivatives show antiviral activity against HSV-II and HIV-1.[11][12]

  • Bromophenols: Simple brominated phenolic structures have displayed good antibacterial activity against S. aureus and MRSA.[5] 3-bromo-2,6-dihydroxyacetophenone, for example, not only kills bacteria but also inhibits the formation of biofilms, a key pathway for antibiotic resistance.[5]

Quantitative Data: Antimicrobial Activity

CompoundPathogenActivity MetricValueReference
2,7-DBPQS. aureusMIC20 µg/mL[10]
3,6-DBPQS. aureusMIC50 µg/mL[10]
(+)-Aeroplysinin-1MRSAMIC<32 µg/mL[12]
MololipidsHIV-1ED₅₀52.2 µM[11]
Neurodegenerative Disorders

Heterocyclic compounds are central to the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] They can modulate neurotransmitter systems, reduce oxidative stress, and prevent neuronal damage.[14] While research into specifically brominated heterocycles for neuroprotection is an emerging field, the established neuropharmacology of heterocyclic scaffolds suggests significant potential.

Potential Mechanisms and Targets:

  • Enzyme Inhibition: Heterocyclic structures are known to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). Bromination could enhance the potency and selectivity of these inhibitors.

  • Modulation of Calcium Homeostasis: Dysregulated intracellular Ca²⁺ is a key factor in the pathophysiology of Alzheimer's and Parkinson's.[15] Heterocyclic compounds can modulate Ca²⁺ channels and signaling, offering a neuroprotective effect.[15]

  • Antioxidant Effects: Many heterocyclic compounds possess antioxidant properties that can mitigate the oxidative stress contributing to neuronal cell death.[13]

Key Experimental Workflows in Drug Discovery

The journey of a brominated heterocyclic compound from concept to clinic involves rigorous synthesis and screening protocols.

Synthesis: Electrophilic Bromination of a Heterocycle

Electrophilic bromination is a fundamental method for introducing bromine onto an electron-rich heterocyclic core.[2] The choice of brominating agent is critical for controlling regioselectivity.

Experimental Protocol: Synthesis of 2,5-dibromothiophene

  • Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve thiophene (1.0 mol) in chloroform (250 mL). Cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add molecular bromine (2.1 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Slowly add a 2N sodium hydroxide solution to neutralize the excess acid and bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2,5-dibromothiophene.

In Vitro Bioactivity Screening Workflow

Once synthesized, novel compounds must be screened for therapeutic activity. The following workflow outlines a typical process for assessing the anticancer potential of a new brominated heterocycle.

Caption: Workflow for in vitro anticancer screening using an MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated heterocyclic compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[8]

Challenges and Future Perspectives

Despite their immense potential, the development of brominated heterocyclic drugs faces challenges, including potential toxicity and synthetic complexity. Future research will likely focus on:

  • Improving Selectivity: Designing compounds that are highly selective for their intended target to minimize off-target effects and toxicity.

  • Advanced Synthetic Methods: Developing more efficient and sustainable synthetic routes to access complex brominated scaffolds.[2]

  • Targeted Delivery: Utilizing drug delivery systems, such as nanoparticles, to deliver these potent compounds directly to the site of disease, enhancing efficacy and reducing systemic exposure.

Conclusion

Brominated heterocyclic compounds represent a rich and versatile class of molecules with demonstrated therapeutic applications in oncology and infectious diseases and high potential in neurology. Their unique chemical properties, often derived from fascinating marine natural products, provide a powerful platform for the design of next-generation therapeutics. By combining innovative synthetic chemistry with robust biological screening, the full potential of these compounds can be unlocked to address some of the most pressing challenges in modern medicine.

References

A Technical Guide to the Spectral Characteristics of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during research and development. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of this compound. By synthesizing data from analogous structures and first principles of spectroscopy, this document serves as a predictive reference for professionals engaged in its synthesis and application.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a five-membered oxazole ring with a para-substituted bromophenyl moiety. This arrangement dictates a unique electronic environment for each atom, giving rise to a distinct and predictable spectral fingerprint. The key to interpreting its spectra lies in understanding the individual contributions of the oxazole heterocycle and the bromophenyl group, as well as their electronic interplay.

The numbering convention used throughout this guide is illustrated below. The bromophenyl group exerts a significant electronic influence, while the oxazole ring possesses characteristic aromatic protons (H2, H5) and carbon atoms with distinct chemical shifts.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the proton framework of a molecule. For this compound, we expect distinct signals corresponding to the oxazole ring protons and the protons of the bromophenyl substituent.

Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum is predicted to show three main signal regions:

  • Oxazole Protons (H2 and H5): The protons on the oxazole ring are in an electron-deficient environment, causing them to resonate downfield. H2 is adjacent to both nitrogen and oxygen, making it the most deshielded. H5 is adjacent to the oxygen and coupled to H2 (if coupling is resolved).

  • Bromophenyl Protons (H2'/H6' and H3'/H5'): The bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetry of the para-substitution. The protons ortho to the bromine atom (H3'/H5') will be slightly upfield compared to the protons ortho to the oxazole ring (H2'/H6'), which is an electron-withdrawing group.

The workflow for predicting and confirming these proton assignments is outlined below.

G cluster_workflow ¹H NMR Analysis Workflow cluster_analysis Spectral Interpretation start Synthesize or Procure This compound prep Prepare Sample (~5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆) start->prep acquire Acquire Spectrum (e.g., 400 MHz Spectrometer) prep->acquire process Process Data (Fourier Transform, Phase, Baseline Correction) acquire->process assign_oxazole Identify Oxazole Signals (H2, H5 - Downfield Singlets) process->assign_oxazole assign_phenyl Identify Phenyl Signals (AA'BB' System - Two Doublets) assign_oxazole->assign_phenyl integrate Check Integration (Ratio should be 1:1:2:2) assign_phenyl->integrate confirm Structure Confirmation integrate->confirm

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 (Oxazole)8.0 - 8.2Singlet (s)N/AAdjacent to N and O; highly deshielded.
H5 (Oxazole)7.6 - 7.8Singlet (s)N/AAdjacent to O and attached to a substituted carbon.
H2', H6' (Phenyl)7.7 - 7.9Doublet (d)~8.5Ortho to the electron-withdrawing oxazole ring.
H3', H5' (Phenyl)7.5 - 7.7Doublet (d)~8.5Ortho to the bromine atom.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at room temperature. A standard pulse program for proton NMR should be used. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, we expect to see distinct signals for all nine carbon atoms.

Predicted Chemical Shifts and Rationale

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

  • Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts. C2, bonded to two heteroatoms, will be significantly downfield. C4 and C5 will appear in the aromatic region, with C4 being a quaternary carbon.

  • Bromophenyl Carbons: The bromophenyl carbons will show predictable patterns. The carbon bearing the bromine (C4') will have its shift influenced by the heavy atom effect. The ipso-carbon attached to the oxazole ring (C1') will be a quaternary signal. The remaining carbons (C2'/C6' and C3'/C5') will appear as intense signals in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 152Bonded to N and O; highly deshielded.
C4135 - 138Quaternary carbon of the oxazole ring, attached to the phenyl group.
C5125 - 128CH carbon of the oxazole ring.
C1'128 - 130Quaternary (ipso) carbon of the phenyl ring.
C2', C6'126 - 129CH carbons ortho to the oxazole substituent.
C3', C5'131 - 133CH carbons ortho to the bromine, deshielded by halogen.
C4'122 - 125Carbon attached to bromine.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition: Record a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line. A standard pulse program with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds is appropriate. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum using Fourier transformation and corrections.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present.

Predicted Absorption Bands and Rationale

The IR spectrum of this compound will be dominated by absorptions from the aromatic systems and the C-Br bond.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the double bonds within the phenyl and oxazole rings will produce a series of sharp peaks in the 1400-1650 cm⁻¹ region.

  • C-O-C Stretching: The ether-like C-O-C stretch from the oxazole ring is expected in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
C=N Stretch (Oxazole)1600 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O-C Stretch (Oxazole)1000 - 1100Strong
C-H Out-of-Plane Bending820 - 850Strong (para-subst.)
C-Br Stretch500 - 650Medium-Strong
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): The key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₆⁷⁹BrNO]⁺ and one for [C₉H₆⁸¹BrNO]⁺, separated by 2 mass units (M⁺ and M+2). The nominal molecular weight is approximately 224 g/mol .

  • Fragmentation Pathway: Electron ionization (EI) is expected to induce fragmentation of the oxazole ring. Based on studies of phenyl-oxazoles[1], a common pathway involves the loss of carbon monoxide (CO), followed by the loss of HCN. The bromophenyl cation would also be a prominent fragment.

M [C₉H₆BrNO]⁺˙ (M⁺, M+2) m/z 223/225 M_CO [C₈H₆BrN]⁺˙ m/z 195/197 M->M_CO - CO Bromophenyl [C₆H₄Br]⁺ m/z 155/157 M->Bromophenyl - C₃H₂NO M_CO_HCN [C₇H₅Br]⁺˙ m/z 156/158 M_CO->M_CO_HCN - HCN

Caption: Predicted key fragmentation pathway for this compound under EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (⁷⁹Br / ⁸¹Br)Proposed FragmentNotes
223 / 225[C₉H₆BrNO]⁺˙Molecular ion (M⁺, M+2), 1:1 intensity ratio.
195 / 197[C₈H₆BrN]⁺˙Loss of CO from the molecular ion.
155 / 157[C₆H₄Br]⁺Bromophenyl cation, a very stable fragment.
156 / 158[C₇H₅Br]⁺˙Loss of HCN from the [M-CO] fragment.
76[C₆H₄]⁺Benzene cation from loss of Br.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct insertion probe can be used. For soft ionization, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching and structural analysis. ESI would be used to confirm the molecular weight with minimal fragmentation.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The comprehensive spectral analysis of this compound can be achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The key identifying features are the characteristic downfield oxazole protons in ¹H NMR, the distinct isotopic pattern of the bromine atom in the mass spectrum (M⁺ and M+2 peaks), and the specific C=N and C-O stretching vibrations in the IR spectrum. This guide provides a robust predictive framework for researchers to identify, characterize, and verify the purity of this important heterocyclic compound, ensuring confidence and integrity in their scientific endeavors.

References

Navigating the Oxazole Maze: A Technical Guide to the Naturally Occurring Analogues of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structural Diversity and Therapeutic Potential of Nature's Oxazoles for Researchers, Scientists, and Drug Development Professionals.

While a direct natural source for the synthetic compound 4-(4-Bromophenyl)oxazole has not been identified in the surveyed scientific literature, the natural world presents a rich and diverse tapestry of structurally related oxazole-containing compounds. These "naturally occurring analogues" offer invaluable insights into the chemical space that nature explores, providing a fertile ground for inspiration in drug discovery and development. This technical guide delves into the core of this topic, exploring the discovery, isolation, biosynthesis, and biological significance of these fascinating molecules that share key structural motifs with this compound, namely the presence of a halogen, specifically bromine, and an aromatic substituent on the oxazole ring.

The oxazole ring is a five-membered aromatic heterocycle that is a key structural feature in a plethora of natural products, contributing to their unique chemical properties and potent biological activities.[1][2][3] These compounds are predominantly found in marine organisms such as sponges, ascidians, and cyanobacteria, as well as in various microorganisms.[1] The structural diversity of oxazole-containing natural products is vast, encompassing linear and cyclic peptides, macrolides, and polyketides.[1][2][3] Their significant bioactivities include antitumor, antiviral, antifungal, antibacterial, and antimalarial properties, highlighting their potential as therapeutic agents.[1][2][3][4]

The Quest for Analogues: Brominated and Phenyl-Substituted Oxazoles in Nature

The search for naturally occurring analogues of this compound leads us to explore two key structural features: the presence of a bromine atom and a phenyl (or more broadly, an aromatic) group attached to the oxazole core.

Brominated Oxazoles: A Marine Specialty

Marine environments are a particularly rich source of halogenated natural products, including a number of brominated oxazole-containing compounds. These molecules often exhibit potent biological activities. A notable example is the family of bengazoles , isolated from a Jaspis sponge, which feature a unique structure with two oxazole rings.[5] While not containing a bromophenyl group, the prevalence of bromination in marine natural products suggests that the biosynthesis of such a moiety is plausible.

Another class of relevant marine-derived compounds are the leiodolides . Leiodolide A and B, isolated from the deep-water marine sponge Leiodermatium, are macrolides that incorporate a bromine substituent and an oxazole ring within their complex structure.[2]

Phenyl-Substituted Oxazoles from Diverse Natural Sources

While a simple 4-phenyloxazole moiety is not exceedingly common in natural products, aromatic and heteroaromatic substitutions on the oxazole ring are well-documented. For instance, the almazole alkaloids, isolated from a red seaweed, feature a 2,5-disubstituted oxazole with a phenyl-containing side chain.[3][6]

Discovery and Isolation: A Methodical Approach

The discovery of novel oxazole-containing natural products has been driven by a combination of traditional bioassay-guided fractionation and modern "-omics" approaches.[1]

Bioassay-Guided Fractionation

This classical approach involves the systematic separation of crude extracts from natural sources, guided by the biological activity of the resulting fractions.[1]

A Generalized Protocol for Bioassay-Guided Fractionation:

  • Extraction: The source organism (e.g., marine sponge, bacterium) is homogenized and extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Preliminary Bioassay: The crude extracts are tested for a desired biological activity (e.g., cytotoxicity, antimicrobial activity).

  • Fractionation: The active crude extract is subjected to chromatographic separation techniques, such as column chromatography (using silica gel or reversed-phase C18) or high-performance liquid chromatography (HPLC).

  • Iterative Bioassay and Fractionation: Each fraction is tested for biological activity, and the most active fractions are further purified through subsequent rounds of chromatography until a pure, active compound is isolated.

  • Structure Elucidation: The structure of the pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Genome Mining and Metabologenomics

Advances in genomics have enabled the identification of biosynthetic gene clusters (BGCs) responsible for the production of natural products.[1] By targeting genes known to be involved in oxazole biosynthesis, researchers can predict the production of oxazole-containing compounds by a particular organism and guide their isolation efforts.[1]

The Blueprint of Life: Biosynthesis of the Oxazole Ring

The formation of the oxazole ring in natural products is a fascinating enzymatic process. The key steps typically involve the cyclodehydration of a serine or threonine residue to form an oxazoline ring, followed by an oxidation step to yield the aromatic oxazole.[1][7][8] This process is often part of a larger non-ribosomal peptide synthetase (NRPS) or a ribosome-mediated pathway involving post-translational modifications.[1][7]

Oxazole Biosynthesis Ser_Thr Serine or Threonine Residue (in a peptide backbone) Cyclodehydration Cyclodehydration Ser_Thr->Cyclodehydration Oxazoline Oxazoline Ring Cyclodehydration->Oxazoline Oxidation Oxidation (FMN-dependent dehydrogenase) Oxazoline->Oxidation Oxazole Oxazole Ring Oxidation->Oxazole

References

A Comprehensive Technical Guide to the Synthesis of Oxazole Compounds: From Classical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the oxazole moiety represents a cornerstone of heterocyclic chemistry, embedded in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in diverse biological interactions have driven over a century of synthetic innovation. This in-depth guide provides a technical journey through the historical landscape of oxazole synthesis, from the seminal classical reactions to the sophisticated and efficient methods of the modern era. We will explore the causal mechanisms behind these transformations, present detailed experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

Part 1: The Classical Pillars of Oxazole Synthesis

The foundational methods for constructing the oxazole ring, developed from the late 19th to the mid-20th century, remain fundamental to the field. While sometimes limited by harsh conditions or substrate scope, their ingenuity laid the groundwork for all subsequent advancements.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the most enduring methods, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2][3] This reaction was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[2] The core transformation is driven by a strong dehydrating agent, which facilitates the intramolecular cyclization.

Mechanism and Rationale: The reaction typically proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.[1][4] The choice of a potent dehydrating agent is critical to drive the equilibrium towards the final product.[5] Historically, reagents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) were employed, often leading to low yields.[1][6] The use of polyphosphoric acid (PPA) was later found to significantly improve yields to the 50-60% range.[1][6]

Robinson_Gabriel acylamino_ketone 2-Acylamino Ketone protonated_amide Protonated Amide acylamino_ketone->protonated_amide Protonation h_plus H⁺ enol Enol Intermediate protonated_amide->enol Tautomerization oxazoline_intermediate Hydroxyoxazoline enol->oxazoline_intermediate Intramolecular Cyclization oxazole Oxazole oxazoline_intermediate->oxazole Dehydration h2o H₂O oxazoline_intermediate->h2o Fischer_Oxazole cyanohydrin Cyanohydrin iminochloride Iminochloride Intermediate cyanohydrin->iminochloride + HCl aldehyde Aldehyde hcl Anhydrous HCl adduct Aldehyde Adduct iminochloride->adduct + Aldehyde chloro_oxazoline Chloro-oxazoline Intermediate adduct->chloro_oxazoline Cyclization - H₂O oxazole 2,5-Disubstituted Oxazole chloro_oxazoline->oxazole Elimination of HCl Van_Leusen aldehyde Aldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Addition tosmic TosMIC tosmic_anion Deprotonated TosMIC tosmic->tosmic_anion + Base base Base tosmic_anion->alkoxide Nucleophilic Addition oxazoline Oxazoline Intermediate alkoxide->oxazoline Intramolecular Cyclization oxazole 5-Substituted Oxazole oxazoline->oxazole Elimination tosh TosH oxazoline->tosh Propargyl_Amide_Cycloisomerization propargyl_amide Propargyl Keto Amide activated_complex Activated Complex propargyl_amide->activated_complex + Catalyst catalyst Catalyst (e.g., Au(I) or SiO₂) oxazoline Oxazoline Intermediate activated_complex->oxazoline 5-endo-dig Cyclization oxazole Substituted Oxazole oxazoline->oxazole Isomerization

References

Substituted Oxazoles: A Privileged Scaffold in Modern Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core - A Nexus of Chemical Versatility and Biological Activity

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2][3] This seemingly simple scaffold is a cornerstone in several fields of advanced chemical research, primarily due to its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions.[1][2][4] The oxazole ring is π-electron excessive, yet the electronegativity of the nitrogen atom renders the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the electron-rich C5 position.[3] This distinct reactivity, combined with its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions through its heteroatoms, makes it a "privileged scaffold".[1][4][5] It is frequently found in a vast number of natural products, particularly those isolated from marine organisms, which exhibit an impressive range of biological activities including antifungal, cytotoxic, and antiviral properties.[6][7] This guide provides an in-depth exploration of the primary research areas where substituted oxazoles are making a significant impact, from the frontiers of medicine to the development of advanced materials.

Part 1: Medicinal Chemistry and Drug Discovery

The most extensive area of research for substituted oxazoles is overwhelmingly in medicinal chemistry. The oxazole moiety is a key pharmacophore in numerous clinically approved drugs and developmental candidates, valued for its metabolic stability and ability to serve as a versatile framework for building molecules that can interact with a wide array of biological targets.[1][2][4][8]

Anticancer Agents

Substituted oxazoles represent a promising class of anticancer agents, with derivatives showing efficacy against a range of malignancies, including breast, lung, and colon cancers.[9][10] Their mechanisms of action are diverse and target multiple hallmarks of cancer.

  • Mechanism of Action: Microtubule and Kinase Inhibition: A primary mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics, which is critical for cell division and leading to apoptotic cell death.[11][12] Furthermore, certain oxazole derivatives function as potent protein kinase inhibitors, targeting enzymes that regulate essential cellular processes like proliferation and survival.[12]

  • Targeting Novel Pathways: Research has demonstrated that oxazole derivatives can inhibit novel cancer targets such as STAT3 (Signal Transducer and Activator of Transcription 3), a protein that controls cancer cell survival and proliferation, and G-quadruplexes, specialized nucleic acid structures implicated in cancer development.[11][12]

  • Structure-Activity Relationship (SAR): SAR studies have been crucial in optimizing the anticancer potency of oxazole derivatives.[1][4] For instance, the nature and position of substituents on the oxazole ring and any appended aryl groups significantly influence the compound's interaction with its biological target. Many derivatives have demonstrated excellent potencies, with IC50 values in the nanomolar range against various cancer cell lines.[11]

Oxazole Derivative Type Target/Mechanism Observed Potency (Example) Reference
5-Sulfinyl-4-arylsulfonyl-1,3-oxazolesInduction of ApoptosisMost active against all 60 NCI cell lines[10]
Biphenyl Substituted OxazolesMultiple (e.g., Tubulin Inhibition)IC50 values in nanomolar concentrations[1][11]
Oxazolo[4,5-d]pyrimidinesDNA Topoisomerase IIβ InhibitionPotent activity in docking analyses[12]
Antimicrobial Agents

With the rise of multi-drug resistant pathogens, the need for new antimicrobial agents is critical. Oxazole-containing compounds have emerged as a significant area of investigation for their potent antibacterial and antifungal activities.[3][13][14][15]

  • Mechanism of Action: The oxazole core is a key feature in antibiotics like linezolid. These compounds typically function by inhibiting bacterial protein synthesis or other essential cellular processes. The versatility of the oxazole scaffold allows for the synthesis of hybrids, such as oxazole-quinoxaline amines and bisoxazoles, which have shown profound antimicrobial potential.[15]

  • Causality in Design: The rationale for incorporating the oxazole ring lies in its ability to mimic peptide bonds and participate in crucial hydrogen bonding interactions within enzyme active sites. The synthesis of novel derivatives often involves linking the oxazole moiety to other known antimicrobial pharmacophores, like sulfonamides, to create hybrid molecules with potentially synergistic or enhanced activity.[14]

Workflow for Oxazole-Based Drug Discovery

The process of developing a new oxazole-based therapeutic agent is a multi-stage endeavor, beginning with scaffold selection and culminating in clinical trials. This workflow highlights the iterative nature of design, synthesis, and evaluation.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Phase Target Target Identification & Validation Library Oxazole Library Synthesis (e.g., Combinatorial) Target->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Hits Lead_Opt Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Opt Leads Lead_Opt->Library Iterative Redesign Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical IND IND Application Preclinical->IND Phase1 Phase I IND->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 NDA NDA Review Phase3->NDA

Caption: A generalized workflow for the discovery and development of oxazole-based drugs.

Part 2: Materials Science and Organic Electronics

The rigid, planar, and electron-deficient nature of the oxazole ring makes it an excellent building block for advanced organic materials.[16] Research in this area focuses on harnessing the unique photophysical and electronic properties of substituted oxazoles.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, 2,5-diaryl-1,3,4-oxadiazoles (a related isomer) and other oxazole derivatives have been identified as highly effective electron-transporting materials for use in OLEDs.[16][17]

  • Causality of Function: Good electron-transporting materials require high electron mobility and thermal stability. The oxadiazole/oxazole core, when flanked by suitable aromatic substituents, creates a molecule with a low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport.[18] This structural feature enhances the overall efficiency and performance of the OLED device.[16] Research has focused on synthesizing small molecules and polymers bearing the oxazole moiety to create materials with high photoluminescence quantum yields and stability, suitable for green and red phosphorescent OLEDs.[19]

Fluorescent Probes and Sensors

The development of fluorescent probes for detecting biologically and environmentally important species is a major research area. Substituted oxazoles are frequently used as the core fluorophore in these sensors due to their high quantum yields and sensitivity to the local environment.[20]

  • Mechanism of Sensing: Many oxazole-based probes operate on a "turn-on" or "turn-off" mechanism, often involving Photoinduced Electron Transfer (PET). In a typical "off" state, a receptor unit quenches the fluorescence of the oxazole fluorophore. Upon binding a specific analyte (e.g., a metal ion like Hg²⁺ or Zn²⁺), a conformational or electronic change occurs that disrupts the PET process, "turning on" the fluorescence.[21][22][23] The choice of substituents on the oxazole core is critical for tuning the probe's absorption/emission wavelengths and its selectivity for the target analyte.[24]

Mechanism of an Oxazole-Based "Turn-On" Fluorescent Sensor

SensorMechanism Probe Oxazole Fluorophore Quenching Receptor Complex Oxazole Fluorophore Bound Receptor Probe->Complex + Light_Out_Off No/Low Fluorescence (Quenched) Probe:f0->Light_Out_Off Analyte Analyte (e.g., Zn²⁺) Analyte->Probe:f1 Light_Out_On Strong Fluorescence (Emission λ) Complex:f0->Light_Out_On Light_In Excitation λ Light_In->Probe:f0 Light_In->Complex:f0

Caption: Analyte binding disrupts fluorescence quenching, leading to a "turn-on" signal.

Part 3: Asymmetric Catalysis

While oxazoles themselves are used, their partially saturated analogs, oxazolines, are more prominent as "privileged ligands" in asymmetric catalysis.[25] They are readily synthesized from chiral amino alcohols, providing a straightforward way to introduce chirality into a catalytic system.[26][27]

  • Role as Chiral Ligands: Oxazoline-containing ligands coordinate with transition metals (e.g., palladium, nickel, iridium) to form chiral catalysts.[26][28] The chiral environment created by the ligand near the metal center directs the stereochemical outcome of a reaction, enabling the synthesis of a specific enantiomer of a product. This is crucial in drug development, where often only one enantiomer is biologically active. These catalysts have been successfully applied in numerous transformations, including hydrogenations, hydrosilylations, and various carbon-carbon bond-forming reactions.[25][27][28]

Part 4: Experimental Protocols & Methodologies

The synthesis of the oxazole core is a well-established field with several named reactions. The choice of method depends on the desired substitution pattern and the available starting materials.

Protocol: Van Leusen Oxazole Synthesis

This method is a powerful one-pot reaction for preparing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[29] It is valued for its operational simplicity and tolerance of various functional groups.

Objective: To synthesize 5-(1H-indol-3-yl)oxazole, a precursor for analogs of the natural product pimprinine.[29]

Materials:

  • Indole-3-carboxaldehyde (1.0 mmol, 145.2 mg)

  • TosMIC (1.1 mmol, 214.7 mg)

  • Ambersep® 900(OH) ion exchange resin (0.5 g)

  • Solvent: 1:1 mixture of 1,2-dimethoxyethane (DME) and Methanol (10 mL)

  • Reaction vessel: 25 mL round-bottom flask with magnetic stirrer and reflux condenser

  • Purification: Silica gel for column chromatography

  • Analytical: TLC plates, NMR spectrometer, HRMS instrument

Step-by-Step Methodology:

  • Reaction Setup: To the round-bottom flask, add indole-3-carboxaldehyde (145.2 mg) and the DME/Methanol solvent mixture (10 mL). Begin stirring to dissolve the aldehyde.

  • Reagent Addition: Add the Ambersep® 900(OH) resin, followed by TosMIC (214.7 mg).

    • Causality: The Ambersep® resin acts as a solid-supported base, which is necessary for the initial deprotonation of TosMIC. Using a resin simplifies the workup, as it can be removed by simple filtration.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the ion exchange resin. Wash the resin with additional methanol (2 x 5 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to yield the pure 5-(1H-indol-3-yl)oxazole.

  • Self-Validation/Characterization: The identity and purity of the final product must be confirmed.

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Classic Synthetic Pathway: Robinson-Gabriel Synthesis

This is a fundamental method for oxazole synthesis involving the cyclodehydration of a 2-acylamino-ketone.[3][30]

RobinsonGabriel start 2-Acylamino-ketone intermediate Intermediate (Enol/Oxazoline) start->intermediate Cyclization product Substituted Oxazole intermediate->product Dehydration (-H₂O) reagent Dehydrating Agent (e.g., H₂SO₄, P₂O₅) reagent->intermediate

Caption: The Robinson-Gabriel synthesis proceeds via cyclization and subsequent dehydration.

Conclusion and Future Outlook

Substituted oxazoles are a remarkably versatile class of compounds whose importance in scientific research continues to grow. In medicinal chemistry, the focus will likely shift towards developing oxazole derivatives that can overcome drug resistance and target previously "undruggable" proteins.[9][12] In materials science, the rational design of novel oxazole-based molecules will lead to more efficient and stable organic electronic devices.[16][19] Furthermore, the development of new, more efficient synthetic methodologies, including flow chemistry and biocatalysis, will enable faster access to complex oxazole libraries for screening. The rich chemistry and profound biological activity of the oxazole scaffold ensure that it will remain a focal point of innovation for years to come.

References

A Technical Guide to the Safe Handling and Use of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(4-Bromophenyl)oxazole (CAS RN: 54289-73-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this valuable chemical intermediate. The causality behind each recommendation is explained to foster a deep understanding of risk mitigation.

Compound Profile and Inherent Risks

This compound is a heterocyclic compound featuring a brominated phenyl group attached to an oxazole ring.[1] Its molecular structure makes it a versatile building block in medicinal chemistry and materials science.[1] However, the same reactivity that makes it useful also necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound are acute toxicity if ingested or inhaled, and significant irritation to the skin, eyes, and respiratory system.[2][3]

GHS Hazard Identification and Classification

A foundational aspect of safe handling is understanding the compound's classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] this compound is considered hazardous, and its classification dictates the necessary precautions.

GHS Classification Hazard Details
Pictogram
alt text
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

The causality behind these classifications lies in the compound's chemical properties, which can lead to adverse biological interactions upon exposure. The bromophenyl and oxazole moieties can interact with biological macromolecules, leading to irritation and toxic effects.

Toxicological Profile: Understanding the "Why"

While comprehensive toxicological data for many research chemicals is limited, the available information and structural analogies allow for a robust risk assessment.

  • Acute Oral and Inhalation Toxicity: Classified as harmful, ingestion or inhalation can lead to systemic effects. The exact mechanisms are not fully elucidated, but this underscores the critical need for engineering controls to prevent exposure.[2]

  • Dermal and Ocular Irritation: The compound is a confirmed skin and serious eye irritant.[2] This is likely due to its ability to disrupt cell membranes or proteins in the skin and eyes, leading to an inflammatory response.[6] Direct contact must be strictly avoided.

  • Respiratory Irritation: Inhalation of the dust or aerosols may irritate the respiratory tract.[3] This is a common property of fine organic chemical powders and necessitates handling within a fume hood.

Exposure Control and Risk Management Framework

A multi-layered approach, based on the hierarchy of controls, is essential for managing the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to contain dust and vapors, preventing inhalation exposure.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against accidental exposure and should be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or holes before use and change them frequently, especially after direct contact.[3]

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened to protect skin and personal clothing.[8]

  • Respiratory Protection: In the rare event that engineering controls fail or are not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure during routine use and storage.

  • Handling:

    • Avoid all direct contact with the substance.[5]

    • Avoid the formation and inhalation of dust.[5]

    • Use dedicated spatulas and glassware.

    • After handling, wash hands thoroughly with soap and water.[9]

    • Do not eat, drink, or smoke in the laboratory.[7]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[9]

    • Keep in a cool, dry, and well-ventilated place.[2][9] A recommended storage temperature is between 2-8°C.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][9]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][9]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][7][9]

Accidental Release (Spill) Protocol

This protocol is for small, manageable spills within a laboratory setting.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[5]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[8]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][8]

Waste Disposal

Disposal of this compound and any contaminated materials must be carried out in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[8] Do not allow the chemical to enter drains or waterways.[3]

Visualization: Safe Handling Workflow

The following diagram illustrates the complete lifecycle for the safe handling of this compound within a research environment.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_exec Experimental Execution (in Fume Hood) cluster_post Post-Experiment & Disposal Procurement Procurement & Receiving Storage Inventory & Storage (2-8°C) Procurement->Storage Verify Integrity RiskAssessment Review SDS & Risk Assessment Storage->RiskAssessment Before Use Preparation Experiment Prep (Weighing/Dissolving) RiskAssessment->Preparation Controls in Place Reaction Reaction / Use Preparation->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Post-Reaction WasteCollection Segregate Hazardous Waste Decontamination->WasteCollection Disposal Professional Waste Disposal WasteCollection->Disposal

Caption: Workflow for the safe laboratory handling of this compound.

References

Methodological & Application

How to synthesize 4-(4-Bromophenyl)oxazole from 4'-bromoacetophenone?

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P(Oxazole)-441

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and pharmacologically active compounds.[1] 4-(4-Bromophenyl)oxazole is a key synthetic intermediate, providing a versatile platform for further functionalization via cross-coupling reactions at the bromine-substituted phenyl ring. This application note provides a detailed, two-step protocol for the synthesis of this compound starting from commercially available 4'-bromoacetophenone. The described methodology is based on the well-established Robinson-Gabriel synthesis pathway, which involves the formation of an α-haloketone followed by cyclocondensation with an amide.[2][3]

Reaction Principle and Mechanism

The synthesis proceeds in two distinct stages:

  • α-Bromination: 4'-Bromoacetophenone is first brominated at the α-carbon position to yield the key intermediate, 2,4'-dibromoacetophenone. This reaction is a classic acid-catalyzed halogenation of a ketone.

  • Cyclocondensation: The resulting α-haloketone, 2,4'-dibromoacetophenone, is then reacted with formamide. In this step, the nitrogen atom of formamide acts as a nucleophile, attacking the α-carbon and displacing the bromide. A subsequent intramolecular cyclization and dehydration afford the final product, this compound.[2][4]

The overall transformation is a variation of the Robinson-Gabriel oxazole synthesis, a robust method for constructing the oxazole ring.[5]

Experimental Protocols

Materials and Equipment
Reagents & SolventsEquipment
4'-Bromoacetophenone (C₈H₇BrO)Round-bottom flasks (100 mL, 250 mL)
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)Reflux condenser
p-Toluenesulfonic acid monohydrate (p-TsOH)Magnetic stirrer with heating plate
Dichloromethane (CH₂Cl₂)Separatory funnel
Formamide (CH₃NO)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionThin-Layer Chromatography (TLC) plates (silica)
Anhydrous Sodium Sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Ethyl AcetateStandard laboratory glassware
HexanesFume hood
Step 1: Synthesis of 2,4'-Dibromoacetophenone (Intermediate)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-bromoacetophenone (10.0 g, 50.2 mmol, 1.0 equiv.).

  • Dissolve the starting material in 100 mL of dichloromethane.

  • Add N-Bromosuccinimide (NBS) (9.8 g, 55.2 mmol, 1.1 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.48 g, 2.5 mmol, 0.05 equiv.).

  • Heat the mixture to reflux (approx. 40°C) and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2,4'-dibromoacetophenone, is typically a solid and can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient.

Step 2: Synthesis of this compound (Final Product)
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the crude 2,4'-dibromoacetophenone (approx. 50 mmol) from the previous step.

  • Add formamide (40 mL).[6]

  • Heat the reaction mixture to 120-130°C and stir for 2-3 hours.[4] Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford pure this compound as a solid.

Visualization of Workflow and Mechanism

To clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow Diagram

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Cyclocondensation start1 4'-Bromoacetophenone reagents1 NBS, p-TsOH Dichloromethane process1 Reflux (4-6h) reagents1->process1 workup1 Wash (NaHCO₃, Brine) Dry & Concentrate process1->workup1 intermediate 2,4'-Dibromoacetophenone workup1->intermediate reagents2 Formamide intermediate->reagents2 process2 Heat (120-130°C, 2-3h) reagents2->process2 workup2 Aqueous Workup Extraction (EtOAc) process2->workup2 purify Column Chromatography workup2->purify product This compound purify->product

Caption: Overview of the two-step synthesis process.

Reaction Mechanism Diagram

G cluster_1 Step 1: α-Bromination cluster_2 Step 2: Cyclocondensation 4'-Bromoacetophenone 4'-Bromoacetophenone Intermediate Intermediate 4'-Bromoacetophenone->Intermediate   NBS NBS, H+ Product Product Intermediate->Product   Formamide Formamide

Caption: Chemical transformation from starting material to product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃)Aromatic protons in the range of δ 7.5-8.0 ppm. Two singlets for the oxazole ring protons around δ 7.5 ppm and δ 8.0 ppm.
¹³C NMR (CDCl₃)Signals corresponding to the bromophenyl and oxazole carbons.
Mass Spec. (ESI)Expected m/z for [M+H]⁺: 223.98/225.98 (isotopic pattern for Br).
Melting Point Literature values should be consulted for comparison.

Safety and Handling

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4'-Bromoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] Handle with care and avoid inhalation of dust.[10]

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[11][12][13] May intensify fire; keep away from combustible materials.[14][15]

  • 2,4'-Dibromoacetophenone: This intermediate is a lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory system.[16] Handle with extreme caution.

  • Formamide: A teratogen. Suspected of causing cancer and may damage fertility or the unborn child.[17][18][19][20] Obtain special instructions before use and avoid all personal contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Ensure proper ventilation.

Dispose of all chemical waste according to institutional and local environmental regulations.

References

Synthetic Strategies for Oxazole Derivatives: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including antiviral, antifungal, anti-inflammatory, and anticancer agents.[2] The versatility of the oxazole core continues to inspire the development of novel synthetic methodologies, ranging from venerable name reactions to cutting-edge catalytic systems. This guide provides an in-depth exploration of the most common and effective synthetic routes for the preparation of oxazole derivatives, offering both theoretical understanding and practical protocols for the laboratory researcher.

I. Classical Approaches to Oxazole Synthesis

The foundational methods for constructing the oxazole ring have been refined over a century and remain relevant in many synthetic campaigns. These reactions typically involve the cyclization and dehydration of acyclic precursors.

The Robinson-Gabriel Synthesis

First described in the early 20th century, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[3][4] This method is robust and has been a workhorse in organic synthesis for decades.

Causality in Experimental Choices: The reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid, which facilitate both the cyclization and the subsequent dehydration steps.[1] The choice of a strong dehydrating agent is crucial for driving the reaction to completion, as the formation of the aromatic oxazole ring is the thermodynamic driving force. However, the harsh conditions can limit the substrate scope to molecules lacking acid-sensitive functional groups.

Mechanistic Pathway: The mechanism involves the protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole.

G cluster_0 Robinson-Gabriel Synthesis start 2-Acylamino Ketone protonation Protonation of Ketone start->protonation H+ cyclization Intramolecular Cyclization protonation->cyclization dehydration Dehydration cyclization->dehydration -H2O product 2,5-Disubstituted Oxazole dehydration->product

Caption: Robinson-Gabriel Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • Materials: 2-Benzamidoacetophenone (1 mmol, 239 mg), Concentrated Sulfuric Acid (2 mL).

  • Procedure:

    • To a stirred solution of 2-benzamidoacetophenone in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to afford 2,5-diphenyloxazole.

Advantages and Limitations:

AdvantagesDisadvantages
Readily available starting materials.Harsh reaction conditions (strong acids).
Simple procedure.Limited functional group tolerance.
Good for the synthesis of robust aryl-substituted oxazoles.Can lead to low yields with certain substrates.[1]
The Fischer Oxazole Synthesis

The Fischer synthesis, dating back to 1896, provides a route to 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride.[5]

Causality in Experimental Choices: This method relies on the in situ formation of an iminochloride intermediate from the cyanohydrin and HCl. The anhydrous conditions are critical to prevent hydrolysis of the intermediates. The use of dry ether as a solvent is typical, as it is inert and allows for the precipitation of the oxazole hydrochloride product.[5]

Mechanistic Pathway: The reaction proceeds through the formation of an iminochloride from the cyanohydrin, which then reacts with the second aldehyde. A subsequent cyclization and elimination of HCl yields the oxazole.

G cluster_1 Fischer Oxazole Synthesis start_cyanohydrin Aldehyde Cyanohydrin iminochloride Iminochloride Formation start_cyanohydrin->iminochloride Anhydrous HCl condensation Condensation iminochloride->condensation start_aldehyde Aldehyde start_aldehyde->condensation cyclization_elimination Cyclization & Elimination condensation->cyclization_elimination -H2O, -HCl product 2,5-Disubstituted Oxazole cyclization_elimination->product

Caption: Fischer Oxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • Materials: Benzaldehyde cyanohydrin (1 mmol, 133 mg), Benzaldehyde (1 mmol, 106 mg), Dry Ether (10 mL), Anhydrous Hydrogen Chloride gas.

  • Procedure:

    • Dissolve benzaldehyde cyanohydrin and benzaldehyde in dry ether in a flask equipped with a gas inlet tube and a drying tube.

    • Bubble anhydrous hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

    • Allow the mixture to stand at room temperature overnight. The product will precipitate as the hydrochloride salt.

    • Collect the precipitate by filtration and wash with dry ether.

    • To obtain the free base, treat the hydrochloride salt with a dilute solution of sodium carbonate or boil in ethanol.

    • The resulting 2,5-diphenyloxazole can be purified by recrystallization.

Advantages and Limitations:

AdvantagesDisadvantages
Utilizes readily available aldehydes.Requires the handling of anhydrous HCl gas.
Can proceed under mild temperature conditions.Cyanohydrins can be toxic and require careful handling.
Historically significant and well-established.Limited to the synthesis of symmetrically substituted oxazoles if the same aldehyde is used for both components.
The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6] This reaction has seen widespread application due to its operational simplicity and broad substrate scope.[7]

Causality in Experimental Choices: The reaction is base-catalyzed, with potassium carbonate being a common choice. The base deprotonates the acidic methylene group of TosMIC, generating a nucleophile that attacks the aldehyde carbonyl. The tosyl group serves as an excellent leaving group in the final elimination step, which drives the aromatization to the oxazole ring.[8]

Mechanistic Pathway: The mechanism involves the base-mediated addition of TosMIC to an aldehyde, followed by an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole.

G cluster_2 Van Leusen Oxazole Synthesis start_tosmic TosMIC deprotonation Deprotonation start_tosmic->deprotonation Base (e.g., K2CO3) nucleophilic_addition Nucleophilic Addition deprotonation->nucleophilic_addition start_aldehyde Aldehyde start_aldehyde->nucleophilic_addition cyclization Intramolecular Cyclization nucleophilic_addition->cyclization elimination Elimination of TosH cyclization->elimination product 5-Substituted Oxazole elimination->product

Caption: Van Leusen Oxazole Synthesis Workflow.

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-Oxazoles [9]

  • Materials: Aromatic aldehyde (1.0 mmol), Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 215 mg), Potassium carbonate (2.0 mmol, 276 mg), Methanol (10 mL).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, TosMIC, and potassium carbonate.

    • Add methanol to the flask.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields: [8]

AldehydeProductYield (%)
Benzaldehyde5-Phenyloxazole85
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole92
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole88
2-Naphthaldehyde5-(Naphthalen-2-yl)oxazole82

II. Modern Catalytic Syntheses of Oxazoles

Contemporary organic synthesis has seen a surge in the development of catalytic methods for oxazole formation, often offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to classical approaches.

Copper-Catalyzed Synthesis from α-Diazoketones

A powerful modern strategy involves the copper-catalyzed reaction of α-diazoketones with amides.[10] This method provides a direct route to 2,4-disubstituted oxazoles.

Causality in Experimental Choices: Copper(II) triflate is an effective catalyst for the decomposition of the α-diazoketone to generate a copper carbene intermediate. This highly reactive species then undergoes a formal [3+2] cycloaddition with the amide. The choice of a non-protic solvent like 1,2-dichloroethane (DCE) is crucial to prevent unwanted side reactions of the carbene.

Safety Considerations: α-Diazoketones are potentially explosive and should be handled with care. It is advisable to generate them in situ or use them immediately after preparation and to avoid high temperatures and mechanical shock.[11]

Mechanistic Pathway: The copper catalyst promotes the extrusion of dinitrogen from the α-diazoketone to form a copper carbene. This intermediate then reacts with the amide, and subsequent cyclization and dehydration afford the oxazole product.

G cluster_3 Copper-Catalyzed Oxazole Synthesis start_diazo α-Diazoketone carbene_formation Copper Carbene Formation start_diazo->carbene_formation Cu(OTf)2, -N2 cycloaddition [3+2] Cycloaddition carbene_formation->cycloaddition start_amide Amide start_amide->cycloaddition cyclization_dehydration Cyclization & Dehydration cycloaddition->cyclization_dehydration product 2,4-Disubstituted Oxazole cyclization_dehydration->product

Caption: Copper-Catalyzed Oxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Phenyl-4-phenyloxazole

  • Materials: 2-Diazo-1-phenylethanone (1.2 mmol), Benzamide (1.0 mmol, 121 mg), Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 36 mg), 1,2-Dichloroethane (DCE) (10 mL).

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the α-diazoketone and benzamide in DCE.

    • Add the Cu(OTf)₂ catalyst to the solution.

    • Stir the reaction mixture at 80 °C and monitor its progress by TLC.

    • After completion (typically 1-2 hours), cool the mixture to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

    • Purify the residue by column chromatography on silica gel to yield the 2,4-disubstituted oxazole.

Substrate Scope and Yields:

α-DiazoketoneAmideProductYield (%)
2-Diazo-1-phenylethanoneBenzamide2,4-Diphenyloxazole87
1-Diazo-3,3-dimethylbutan-2-oneAcetamide2-Methyl-4-tert-butyloxazole75
2-Diazo-1-(4-methoxyphenyl)ethanone4-Nitrobenzamide2-(4-Nitrophenyl)-4-(4-methoxyphenyl)oxazole82
Visible-Light Photocatalytic Synthesis

A green and efficient approach to oxazole synthesis utilizes visible-light photocatalysis to mediate the reaction between α-bromoketones and benzylamines.[12][13] This method proceeds under mild, room temperature conditions.

Causality in Experimental Choices: A ruthenium-based photocatalyst, such as [Ru(bpy)₃]Cl₂, is excited by visible light (e.g., blue LEDs) to a long-lived triplet state. This excited catalyst can then engage in single-electron transfer (SET) processes. The reaction involves the formation of radical intermediates, and an additive like CCl₃Br is often used to facilitate the radical chain process. A base, such as K₃PO₄, is required for the final cyclization and aromatization steps.[12]

Mechanistic Pathway: The proposed mechanism involves initial nucleophilic substitution of the α-bromoketone by the benzylamine. The resulting intermediate is then oxidized by the excited photocatalyst to form a radical cation, which undergoes a series of steps including radical cyclization and oxidation to afford the oxazole product.

G cluster_4 Visible-Light Photocatalytic Synthesis start_materials α-Bromoketone + Benzylamine initial_adduct Nucleophilic Substitution start_materials->initial_adduct set Single Electron Transfer initial_adduct->set [Ru(bpy)3]2+* photocatalyst_excitation [Ru(bpy)3]2+ -> [Ru(bpy)3]2+* radical_cyclization Radical Cyclization set->radical_cyclization oxidation_aromatization Oxidation & Aromatization radical_cyclization->oxidation_aromatization Base, Oxidant product 2,5-Disubstituted Oxazole oxidation_aromatization->product G cluster_5 Gold-Catalyzed Cycloisomerization start_propargyl_amide Propargyl Amide alkyne_activation Alkyne Activation start_propargyl_amide->alkyne_activation Au(I) catalyst cyclization 5-exo-dig Cyclization alkyne_activation->cyclization protonolysis Protonolysis cyclization->protonolysis H+ product Substituted Oxazole protonolysis->product

References

Application Notes and Protocols for 4-(4-Bromophenyl)oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-(4-Bromophenyl)oxazole Scaffold - A Privileged Motif in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The substitution pattern on the oxazole core plays a pivotal role in defining its therapeutic potential, which spans antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1][2]

The this compound scaffold, in particular, has emerged as a "privileged" structure. The presence of the bromophenyl group at the 4-position of the oxazole ring offers several advantages in drug design. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries.[3] Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for biological targets. The phenyl ring itself provides a platform for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. This combination of features makes this compound and its derivatives highly attractive for the development of novel therapeutic agents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. It covers its utility as a core structure for developing anti-inflammatory, anticancer, and antimicrobial agents, complete with mechanistic insights and detailed experimental protocols.

I. Application as an Anti-Inflammatory Agent

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[4][5]

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by COX enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.[4] The this compound scaffold can be incorporated into molecules designed to selectively target COX-2, which is upregulated at sites of inflammation, thereby potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5] Molecular docking studies suggest that the sulfonyl-bearing oxazole derivatives can interact with the active site of COX-2 through hydrogen bonding with key amino acid residues like Arg120 and Tyr355.[5]

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promote This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 Inhibit

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric COX-2 inhibitor screening assay.

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in the assay buffer.

  • Compound Addition: To the wells of a 96-well plate, add 10 µL of the test compound solutions at various concentrations. For the control wells, add 10 µL of DMSO. For the positive control, add 10 µL of Celecoxib solution.

  • Enzyme Addition: Add 150 µL of the COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add 20 µL of arachidonic acid solution to each well to initiate the reaction.

  • Colorimetric Reaction: Immediately add 20 µL of the colorimetric substrate solution to each well.

  • Measurement: Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

II. Application as an Anticancer Agent

The this compound scaffold is a versatile platform for the development of anticancer agents.[6][7] Derivatives have shown activity against various cancer cell lines, including breast and hepatocellular carcinoma.[8][9]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

One of the key targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[8] Overexpression or mutation of EGFR is common in many cancers.[10] Quinoline-oxadiazole derivatives containing a bromophenyl moiety have been designed as EGFR inhibitors.[8][10] These compounds are thought to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P-EGFR EGFR (Phosphorylated) EGFR->P-EGFR Autophosphorylation Downstream Signaling RAS/RAF/MEK/ERK PI3K/AKT/mTOR P-EGFR->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes This compound Derivatives This compound Derivatives This compound Derivatives->P-EGFR Inhibits

Caption: Inhibition of EGFR signaling by this compound derivatives.

Protocol: In Vitro Anticancer Activity using SRB Assay

This protocol describes the Sulforhodamine B (SRB) assay to evaluate the in vitro anticancer activity of this compound derivatives against a human breast cancer cell line (MCF-7).[9]

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control (e.g., 5-Fluorouracil)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include untreated control wells with DMSO. Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

CompoundTarget Cell LineIC50 (µM)Reference
Derivative p2MCF-710.5[9]
5-Fluorouracil (Standard)MCF-75.2[9]

III. Application as an Antimicrobial Agent

The this compound core is also a valuable scaffold for the development of novel antimicrobial agents.[2][11] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9]

Mechanism of Action: DNA Gyrase Inhibition

A key target for antibacterial drugs is DNA gyrase, an essential enzyme that controls the topological state of DNA during replication.[10] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. The this compound moiety can be incorporated into larger molecules designed to bind to the active site of DNA gyrase, preventing its function.[10]

G Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Substrate Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces supercoils DNA Replication DNA Replication Supercoiled DNA->DNA Replication Enables This compound Derivatives This compound Derivatives This compound Derivatives->DNA Gyrase Inhibit

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound derivatives against bacterial strains.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control (e.g., Norfloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

CompoundS. aureus MIC (µM)E. coli MIC (µM)Reference
Derivative p216.116.1[9]
Norfloxacin (Standard)ComparableComparable[9]

IV. Synthetic Protocol: Synthesis of a 4-(4-Bromophenyl)-2,5-dimethyloxazole Derivative

This protocol is based on a reported synthesis of a 4-(4-bromophenyl)-2,5-dimethyloxazole derivative, which can serve as a key intermediate for further elaboration.[11]

G p-Bromoacetophenone p-Bromoacetophenone Bromination Bromination (Br2) p-Bromoacetophenone->Bromination 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone Bromination->2-Bromo-1-(4-bromophenyl)ethanone Cyclization Cyclization (Acetamide) 2-Bromo-1-(4-bromophenyl)ethanone->Cyclization 4-(4-Bromophenyl)-2,5-dimethyloxazole 4-(4-Bromophenyl)-2,5-dimethyloxazole Cyclization->4-(4-Bromophenyl)-2,5-dimethyloxazole

Caption: Synthetic workflow for a this compound derivative.

Step 1: Bromination of p-Bromoacetophenone

  • Dissolve p-bromoacetophenone in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-bromo-1-(4-bromophenyl)ethanone.

Step 2: Cyclization to form the Oxazole Ring

  • Mix 2-bromo-1-(4-bromophenyl)ethanone with an excess of acetamide.

  • Heat the mixture under reflux or using microwave irradiation for 1-2 hours.[11]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(4-bromophenyl)-2,5-dimethyloxazole.

V. Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in medicinal chemistry, offering a versatile starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the bromophenyl moiety not only contributes to the biological activity but also provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Future research in this area will likely focus on the synthesis of more diverse libraries of this compound derivatives and their evaluation against a wider range of biological targets. Furthermore, detailed mechanistic studies and in vivo evaluations will be crucial to translate the promising in vitro activities into clinically viable drug candidates.

References

Application Notes & Protocols: The Synthetic Utility of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(4-Bromophenyl)oxazole stands out as a particularly valuable building block for researchers in medicinal chemistry and materials science. Its structure marries two key chemical features: a stable, electron-rich oxazole heterocycle and a brominated phenyl ring. The oxazole core is a well-established "privileged scaffold," appearing in numerous biologically active natural products and pharmaceutical agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1][2] Concurrently, the 4-bromophenyl moiety serves as a versatile synthetic handle, primed for a host of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling.[3]

This guide provides an in-depth exploration of how this compound is leveraged in synthetic workflows, focusing on the causality behind methodological choices and providing detailed, field-proven protocols for its application.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is the primary locus of reactivity, making it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of C-C bonds. The general mechanism for these reactions proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl linkages. It involves the reaction of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality of Experimental Design:

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts which are reduced in situ to Pd(0). The choice of phosphine ligand is critical for stabilizing the catalyst and modulating its reactivity.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, and Base in a dry reaction flask. B Purge the flask with an inert gas (N₂ or Ar). A->B C Add solvent(s), Pd Catalyst, and Ligand via syringe. B->C D Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 2-24 h. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Perform aqueous workup (e.g., add water and extract with EtOAc). E->F Upon completion G Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography. G->H I Obtain pure Biaryl Product. H->I cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Pd Catalyst, and Ligand to a dry reaction flask. B Purge with inert gas (N₂ or Ar). A->B C Add anhydrous solvent (e.g., DMF), Alkene, and organic Base via syringe. B->C D Heat mixture to required temperature (e.g., 80-120 °C) and stir. C->D E Monitor by TLC or GC-MS. D->E F Cool to room temperature. Filter off amine salts. Perform aqueous workup. E->F Upon completion G Dry organic layer and concentrate. F->G H Purify by column chromatography or recrystallization. G->H I Obtain pure Arylated Alkene. H->I cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a dry flask, add this compound, Pd Catalyst, Cu(I) Co-catalyst, and a Ligand. B Purge with inert gas (N₂ or Ar). A->B C Add anhydrous solvent (e.g., THF), Amine Base, and Terminal Alkyne via syringe. B->C D Stir at room temperature or with gentle heating (e.g., 25-60 °C). C->D E Monitor by TLC or LC-MS. D->E F Filter off solids. Concentrate the filtrate. Perform aqueous workup. E->F Upon completion G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H I Obtain pure Arylalkyne Product. H->I G A This compound B Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) A->B C Intermediate 1 (Functionalized at Phenyl Ring) B->C D Direct C-H Activation (e.g., C2-Arylation) C->D E Final Product (Di-functionalized Molecule) D->E

References

Application Notes and Protocols for the Comprehensive Characterization of Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its presence in diverse therapeutic agents underscores the importance of rigorous and systematic characterization of novel oxazole derivatives in the drug discovery and development pipeline.[1][4] This guide provides a detailed exposition of the essential protocols for the unambiguous structural elucidation, purity assessment, and preliminary biophysical and biological evaluation of newly synthesized oxazole-containing compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document integrates foundational analytical techniques with advanced methodologies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Oxazole Moiety

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[2][5] This arrangement imparts unique electronic and steric properties, enabling them to act as versatile pharmacophores that can engage in various non-covalent interactions with biological targets.[6] The oxazole ring is a key structural component in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic properties.[4][7][8][9] Given their therapeutic potential, the precise and thorough characterization of novel oxazole derivatives is a critical step to establish structure-activity relationships (SAR) and ensure the validity of subsequent biological studies.[10]

This guide outlines a multi-tiered approach to characterization, beginning with fundamental physicochemical and spectroscopic analyses, followed by definitive structural determination and preliminary biological screening.

Initial Physicochemical and Purity Assessment

Before proceeding to more complex spectroscopic analysis, it is crucial to determine the basic physical properties and purity of the synthesized oxazole derivative. These initial steps provide a preliminary indication of the compound's identity and homogeneity.

Melting Point Determination

The melting point is a fundamental physical property that serves as a primary indicator of purity for crystalline solids.[11][12] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will generally depress and broaden the melting point range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of about 3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[12]

  • Rapid Determination (Optional): Perform a quick heating run to approximate the melting point.

  • Accurate Determination: For a precise measurement, start heating the apparatus slowly, at a rate of about 1-2°C per minute, when the temperature is 5-10°C below the expected melting point.[13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[14] The melting point is reported as the range T1-T2.

  • Replicate Measurements: Conduct at least two more careful determinations to ensure consistency.

Chromatographic Analysis (TLC and HPLC)

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring reaction progress, identifying components in a mixture, and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative measure of purity.

Table 1: Comparison of Chromatographic Techniques for Purity Assessment

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.High-resolution separation based on partitioning between a solid stationary phase and a liquid mobile phase under high pressure.
Application Rapid, qualitative analysis of purity; reaction monitoring.Quantitative analysis of purity; preparative separation.
Data Output Retention factor (Rf) value.Retention time (Rt) and peak area (%).
Sensitivity LowerHigher

Spectroscopic and Spectrometric Elucidation

Spectroscopic and spectrometric techniques are the cornerstones of structural characterization, providing detailed information about the molecular framework, functional groups, and atomic connectivity of the novel oxazole derivative.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[16] For novel oxazole derivatives, ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.[17]

Expected Chemical Shifts for the Oxazole Ring: The electronic environment of the oxazole ring, influenced by the electronegative oxygen and nitrogen atoms, results in characteristic chemical shifts for the ring protons and carbons.[16][18]

  • ¹H NMR: The protons on the oxazole ring typically resonate in the aromatic region. The chemical shifts are sensitive to the placement of substituents.[16][18]

  • ¹³C NMR: The carbons of the oxazole ring also exhibit distinct chemical shifts, which can be useful for unambiguous assignment.[16][18]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified oxazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a minimum frequency of 400 MHz for ¹H.[19]

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19] For oxazole derivatives, IR spectroscopy can confirm the presence of the C=N and C-O-C stretching vibrations characteristic of the oxazole ring, as well as other functional groups in the substituents.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[19]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[19] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which can be used to determine the molecular formula.[17]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.

  • Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[19]

  • Mass Analysis: Obtain the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[19]

  • Data Analysis: Determine the accurate mass of the molecular ion ([M]⁺, [M+H]⁺, etc.) and compare it with the calculated mass for the proposed molecular formula.

dot

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Assessment cluster_structural Structural Elucidation cluster_biological Biological Evaluation Synthesis Novel Oxazole Derivative Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification PhysicoChem Physicochemical Characterization (Melting Point, Solubility) Purification->PhysicoChem Purity Purity Assessment (TLC, HPLC) PhysicoChem->Purity Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity->Spectroscopy Xray X-ray Crystallography (Definitive Structure) Spectroscopy->Xray Bioactivity Preliminary Bioactivity Screening (e.g., Cytotoxicity, Enzyme Inhibition) Spectroscopy->Bioactivity

Caption: Workflow for the Characterization of Novel Oxazole Derivatives.

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the "gold standard" for unambiguous, three-dimensional structural determination.[10] This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships.[10][20]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified oxazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[21]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[21]

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities. The crystal structure is then solved and refined using specialized software.[21]

Preliminary Biological Evaluation

Given the wide range of biological activities associated with oxazole derivatives, a preliminary assessment of their biological effects is a key component of their characterization.[3] The specific assays will depend on the therapeutic target of interest.

Cytotoxicity Assays

For compounds intended as anticancer agents, evaluating their cytotoxicity against various cancer cell lines is a primary step.[1][22] The MTT assay is a commonly used colorimetric assay to assess cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel oxazole derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Representative Biological Assays for Oxazole Derivatives

Biological ActivityExample AssayPurpose
Anticancer MTT Assay, Tubulin Polymerization AssayTo assess cytotoxicity against cancer cell lines and mechanism of action.[1]
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayTo determine the lowest concentration of the compound that inhibits visible growth of a microorganism.[9]
Anti-inflammatory Carrageenan-induced Paw Edema AssayTo evaluate in vivo anti-inflammatory activity.[8]
Antidiabetic α-Amylase Inhibition Assay, Glucose Uptake AssayTo assess the potential to inhibit carbohydrate-digesting enzymes or promote glucose uptake in cells.[2][7]
Antioxidant DPPH Radical Scavenging AssayTo measure the free radical scavenging capacity of the compound.[2][9]

Reporting and Data Integrity

Accurate and comprehensive reporting of characterization data is essential for the reproducibility and validation of scientific findings. Journals published by the American Chemical Society (ACS) provide detailed guidelines for the characterization of new compounds.[17][23]

Key Data to Report for a Novel Oxazole Derivative:

  • Yield and Physical State: Report the yield in percent and describe the physical appearance of the compound (e.g., white crystalline solid).[24]

  • Melting Point: Report the melting point range and the solvent used for recrystallization.[24]

  • Spectroscopic Data:

    • ¹H NMR: Report the solvent, spectrometer frequency, and list the chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration for each signal.[17]

    • ¹³C NMR: Report the solvent, spectrometer frequency, and list the chemical shifts (δ) in ppm.[17]

    • IR: Report the main absorption frequencies (ν) in cm⁻¹.

    • HRMS: Report the calculated and found masses for the molecular ion.

  • Purity: Provide evidence of purity, typically through HPLC analysis or copies of the ¹H and ¹³C NMR spectra.[25]

dot

Data_Reporting_Pyramid cluster_info Hierarchy of Characterization Data node_xray Definitive Structure (X-ray Crystallography) node_spec Structural Elucidation (NMR, MS, IR) node_spec->node_xray node_purity Purity & Identity (HPLC, Melting Point) node_purity->node_spec node_synthesis Synthesis & Purification node_synthesis->node_purity

Caption: Hierarchy of Data for Comprehensive Characterization.

Conclusion

The characterization of novel oxazole derivatives is a systematic process that relies on a combination of analytical techniques. By following the detailed protocols outlined in this guide, researchers can ensure the unambiguous identification, purity assessment, and preliminary biological evaluation of their synthesized compounds. This rigorous approach is fundamental to advancing the field of medicinal chemistry and accelerating the discovery of new therapeutic agents based on the versatile oxazole scaffold.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-(4-bromophenyl)oxazole as the electrophilic substrate. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and troubleshooting guidance to ensure successful execution and optimization of this critical transformation.

Introduction: The Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide has become one of the most versatile and widely used reactions in synthetic chemistry.[4] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's popularity stems from its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[6][7]

The synthesis of biaryl and heteroaryl-aryl scaffolds is of paramount importance in medicinal chemistry and materials science. The oxazole moiety, present in our substrate of interest, this compound, is a key structural motif in numerous biologically active compounds. This guide will specifically address the nuances of coupling this heteroaryl bromide to construct more complex molecular architectures.

Mechanistic & Strategic Considerations

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

The Catalytic Cycle

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[8] The reactivity order for halides is generally I > Br > Cl.[4]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron compound by a base to form a more nucleophilic boronate 'ate' complex.[6][10]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][8]

Component Selection for this compound

The success of the coupling hinges on the judicious selection of each reaction component.

ComponentRole & Key Considerations for this compoundRecommended Starting Points
Electrophile This compound : An aryl bromide, which is generally a reliable substrate for oxidative addition. The oxazole ring is relatively electron-poor and the nitrogen lone pair could potentially coordinate to the palladium catalyst, which may necessitate specific ligand choices.1.0 equivalent
Nucleophile Arylboronic Acids (Ar'-B(OH)₂) or Pinacol Esters (Ar'-Bpin) : Boronic acids are common but can be prone to protodeboronation.[4] Pinacol esters offer greater stability.[11][12]1.1–1.5 equivalents
Catalyst Palladium Pre-catalyst : Provides the active Pd(0) species. Pd(II) sources like Pd(OAc)₂ are stable but require in-situ reduction, while Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly.[5]Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) with a suitable ligand.
Ligand Phosphine Ligands : Stabilize the palladium catalyst, prevent aggregation into inactive palladium black, and modulate reactivity. For aryl bromides, triphenylphosphine (PPh₃) is often sufficient. For more challenging couplings, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) can be highly effective.[13]PPh₃ (2-10 mol%) or SPhos (1-5 mol%)
Base Inorganic Base : Activates the boronic acid for transmetalation. The choice of base can dramatically affect yield. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][14] K₃PO₄ is often effective for heteroaryl substrates.[15]K₃PO₄ or K₂CO₃ (2.0–3.0 equivalents)
Solvent Organic Solvent : Solubilizes reactants and catalyst. A mixture of an organic solvent and water is often optimal, as water can facilitate the transmetalation step.[16] Common solvents include 1,4-dioxane, toluene, or THF.[5]1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment
  • Reactants : this compound, Arylboronic acid

  • Catalyst/Ligand : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents : 1,4-Dioxane (anhydrous), Degassed deionized water

  • Glassware : Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer, septa

  • Inert Gas : Nitrogen (N₂) or Argon (Ar) line with a bubbler

  • Workup Reagents : Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Purification : Silica gel for column chromatography

Reaction Setup and Execution

Workflow

Procedure:

  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add This compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Catalyst Addition : Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).

  • Solvent Addition : Via syringe, add 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Example Reaction Conditions

The following table outlines starting conditions for optimization based on literature precedents for similar heteroaryl bromide couplings.[15][17]

ParameterCondition A (Standard)Condition B (For less reactive partners)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)
Temperature 90 °C110 °C
Boron Reagent Arylboronic Acid (1.2 equiv)Arylboronic Pinacol Ester (1.5 equiv)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed system.3. Low reaction temperature.4. Poor solubility of reagents.[18]1. Use fresh catalyst and ensure a robust inert atmosphere.2. Improve degassing procedure (sparge longer or use freeze-pump-thaw).3. Increase temperature.4. Try a different solvent system (e.g., DMF, DME).
Protodeborylation Boronic acid is unstable under reaction conditions, leading to Ar-H instead of Ar-Ar'.[18]1. Use a milder base (e.g., KF).[6]2. Use the corresponding boronic ester (e.g., pinacol ester).3. Use a higher loading of the boronic acid.4. Minimize reaction time.
Homocoupling (Ar'-Ar') Oxidative coupling of two boronic acid molecules, often promoted by oxygen.[5]1. Ensure thorough degassing of the reaction mixture.2. Use a Pd(0) source directly to avoid in-situ reduction steps that can promote homocoupling.
Dehalogenation (Ar-H) The aryl bromide is reduced to the corresponding arene.1. Use a different ligand system.2. Lower the reaction temperature.3. Ensure the base is not excessively strong or nucleophilic.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the arylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired biaryl products. The protocol and guidelines presented herein serve as a robust starting point for the synthesis of diverse oxazole-containing compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: A Guide to the Regioselective Bromination of Oxazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of the Oxazole Core

The oxazole ring is a cornerstone heterocycle in medicinal chemistry and materials science, prized for its presence in numerous natural products and pharmaceuticals. The ability to selectively functionalize this scaffold is paramount for analog synthesis and structure-activity relationship (SAR) studies. Brominated oxazoles, in particular, are exceptionally versatile intermediates, serving as key precursors for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), lithiation-substitution sequences, and other valuable transformations.[1][2][3]

However, the inherent electronic nature of the oxazole ring presents unique challenges and opportunities for regioselective bromination. The ring is electron-deficient, making classical electrophilic aromatic substitution reactions difficult without the presence of activating groups.[4] The reactivity of the three carbon positions (C2, C4, C5) is nuanced and highly dependent on the chosen reaction conditions.

  • C2 Position: This position is the most electron-deficient and acidic.[4][5] Consequently, it is the most susceptible to deprotonation by strong bases (metallation), providing a reliable route for introducing electrophiles.[6]

  • C4 and C5 Positions: These positions are more electron-rich than C2 and are the typical sites for electrophilic attack. The precise selectivity between C4 and C5 is often governed by the substituents already present on the ring and the reaction conditions.[4][7]

This guide provides a detailed overview of field-proven methods for the regioselective bromination of oxazoles at each of the C2, C4, and C5 positions. We will delve into the mechanistic rationale behind each strategy and provide step-by-step protocols to empower researchers in their synthetic endeavors.

Logical Framework for Regioselective Bromination

The strategy for brominating an oxazole is dictated by the desired position of the bromine atom. The fundamental choice is between direct electrophilic attack and a deprotonation-electrophile quench sequence.

G start Target Bromo-oxazole c2 C2-Bromination start->c2 c4 C4-Bromination start->c4 c5 C5-Bromination start->c5 method_c2 Deprotonation (Lithiation) + Electrophilic Bromine Source c2->method_c2 Most acidic proton method_c4 C2-Lithiation → Rearrangement → Bromination c4->method_c4 Kinetically controlled method_c5 Direct Electrophilic Substitution (e.g., NBS, Br₂) c5->method_c5 Thermodynamically favored

Caption: Decision workflow for selecting a bromination strategy.

Method 1: C2-Bromination via Directed Ortho-Metallation

The most reliable method for introducing a bromine atom at the C2 position is through a deprotonation-bromination sequence. The acidity of the C2 proton allows for its selective removal with a strong base, typically an organolithium reagent, followed by quenching the resulting anion with an electrophilic bromine source.[6][8]

Causality Behind the Method: This strategy leverages the kinetic acidity of the C2-H bond. The resulting 2-lithiooxazole is a potent nucleophile. However, it exists in a critical equilibrium with its ring-opened acyclic isonitrile enolate tautomer.[9][10] For successful C2-functionalization, the lithiated intermediate must be trapped with the electrophile at a low temperature before significant rearrangement occurs.

G sub Substituted Oxazole step1 Add Strong Base (n-BuLi or LDA) THF, -78 °C sub->step1 inter 2-Lithiooxazole Intermediate step1->inter step2 Quench with Electrophilic Bromine (e.g., CBr₄, NBS) inter->step2 prod 2-Bromooxazole Product step2->prod

Caption: Experimental workflow for C2-bromination.

Protocol 1: Synthesis of 2-Bromooxazole

This protocol is adapted from methodologies described for the lithiation and functionalization of the parent oxazole ring.[6]

Materials:

  • Oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Charge: Dissolve oxazole (1.0 eq) in anhydrous THF (approx. 0.1–0.2 M concentration) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 30–60 minutes.

  • Bromination: Prepare a solution of the bromine source (CBr₄ or NBS, 1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated oxazole mixture, again maintaining the temperature at -78 °C.

  • Quenching: After stirring for 1-2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether). Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromooxazole.[11][12]

Method 2: C4-Bromination via Isomerization-Trapping

Achieving selective bromination at the C4 position is a more complex task that brilliantly exploits the ring-chain tautomerism of the 2-lithiooxazole intermediate. This elegant method, pioneered by Li, Buzon, and Zhang, provides excellent regioselectivity that is otherwise difficult to attain.[9][10][13]

Causality Behind the Method: The key to this transformation is the solvent. While lithiation still occurs at C2, switching from THF to a highly polar aprotic solvent like N,N-dimethylformamide (DMF) shifts the equilibrium from the cyclic 2-lithiooxazole to the acyclic isonitrile enolate.[9] This acyclic intermediate is stabilized by the polar solvent. When the electrophilic bromine source is added, it reacts at the carbon atom that, upon ring-closing, becomes the C4 position of the oxazole, leading to highly regioselective C4-bromination.[10][13]

G sub 5-Substituted Oxazole lithiation 1. Lithiation (LiHMDS) THF/DMF, -15 °C sub->lithiation c2_lithio 2-Lithiooxazole (Kinetic Product) lithiation->c2_lithio equilibrium Equilibrium (Favored in DMF) c2_lithio->equilibrium acyclic Acyclic Isonitrile Enolate equilibrium->acyclic Ring Opening bromination 2. Bromination (NBS) -78 °C acyclic->bromination prod 4-Bromo-5-Substituted Oxazole bromination->prod

Caption: Mechanistic pathway for regioselective C4-bromination.

Protocol 2: Regioselective Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole

This protocol is a direct adaptation of the validated procedure published in Organic Syntheses.[9]

Materials:

  • 5-(Thiophen-2-yl)oxazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • N-Bromosuccinimide (NBS)

  • Methyl tert-butyl ether (MTBE)

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: In an oven-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 5-(thiophen-2-yl)oxazole (1.0 eq) in anhydrous DMF (approx. 2.5 M).

  • Cooling: Cool the solution to a range of -15 °C to -10 °C using a suitable cooling bath.

  • Lithiation: Add the 1.0 M solution of LiHMDS in THF (1.05 eq) slowly via syringe, maintaining the internal temperature between -15 °C and -10 °C.

  • Aging: Stir the reaction mixture at -15 °C for 30 minutes. This "aging" period is critical to allow the equilibrium to shift towards the acyclic intermediate.

  • Bromination: Cool the mixture to -78 °C. Separately, dissolve NBS (1.0 eq) in anhydrous DMF. Add the NBS solution dropwise to the reaction mixture, ensuring the temperature remains below -65 °C.

  • Work-up: After the addition is complete, stir for an additional 10 minutes. Quench the reaction with water, followed by the addition of MTBE.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Crystallization & Isolation: Concentrate the organic layer under reduced pressure. The crude product can often be purified by crystallization. In this specific case, crystallization from MTBE/hexanes affords the pure 4-bromo-5-(thiophen-2-yl)oxazole.[9]

Method 3: C5-Bromination via Electrophilic Aromatic Substitution

For oxazoles bearing electron-donating groups or when C5-selectivity is desired, direct electrophilic bromination is the most straightforward approach. This method avoids the use of strong organometallic bases and cryogenic temperatures.

Causality Behind the Method: This reaction follows a classical electrophilic aromatic substitution (SEAr) mechanism. N-Bromosuccinimide (NBS) or molecular bromine (Br₂) serves as the source of the electrophile (Br⁺). The C5 position of the oxazole ring is generally more susceptible to electrophilic attack than C2, although competition with C4 is common.[4][7] The selectivity can be influenced by the solvent and the substituents on the oxazole ring. In some cases, a mixture of mono- and di-brominated products may be formed.[1]

Protocol 3: General Procedure for Electrophilic Bromination of an Aryloxazole

This protocol is a generalized procedure based on common practices for brominating electron-rich aromatic and heteroaromatic systems.[1][14]

Materials:

  • Substituted oxazole (e.g., 2-phenyl-4-methyloxazole)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Carbon Tetrachloride (CCl₄))

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the oxazole substrate (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

  • Reagent Addition: Add NBS (1.0–1.1 eq) to the solution in one portion or portion-wise at room temperature or 0 °C.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1–4 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-bromooxazole derivative. Be prepared to separate regioisomers if the reaction is not perfectly selective.

Comparative Summary of Bromination Methods

Parameter C2-Bromination C4-Bromination C5-Bromination
Methodology Deprotonation-QuenchDeprotonation-Rearrangement-QuenchElectrophilic Substitution
Key Reagents n-BuLi or LDA; CBr₄ or NBSLiHMDS; NBSNBS or Br₂
Solvent Anhydrous THFAnhydrous DMF/THFTHF, MeCN, CCl₄
Temperature Cryogenic (-78 °C)Cryogenic (-78 °C to -10 °C)Ambient or 0 °C
Mechanism C2-Anion FormationAcyclic Enolate FormationSEAr
Selectivity Excellent for C2Excellent for C4Moderate to Good for C5; may yield mixtures
Key Advantage Reliable access to C2-bromooxazolesUnique and highly selective access to C4 isomersOperationally simple; avoids strong bases
Key Limitation Requires strict anhydrous/inert conditions; sensitive intermediateRequires careful temperature control and specific polar solventSelectivity can be an issue; may require activating groups

Conclusion

The regioselective bromination of oxazoles is a solvable challenge that relies on a sound understanding of the heterocycle's reactivity. By choosing between direct electrophilic attack and precisely controlled deprotonation pathways, researchers can strategically install a bromine atom at the C2, C4, or C5 position. The C2-lithiation and C4-isomerization-trapping protocols offer unparalleled control and selectivity, while direct electrophilic bromination provides a simpler, more direct route to C5-substituted products. These methods furnish versatile brominated intermediates, unlocking a vast chemical space for the development of novel therapeutics and advanced materials.

References

The Strategic Application of 4-(4-Bromophenyl)oxazole in the Synthesis of Novel Bioactive Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-(4-Bromophenyl)oxazole Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. The oxazole ring is a privileged five-membered heterocycle, present in a multitude of natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] When functionalized with a 4-bromophenyl group at the 4-position, the resulting molecule, this compound, emerges as a highly versatile and strategic building block for drug discovery.

This guide provides an in-depth exploration of the utility of this compound in the development of new bioactive compounds. We will delve into the key chemical features that make this scaffold an ideal starting point for library synthesis and present detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions. Furthermore, we will showcase its application in the synthesis of compounds with notable biological activities, including anticancer, anti-inflammatory, and neuroprotective agents.

The strategic value of this compound lies in the convergence of two key features: the bioisosteric nature of the oxazole ring and the reactive "handle" provided by the bromine atom. The oxazole moiety can serve as a bioisostere for amide or ester functionalities, often improving pharmacokinetic properties.[2] The bromine atom on the phenyl ring is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the systematic and efficient introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Synthetic Transformations: Gateway to Molecular Diversity

The bromine atom of this compound is the linchpin for its synthetic utility, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[3]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[5] In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, leading to the synthesis of biaryl oxazoles and their analogues. These structures are prevalent in a wide range of biologically active molecules.

Diagram 1: Suzuki-Miyaura Cross-Coupling of this compound

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 4-(4'-Substituted-biphenyl-4-yl)oxazole (Bioactive Compound Precursor) Reactant1->Product Suzuki-Miyaura Coupling Reactant2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Reactant2->Product Suzuki-Miyaura Coupling Base Base (e.g., K₃PO₄, Na₂CO₃) Catalyst->Product Solvent Solvent (e.g., 1,4-Dioxane, Toluene) Base->Product Solvent->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield, with inorganic bases like K₃PO₄ being commonly used for their efficacy and good functional group tolerance.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Aprotic polar solvents like 1,4-dioxane and toluene are often preferred.

  • Ligand: While Pd(PPh₃)₄ can be used directly, in many cases, the addition of a specific phosphine ligand is necessary to stabilize the palladium catalyst and promote the elementary steps of the catalytic cycle. The choice of ligand can be critical for the success of the reaction with challenging substrates.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[3][6] This reaction is instrumental in synthesizing anilines and their derivatives, which are key pharmacophores in a vast number of drugs. Applying this reaction to this compound opens a direct route to a diverse array of N-aryl oxazoles.

Diagram 2: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Product 4-(4-(R¹R²N)-phenyl)oxazole (Bioactive Compound Precursor) Reactant1->Product Buchwald-Hartwig Amination Reactant2 R¹R²NH (Primary/Secondary Amine) Reactant2->Product Buchwald-Hartwig Amination Ligand Ligand (e.g., XPhos, BINAP) Catalyst->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Ligand->Product Solvent Solvent (e.g., Toluene) Base->Product Solvent->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add this compound to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl oxazole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Anhydrous and Degassed Solvent: The reaction is sensitive to both oxygen and water. The use of an anhydrous and degassed solvent is essential to prevent catalyst deactivation and unwanted side reactions.

Applications in the Development of Bioactive Compounds

The derivatization of this compound using the synthetic strategies outlined above has led to the discovery of potent and selective modulators of various biological targets.

Anticancer Agents

The 4-phenyloxazole scaffold is a common feature in a number of anticancer agents. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of compounds for screening against various cancer cell lines and molecular targets.

For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine, a close structural analog of this compound, have shown promising anticancer activity.[6] One such derivative, compound p2 , exhibited an IC₅₀ value of 10.5 µM against the MCF7 human breast adenocarcinoma cell line, which is comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 µM).[6] This suggests that the 4-(4-bromophenyl)heterocycle core is a valuable pharmacophore for the development of new anticancer agents.

Compound IDStructureTarget Cell LineIC₅₀ (µM)Reference
p2 4-(4-Bromophenyl)-N-(4-chlorobenzylidene)thiazol-2-amineMCF710.5[6]
5-fluorouracil (Standard Drug)MCF75.2[6]

Furthermore, quinoline-oxadiazole hybrids bearing a 4-bromophenyl moiety have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[8] Compounds 8c and 12d from this series demonstrated potent EGFR inhibition with IC₅₀ values of 0.14 µM and 0.18 µM, respectively, comparable to the approved drug lapatinib (IC₅₀ = 0.12 µM).[8] These findings highlight the potential of incorporating the this compound scaffold into kinase inhibitor design.

Compound IDTargetIC₅₀ (µM)Reference
8c EGFR0.14[8]
12d EGFR0.18[8]
Lapatinib EGFR0.12[8]
Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. The 1,3,4-oxadiazole ring, which is structurally related to the oxazole ring, is found in compounds with significant anti-inflammatory properties.[9]

A series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[9] Several of these compounds exhibited potent anti-inflammatory effects, with derivatives 21c and 21i showing 59.5% and 61.9% inhibition of edema, respectively, at a dose of 20 mg/kg.[9] This level of activity is comparable to the standard anti-inflammatory drug indomethacin (64.3% inhibition).[9] These results underscore the potential of the 4-bromophenyl-heterocycle scaffold in the development of new anti-inflammatory drugs.

Compound ID% Inhibition of Edema (20 mg/kg)Reference
21c 59.5[9]
21i 61.9[9]
Indomethacin 64.3[9]
Neuroprotective Agents

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent significant unmet medical needs. There is a growing interest in the development of small molecules that can protect neurons from damage. The 1,2,4-oxadiazole core, another isomer of oxazole, has been incorporated into compounds with neuroprotective properties.

In a study focused on identifying new anti-epileptic agents, a 1,2,4-oxadiazole derivative, GM-90432 , was found to have neuroprotective effects in a pentylenetetrazole (PTZ)-induced epileptic seizure zebrafish model. This compound was shown to upregulate neuroprotective steroids and downregulate stress-related neurotransmitters. While not a direct derivative of this compound, this study demonstrates the potential of the broader class of phenyl-heterocycles in the development of neuroprotective agents. The this compound scaffold provides a readily accessible starting point for the synthesis of novel compounds to be screened for neuroprotective activity.

Conclusion and Future Perspectives

This compound is a strategically important building block for the development of new bioactive compounds. Its value stems from the combination of a biologically relevant oxazole core and a synthetically versatile bromophenyl group. As demonstrated, this scaffold can be readily elaborated using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to generate diverse libraries of molecules.

The successful application of this and structurally related scaffolds in the discovery of potent anticancer, anti-inflammatory, and neuroprotective agents highlights the immense potential that this compound holds for future drug discovery endeavors. The detailed protocols and application examples provided in this guide are intended to empower researchers to fully exploit the synthetic and medicinal chemistry of this valuable building block. Further exploration of the chemical space accessible from this compound is highly encouraged and is likely to yield novel therapeutic candidates for a wide range of diseases.

References

Application Notes & Protocols: A Comprehensive Guide to Confirming the Purity of Synthesized Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Oxazole Chemistry

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials. From antiviral agents to fluorescent dyes, the precise structure and purity of a synthesized oxazole derivative are paramount to its function and safety. Impurities, whether they are starting materials, byproducts, or isomers, can drastically alter biological activity, introduce toxicity, or compromise material performance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential analytical techniques used to confirm the identity and establish the purity of synthesized oxazoles. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable characterization.

The Analytical Workflow: A Multi-Technique Approach to Purity Confirmation

Confirming the purity of a novel compound is not a single measurement but a systematic process of accumulating orthogonal evidence. Each analytical technique provides a unique piece of the puzzle. A typical workflow involves an initial assessment of the crude product, followed by purification and a final, rigorous characterization of the isolated compound.

Oxazole Purity Workflow cluster_0 Synthesis & Initial Check cluster_1 Purification cluster_2 Definitive Characterization Crude Synthesized Crude Oxazole TLC_NMR Initial Purity Check (TLC / Crude ¹H NMR) Crude->TLC_NMR Purify Purification (e.g., Column Chromatography, Recrystallization) TLC_NMR->Purify Impurities Detected Structure Structural Confirmation (¹H NMR, ¹³C NMR, HRMS, FTIR) TLC_NMR->Structure Appears Pure Purify->Structure Purity Quantitative Purity Assessment (HPLC, Elemental Analysis, Melting Point) Structure->Purity Final Confirmed Pure Oxazole Purity->Final HRMS_Concept cluster_0 cluster_1 cluster_2 cluster_3 Target Target Oxazole C₁₀H₇NO₂ Calculated Exact Mass: 34m177.0477 HRMS High-Resolution Mass Spectrometer Target->HRMS Result HRMS Result Measured Exact Mass: 34m177.0475 HRMS->Result Validation Validation|{Δ < 5 ppm|Formula Confirmed} Result->Validation Comparison

Troubleshooting & Optimization

How to improve the yield of the van Leusen oxazole synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation to construct oxazole rings. Here, you will find in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you navigate experimental challenges and enhance your reaction yields.

Introduction to the van Leusen Oxazole Synthesis

First reported in 1972 by the van Leusen group, this reaction has become one of the most convenient and widely adopted methods for preparing 5-substituted oxazoles.[1] The synthesis is a one-pot procedure that typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] Its popularity stems from its operational simplicity, the stability and commercial availability of TosMIC, and a generally broad substrate scope.[3]

The reaction proceeds via a well-established mechanism involving the deprotonation of TosMIC, nucleophilic attack of the resulting anion on the aldehyde, subsequent intramolecular cyclization to form an oxazoline intermediate, and a final base-mediated elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[1][2]

Reaction Mechanism Overview

van_Leusen_Mechanism cluster_addition Nucleophilic Addition TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC (Carbanion) Adduct Intermediate Adduct Deprotonated_TosMIC->Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization (5-endo-dig) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination TosH p-Toluenesulfinic Acid (Eliminated) Base1 Base (e.g., K₂CO₃) Base1->Deprotonated_TosMIC Deprotonation Base2 Base Base2->Oxazoline

Caption: The mechanistic pathway of the van Leusen oxazole synthesis.[1][4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base and solvent for my reaction?

A1: The choice of base is critical and substrate-dependent.

  • For most standard aldehydes: Potassium carbonate (K₂CO₃) in methanol is the most common and mildest condition, often performed at reflux.[3]

  • For less reactive or sterically hindered aldehydes: A stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) is often more effective.[5][6] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.

  • For base-sensitive substrates: Milder conditions using K₂CO₃ are recommended. You can also employ a phase-transfer catalyst or use an ion-exchange resin, which simplifies workup as the base can be removed by filtration.[1][7]

BaseTypical Solvent(s)Characteristics & Use Cases
Potassium Carbonate (K₂CO₃)Methanol, EthanolStandard/Mild. Ideal for simple aromatic and aliphatic aldehydes.[3]
Potassium tert-Butoxide (t-BuOK)THF, DMEStrong. Effective for less reactive aldehydes or to promote difficult eliminations.[5]
DBUTHF, AcetonitrileStrong, Non-nucleophilic. Good alternative to t-BuOK, particularly for sensitive substrates.[6]
Ambersep® 900(OH)DME/MethanolResin-bound. Simplifies purification; suitable for sensitive substrates.[1]

Q2: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles with this method?

A2: Yes. The classic van Leusen synthesis yields 5-substituted oxazoles.[6] However, variations allow for further substitution:

  • 4,5-disubstituted oxazoles: A one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has proven effective.[3][8] This approach often provides high yields and the ionic liquid can be recycled.[8]

  • 4-substituted oxazoles: This requires the use of an α-substituted TosMIC reagent.

Q3: Are there modern variations that can improve yields and reaction times?

A3: Absolutely. Several modern techniques have been applied to optimize the van Leusen synthesis:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (e.g., from hours to ~20 minutes) and often improves yields.[1][6]

  • Pressure Reactors: Performing the reaction in a sealed pressure vessel at elevated temperatures (e.g., 105 °C) has been shown to shorten reaction times to as little as 20 minutes with moderate to good yields.[9]

  • Ionic Liquids: As mentioned, ionic liquids can serve as recyclable "green" solvents, particularly for the one-pot synthesis of 4,5-disubstituted oxazoles.[8]

Troubleshooting Guide

Low yields or the formation of impurities are common hurdles. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Verify Reaction Conditions Start->CheckConditions AnalyzeByproducts 3. Analyze Byproducts Start->AnalyzeByproducts Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) CheckReagents->Anhydrous FreshReagents Use Fresh/Purified Aldehyde & High-Quality TosMIC CheckReagents->FreshReagents StrongerBase Switch to Stronger Base (e.g., t-BuOK, DBU) CheckConditions->StrongerBase Heat Increase Temperature or Extend Reaction Time CheckConditions->Heat Nitrile Nitrile Byproduct? AnalyzeByproducts->Nitrile Oxazoline Stable Oxazoline? AnalyzeByproducts->Oxazoline PurificationIssue Purification Difficulty? AnalyzeByproducts->PurificationIssue PurifyAldehyde Purify Aldehyde to Remove Ketones PromoteElimination Promote Elimination (See 'Conditions' Fixes) NaHS_Wash Wash with NaHS to Remove TosH Nitrile->PurifyAldehyde Yes Oxazoline->PromoteElimination Yes PurificationIssue->NaHS_Wash Yes, TosH byproduct

Caption: A troubleshooting workflow for the van Leusen oxazole synthesis.

Problem-Specific Q&A

Q: My reaction is sluggish or gives very low to no yield. What's wrong?

A: This is one of the most common issues and usually points to problems with reagents or reaction conditions.

  • Probable Cause 1: Inactive Reagents. TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of base.[6][10] Aldehydes can oxidize to carboxylic acids over time. The base itself (especially strong ones like t-BuOK) can be deactivated by moisture.

    • Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and oven-dried glassware. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality TosMIC and purify the aldehyde by distillation or chromatography if it is old.[6][11]

  • Probable Cause 2: Insufficient Base Strength. The chosen base may not be strong enough to efficiently deprotonate TosMIC or promote the final elimination step, especially with electron-rich or sterically demanding aldehydes.

    • Solution: If using K₂CO₃ with a difficult substrate, switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or DBU.[6]

  • Probable Cause 3: Suboptimal Temperature. The reaction, particularly the final elimination step to form the aromatic oxazole, may require thermal energy to proceed to completion.

    • Solution: After the initial addition of reagents at room temperature or below, gently heat the reaction mixture (e.g., to 40-50 °C or reflux) and monitor by TLC until the oxazoline intermediate is fully converted.[6]

Q: I'm isolating a stable oxazoline intermediate instead of the final oxazole. How do I fix this?

A: This indicates that the final elimination of the tosyl group is incomplete.[6] This is a kinetic issue that can be resolved.

  • Solution 1: Increase Reaction Temperature. As mentioned above, heating the reaction mixture is often sufficient to drive the elimination to completion.

  • Solution 2: Use a Stronger Base. A stronger base will facilitate a more efficient E2 elimination. Switching from K₂CO₃ to t-BuOK or DBU can resolve this.[6]

  • Solution 3: Extend Reaction Time. Simply allowing the reaction to proceed for a longer duration at the optimal temperature may be all that is needed.[6]

Q: My main byproduct is a nitrile. Why is this happening?

A: The van Leusen reaction of a ketone with TosMIC produces a nitrile.[4][6] The presence of a nitrile byproduct almost certainly means your aldehyde starting material is contaminated with the corresponding ketone.

  • Solution: Purify the aldehyde starting material meticulously. Standard methods include distillation, column chromatography, or conversion to the bisulfite adduct followed by regeneration.[6]

Q: Purification is difficult due to a persistent, co-eluting impurity. What is it and how do I remove it?

A: The most common persistent impurity is the p-toluenesulfinic acid byproduct (TosH) from the elimination step. It can be acidic and interfere with chromatography.

  • Solution: During the aqueous workup, perform a wash with a dilute solution of sodium hydrosulfide (NaHS).[5][6] This will react with and remove the sulfinic acid byproduct, simplifying the final purification by chromatography or recrystallization. To break up emulsions that can form during workup, wash with a saturated brine solution.[6]

Experimental Protocols

Protocol 1: Standard Synthesis of 5-Phenyloxazole

This protocol is a standard procedure using a common, mild base.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol), tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash chromatography on silica gel to yield the pure 5-phenyloxazole.

Protocol 2: Optimized Synthesis for Base-Sensitive Aldehyde

This protocol uses a stronger base at low temperature, which can be advantageous for sensitive substrates where slow addition of the aldehyde is key.[5]

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add potassium tert-butoxide (t-BuOK) (3.0 g, 26.7 mmol) and anhydrous THF (30 mL).

  • TosMIC Addition: Cool the suspension to -60 °C (acetone/dry ice bath). Slowly add a solution of TosMIC (3.3 g, 17.0 mmol) in anhydrous THF (30 mL) via a dropping funnel over 15 minutes.

  • Aldehyde Addition: After stirring for an additional 15 minutes, slowly add a solution of the base-sensitive aldehyde (10.0 mmol) in anhydrous THF (20 mL).

  • Reaction Progression: Allow the reaction to stir at -60 °C for 1 hour. Then, add anhydrous methanol (15 mL) and remove the cooling bath.

  • Heating: Place the flask in a pre-heated oil bath at 65 °C and reflux for 2 hours to ensure complete elimination.

  • Workup & Purification: Cool the reaction, dilute with water and diethyl ether, and proceed with an extraction and purification protocol similar to Protocol 1. A wash with aqueous NaHS is recommended before the brine wash to remove the sulfinic acid byproduct.[5]

References

What are the common challenges in the purification of brominated organic compounds?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable, yet often problematic, molecules. My aim here is not just to provide protocols, but to share the underlying principles and field-tested insights that turn purification from a challenge into a routine success.

Frequently Asked Questions (FAQs)
Q1: Why are brominated organic compounds often difficult to purify?

A1: The challenges stem from a combination of factors inherent to the carbon-bromine (C-Br) bond and the reactions used to install it:

  • Lability and Reactivity: The C-Br bond is weaker than C-H, C-C, and C-Cl bonds, making some brominated compounds susceptible to degradation. This can manifest as debromination (loss of Br) or decomposition, particularly on acidic stationary phases like silica gel.

  • Co-eluting Impurities: Bromination reactions can be difficult to drive to completion and may produce a mixture of starting material, mono-brominated, and poly-brominated products. These compounds often have very similar polarities, making them difficult to resolve by standard chromatography.

  • Poor Crystallinity: The presence of closely related impurities can disrupt the crystal lattice, making purification by recrystallization challenging.

  • Safety Concerns: Brominating agents like elemental bromine are highly toxic, corrosive, and volatile. Handling both the reagents and the resulting compounds requires stringent safety protocols, which adds complexity to purification workflows.

Q2: My brominated compound appears to be degrading on my silica gel column. What is happening and what can I do?

A2: This is a classic and frequent problem. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the decomposition of sensitive substrates. For brominated compounds, this often involves elimination reactions or substitution of the bromide with hydroxyl groups from residual water on the silica.

Causality: The lone pairs on the bromine atom can be protonated by the acidic silanols, making the bromide a better leaving group and activating the molecule for decomposition.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites. Prepare a slurry of your silica gel in the starting eluent and add a small amount of a base like triethylamine (~0.5-1% v/v). This neutralizes the most aggressive acidic sites.

  • Switch the Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Alumina (basic or neutral) or Florisil can be excellent alternatives for compounds unstable on silica.

  • Minimize Contact Time: Run the column slightly faster than you normally would. While this might slightly reduce resolution, it minimizes the time your compound spends in contact with the stationary phase, thereby reducing degradation.

Q3: I'm struggling to separate my desired mono-brominated product from the starting material and a di-brominated byproduct. What chromatographic strategies can I try?

A3: This is a common selectivity challenge. The key is to exploit the small differences in polarity between the components.

Strategies:

  • Shallow Gradient Elution: If using flash chromatography, a very slow, shallow gradient of the polar solvent is crucial. This allows for maximum interaction with the stationary phase and better resolution of closely eluting compounds.

  • Optimize the Solvent System: Don't be afraid to move beyond the standard hexane/ethyl acetate system. Sometimes, adding a different solvent can dramatically alter selectivity.

    • Toluene/Hexane: For non-polar compounds, using toluene as a component of the mobile phase can improve separation due to π-π interactions with aromatic analytes.

    • Dichloromethane (DCM)/Hexane: DCM offers different selectivity and can sometimes resolve compounds that co-elute in ethyl acetate systems.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is the gold standard. The higher efficiency of HPLC columns often provides the resolution needed to separate closely related species. Consider columns with alternative selectivities, like Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

Troubleshooting Guide: Column Chromatography

This section addresses specific problems you might observe during column chromatography and provides a systematic approach to solving them.

Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Yellow/Brown Streak at the Top of the Column; Low Recovery Compound decomposition on silica gel.1. Test Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new baseline spot appears or the original spot streaks, it's unstable. 2. Neutralize Silica: Add 0.5-1% triethylamine or pyridine to your eluent to neutralize the silica gel's acidity. 3. Change Stationary Phase: Switch to neutral alumina, Florisil, or consider reverse-phase chromatography.
Poor Separation (Overlapping Bands) 1. Incorrect solvent system. 2. Column overloaded. 3. Column packed improperly.1. TLC Optimization: Aim for a ΔRf of >0.2 between your target and impurities. Test multiple solvent systems. 2. Reduce Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations. 3. Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a strong solvent (like DCM), adsorb it onto a small amount of silica, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands.
Product Elutes Very Slowly or Not at All 1. Eluent is too non-polar. 2. Compound is very polar or interacting strongly with silica.1. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent. 2. Add a Modifier: For very polar compounds, especially those with amine or carboxylic acid groups, adding a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase can improve peak shape and elution.
Compound Crystallizes on the Column The eluent is a poor solvent for the compound at the concentration within the band.This is a difficult situation. The best solution is prevention by ensuring the eluent system can dissolve the entire sample. If it occurs, you may need to switch to a stronger solvent system mid-purification to flush the column, sacrificing some purity. A wider column can also help by reducing the concentration.
Alternative & Complementary Purification Techniques
Recrystallization: The Classic, Powerful Tool

When chromatography is problematic, recrystallization can be an effective and scalable alternative. The principle is based on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to find the best candidate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude compound until it just dissolves completely.

  • Decolorization (if needed): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals as it allows impurities to remain in the solution (the "mother liquor"). Once at room temperature, cooling in an ice bath can maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing Purification Workflows

A logical approach is key to selecting the right purification strategy. The following workflow can guide your decision-making process.

Purification_Workflow start Crude Brominated Product is_solid Is the product a solid? start->is_solid test_recrystallization Test Recrystallization is_solid->test_recrystallization Yes run_tlc Run TLC in Various Solvents is_solid->run_tlc No (Oil) recrystallization_ok Successful? test_recrystallization->recrystallization_ok purified_solid Purified Solid recrystallization_ok->purified_solid Yes recrystallization_ok->run_tlc No good_separation Good Separation on TLC? (ΔRf > 0.2) run_tlc->good_separation check_stability Check Stability on Silica good_separation->check_stability Yes prep_hplc Consider Preparative HPLC good_separation->prep_hplc No column_chrom Perform Column Chromatography purified_oil Purified Oil/Solid column_chrom->purified_oil is_stable Stable? check_stability->is_stable is_stable->column_chrom Yes use_modified_silica Use Neutralized Silica or Alumina is_stable->use_modified_silica No use_modified_silica->column_chrom prep_hplc->purified_oil

Caption: Decision workflow for selecting a purification method.

The diagram below illustrates potential degradation pathways for a brominated compound on an acidic silica gel surface.

Degradation_Pathway cluster_silica Silica Gel Surface silanol Si-OH (Acidic Site) Protonated_Br R-CH2-CH2-Br+-H (Activated Intermediate) silanol->Protonated_Br Brominated_Cmpd R-CH2-CH2-Br (Your Compound) Brominated_Cmpd->Protonated_Br Protonation Alkene R-CH=CH2 (Elimination Product) Protonated_Br->Alkene E2 Elimination Alcohol R-CH2-CH2-OH (Substitution Product) Protonated_Br->Alcohol SN2 Substitution H2O Trace H2O on Silica H2O->Alcohol

Caption: Potential degradation pathways on acidic silica gel.

How to troubleshoot unexpected side reactions in oxazole synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot unexpected side reactions and optimize your experimental outcomes. This guide is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter.

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific problems you might face during oxazole synthesis, organized by the synthetic method. Each entry explains the probable cause of the side reaction and provides actionable solutions, including detailed experimental protocols.

Van Leusen Oxazole Synthesis

The Van Leusen reaction, which constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), is a powerful tool. However, it is sensitive to substrate purity and reaction conditions.[1][2]

Question 1: My Van Leusen reaction is producing a significant amount of a nitrile byproduct instead of the desired oxazole. What is happening and how can I fix it?

Answer:

Causality: The formation of a nitrile is a classic side reaction in the Van Leusen synthesis and almost always points to the presence of ketone impurities in your aldehyde starting material.[3] The reaction mechanism for aldehydes involves the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the aromatic oxazole.[4] Ketones, however, react with TosMIC to form a different intermediate that cannot eliminate the tosyl group in the same way. Instead, it undergoes tautomerization and subsequent ring-opening to produce a nitrile.[5]

Troubleshooting & Optimization:

  • Purity is Paramount: The most critical step is to ensure the purity of your aldehyde. Aldehydes are prone to air oxidation, which can generate carboxylic acid impurities, and some commercial sources may contain residual ketones from their synthesis.

    • Solution: Purify the aldehyde immediately before use. Distillation is effective for liquid aldehydes. For solid aldehydes or to remove ketone impurities, a bisulfite wash is highly recommended.[6]

Experimental Protocol: Bisulfite Wash for Aldehyde Purification [7][8]

  • Dissolution: Dissolve the crude aldehyde in a water-miscible solvent like methanol or dimethylformamide (DMF). For aliphatic aldehydes, DMF is often more effective.[7]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds. This forms a water-soluble bisulfite adduct with the aldehyde and any reactive ketone impurities.

  • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake vigorously to extract any non-carbonyl organic compounds into the organic layer.[7]

  • Separation: Separate the aqueous layer containing the bisulfite adduct.

  • Aldehyde Recovery (Optional but Recommended): To recover the purified aldehyde, place the aqueous layer in a clean separatory funnel, add an organic solvent like ethyl acetate, and slowly add a strong base (e.g., 50% NaOH) until the pH is >12. This will reverse the reaction and liberate the free aldehyde.[6] Extract the aldehyde into the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reaction Monitoring: Always monitor your reaction progress by Thin Layer Chromatography (TLC) to distinguish between the starting aldehyde, the oxazole product, and any potential byproducts.

Question 2: My reaction is sluggish, or the oxazoline intermediate is the major product. How can I drive the reaction to completion?

Answer:

Causality: The isolation of the stable oxazoline intermediate indicates that the final elimination of the tosyl group is incomplete.[3] This can be due to insufficient base strength, low reaction temperature, or a particularly stable intermediate.

Troubleshooting & Optimization:

  • Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) in methanol is a standard, mild condition.[4] However, for less reactive aldehydes or to promote the elimination step, a stronger, non-nucleophilic base is often necessary.

    • Solution 1 (Stronger Base): Switch to potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

    • Solution 2 (Temperature): Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier for the elimination step.[3]

  • Anhydrous Conditions: TosMIC is moisture-sensitive and can hydrolyze, especially in the presence of a base.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Logical Troubleshooting Workflow for the Van Leusen Synthesis

van_leusen_troubleshooting start Problem in Van Leusen Synthesis nitrile_byproduct Nitrile Byproduct Observed start->nitrile_byproduct low_yield Low Yield / Incomplete Reaction start->low_yield ketone_impurity Ketone Impurity in Aldehyde nitrile_byproduct->ketone_impurity Primary Cause incomplete_elimination Incomplete Elimination of Tosyl Group low_yield->incomplete_elimination Probable Cause purify_aldehyde Purify Aldehyde (Bisulfite Wash) ketone_impurity->purify_aldehyde Solution base_issue Insufficient Base Strength incomplete_elimination->base_issue temp_issue Reaction Temperature Too Low incomplete_elimination->temp_issue stronger_base Use Stronger Base (t-BuOK, DBU) base_issue->stronger_base Solution increase_temp Increase Reaction Temperature temp_issue->increase_temp Solution

Caption: Troubleshooting workflow for common issues in the Van Leusen synthesis.

Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of 2-acylamino-ketones.[9] Side reactions often stem from the choice and handling of the dehydrating agent.

Question 3: My Robinson-Gabriel synthesis is giving a low yield, and I suspect incomplete cyclization or hydrolysis of my starting material. How can I improve this?

Answer:

Causality: The Robinson-Gabriel synthesis is essentially a competition between the desired intramolecular cyclization and intermolecular side reactions or hydrolysis of the starting material. The outcome is highly dependent on the effectiveness of the dehydrating agent. Strong mineral acids like sulfuric acid (H₂SO₄) can sometimes promote charring or other side reactions, leading to lower yields.[10] Incomplete dehydration can leave unreacted starting material or partially cyclized intermediates.

Troubleshooting & Optimization:

  • Choice of Dehydrating Agent: While concentrated H₂SO₄ is the traditional reagent, several others can offer milder and more efficient dehydration.

    • Solution 1 (Alternative Acids): Polyphosphoric acid (PPA) is often a superior choice, leading to cleaner reactions and improved yields of 50-60%.[10]

    • Solution 2 (Anhydride Reagents): Trifluoroacetic anhydride (TFAA) is a very effective dehydrating agent, particularly in solid-phase synthesis when used with an ethereal solvent.[11][12] It is highly reactive, so it should be handled with care in a fume hood.

  • Reaction Conditions: Ensure that the reaction is run under strictly anhydrous conditions to prevent hydrolysis of the starting material or intermediates.

  • Starting Material Stability: The 2-acylamino-ketone starting material can sometimes be unstable. It's best to use it as soon as possible after preparation.

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesPotential Issues
Conc. H₂SO₄ Neat or in a co-solventInexpensive, strong acidCan cause charring, low yields[10]
Polyphosphoric Acid (PPA) Neat, heatedOften cleaner, higher yieldsViscous, can be difficult to stir
Phosphorus Pentoxide (P₂O₅) In a high-boiling solventPowerful dehydrating agentHeterogeneous, can be difficult to work with
Trifluoroacetic Anhydride (TFAA) Ethereal solvent (e.g., THF, Dioxane)Highly effective, good for sensitive substrates[11]Highly reactive, corrosive[13]
Dess-Martin Periodinane (DMP) / I₂, PPh₃ For amino acid-derived substrates[9]Mild conditionsStoichiometric byproducts can complicate purification[14][15]
Fischer Oxazole Synthesis

The Fischer synthesis, which uses a cyanohydrin and an aldehyde, is a classic route to 2,5-disubstituted oxazoles but can be prone to halogenation and other side reactions.[16]

Question 4: I'm observing chlorinated byproducts and an unexpected oxazolidinone in my Fischer oxazole synthesis. What are their origins and how can I prevent them?

Answer:

Causality: The Fischer oxazole synthesis is typically carried out in the presence of anhydrous hydrogen chloride (HCl).[16] The mechanism proceeds through a chloro-oxazoline intermediate. If this intermediate is not efficiently converted to the final oxazole, it can be isolated as a byproduct. Furthermore, the presence of water can lead to the hydrolysis of intermediates, potentially forming an oxazolidinone.[16]

Troubleshooting & Optimization:

  • Strictly Anhydrous Conditions: The presence of water is detrimental to this reaction.

    • Solution: Ensure that your solvent (typically dry ether) is rigorously dried and that the gaseous HCl is anhydrous. All glassware should be oven- or flame-dried before use.

  • Control of HCl Stoichiometry: While HCl is the catalyst, an excessive amount can promote side reactions.

    • Solution: Carefully control the amount of HCl gas passed through the reaction mixture. Monitor the reaction by TLC and stop the HCl addition once the starting materials are consumed.

  • Purification of Cyanohydrin: The cyanohydrin starting material can be a source of impurities. Ensure it is pure and dry before use. Chiral cyanohydrins can be synthesized enzymatically for high enantiomeric purity.[17]

Plausible Pathways in Fischer Oxazole Synthesis

fischer_synthesis start Cyanohydrin + Aldehyde + HCl chloro_oxazoline Chloro-oxazoline Intermediate start->chloro_oxazoline Reaction oxazole_product Desired Oxazole Product chloro_oxazoline->oxazole_product Elimination (Desired) chloro_byproduct Chlorinated Byproduct (Isolated Intermediate) chloro_oxazoline->chloro_byproduct Incomplete Reaction hydrolysis_path Hydrolysis Pathway (Presence of H₂O) chloro_oxazoline->hydrolysis_path Side Reaction oxazolidinone Oxazolidinone Byproduct hydrolysis_path->oxazolidinone

Caption: Reaction pathways leading to desired and side products in the Fischer oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am working with a base-sensitive aldehyde in a Van Leusen synthesis. What are the best practices to avoid decomposition?

A1: For base-sensitive aldehydes, using a milder base like potassium carbonate (K₂CO₃) is the first strategy.[3] A useful technique is to first deprotonate the TosMIC with the base and then slowly add the aldehyde to the reaction mixture. This keeps the instantaneous concentration of the aldehyde in the basic medium low, minimizing base-induced side reactions.

Q2: Can dimerization be a problem in oxazole synthesis?

A2: While not as commonly reported as other side reactions for the classic named reactions, dimerization of starting materials or reactive intermediates is always a possibility, especially at high concentrations. For instance, in the Van Leusen reaction, TosMIC can undergo self-condensation under strongly basic conditions. To mitigate this, use the recommended stoichiometry of reagents and add the base portion-wise or at a controlled rate to the reaction mixture.

Q3: My final oxazole product seems prone to decomposition during purification. Are there any general stability considerations?

A3: Oxazoles are generally stable aromatic compounds. However, the oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles.[18] For purification, it is best to use neutral conditions, such as silica gel chromatography with neutral solvent systems (e.g., hexanes/ethyl acetate). Avoid prolonged exposure to strong acids or bases during workup.

Q4: Are there any specific issues to watch out for when synthesizing oxazoles from serine derivatives?

A4: Yes, a major side reaction is β-elimination to form a dehydroalanine derivative. This competes with the desired cyclization to form the oxazoline precursor. The choice of protecting groups on the serine nitrogen and the reaction conditions are crucial. Strong bases tend to favor the elimination pathway. Using conditions that favor intramolecular cyclization, such as those that activate the hydroxyl group for nucleophilic attack by the amide oxygen, can help to suppress this side reaction.

References

What are the optimal conditions for the lithiation and borylation of bromophenyl derivatives?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the optimal execution of lithiation and borylation reactions on bromophenyl derivatives. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the lithium-halogen exchange on a bromophenyl derivative?

The lithium-halogen exchange is a cornerstone of organometallic chemistry, enabling the conversion of an aryl bromide into a highly reactive aryllithium species.[1] The reaction proceeds via a nucleophilic attack of the organolithium reagent (commonly n-BuLi or t-BuLi) on the bromine atom of the bromophenyl derivative.[2][3] This forms a transient "ate-complex" intermediate, which then resolves to the more stable aryllithium and the corresponding alkyl bromide.[1][4][5] The equilibrium of this reaction is driven by the formation of the more stable organolithium species; aryllithiums are generally more stable than the starting alkyllithiums.[1]

Q2: How do I choose between n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) for the lithiation of my bromophenyl derivative?

The choice between n-BuLi and t-BuLi is critical and depends on the substrate and desired outcome.

ReagentKey Characteristics & Considerations
n-BuLi Pros: More commonly used, less sterically hindered, and generally less reactive than t-BuLi.[6] Cons: Can sometimes lead to side reactions like addition to the aromatic ring, especially at higher temperatures.[7] The n-butyl bromide byproduct can also participate in subsequent reactions.
t-BuLi Pros: More reactive, often leading to faster and cleaner lithium-halogen exchange, even at very low temperatures.[8][9] The t-butyl bromide byproduct is readily eliminated to isobutene by a second equivalent of t-BuLi, which can drive the reaction to completion and simplify purification.[8] Cons: Its high reactivity can be a disadvantage with sensitive functional groups. It is also more pyrophoric and requires careful handling.[10]

Expert Insight: For simple bromophenyl derivatives without sensitive functional groups, n-BuLi is often sufficient. However, for more challenging substrates or when side reactions are a concern, using two equivalents of t-BuLi can be advantageous.[4][8]

Q3: What is the optimal temperature for the lithiation reaction?

Cryogenic temperatures are crucial for successful lithiation. The reaction is typically performed between -78 °C and -100 °C.[7]

Causality:

  • Stability of the Aryllithium: Aryllithium species are highly reactive and can be unstable at higher temperatures, leading to decomposition or undesired side reactions like benzyne formation.[11]

  • Kinetic Control: Low temperatures ensure the reaction is under kinetic control, favoring the desired lithium-halogen exchange over other potential pathways.[1]

  • Preventing Side Reactions: Many undesired side reactions, such as reaction with the solvent (e.g., THF), are significantly slower at cryogenic temperatures.[12]

Q4: Which solvent system is recommended for the lithiation of bromophenyl derivatives?

Ethereal solvents are the standard choice due to their ability to solvate the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[2]

SolventCharacteristics & Recommendations
Tetrahydrofuran (THF) The most common solvent. It provides good solubility and reactivity. However, THF can be deprotonated by strong bases like t-BuLi at temperatures above -40 °C.[12]
Diethyl Ether (Et₂O) Less reactive towards organolithiums than THF, making it a safer choice for reactions that may require slightly elevated temperatures. However, some reagents and intermediates may have lower solubility in Et₂O.[6]
Hydrocarbon/Ether Mixtures Mixtures of hydrocarbons (like heptane or pentane) with a small amount of an ether (like THF or Et₂O) can be highly effective.[6] The hydrocarbon acts as the bulk solvent, while the ether serves as a Lewis basic activator. This can sometimes lead to cleaner reactions.[6]

Expert Insight: For most applications, anhydrous THF at -78 °C is the go-to solvent system. However, if you encounter issues with solvent-related side reactions, consider using diethyl ether or a hydrocarbon/ether mixture.[6]

Q5: What are the best borylating agents to use after forming the aryllithium species?

The choice of borylating agent determines the final boron-containing product.

Borylating AgentProduct & Considerations
Trialkyl Borates (e.g., B(OMe)₃, B(OiPr)₃) Forms boronic acids after acidic workup. These are versatile but can be prone to protodeboronation.[13][14][15]
Pinacolborane (HBpin) or Bis(pinacolato)diboron (B₂pin₂) Forms pinacol boronate esters, which are generally more stable, easier to handle, and compatible with chromatographic purification.[16]
Neopentyl Glycol Boronic Esters Can be used when pinacol esters are problematic, for example, due to steric hindrance.

Expert Insight: For general synthetic applications, trapping the aryllithium with triisopropyl borate followed by an acidic workup to yield the boronic acid is a robust method. For applications requiring a more stable intermediate, pinacol boronate esters are an excellent choice.[13][14][15][16]

Troubleshooting Guide

G

Issue 1: Low conversion of the bromophenyl starting material.

Potential Cause & Solution:

  • Inactive Organolithium Reagent: Solutions of n-BuLi and t-BuLi can degrade over time.

    • Action: Titrate your organolithium solution before use to determine the exact concentration. Always use fresh, high-quality reagents.

  • Presence of Water or Protic Impurities: Organolithiums are extremely strong bases and will be quenched by even trace amounts of water.

    • Action: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Insufficient Reaction Time or Temperature Too Low: While cryogenic temperatures are necessary, the reaction still requires sufficient time for completion.

    • Action: Stir the reaction for at least 30-60 minutes at -78 °C after the addition of the organolithium. If conversion is still low, consider allowing the reaction to proceed for a longer duration.

Issue 2: Formation of significant amounts of debrominated starting material (protodebromination).

Potential Cause & Solution:

  • Quenching by Solvent or Adventitious Protic Sources: The aryllithium intermediate is protonated before it can react with the borylating agent.

    • Action: This points to issues with anhydrous conditions. Re-evaluate your solvent drying and inert atmosphere techniques.

  • Slow Borylation Step: If the borylation is slow, the aryllithium has more opportunity to react with other species in the reaction mixture.

    • Action: Ensure your borylating agent is of high purity and added neat or as a solution in an anhydrous solvent. Consider using a more reactive borylating agent.

Issue 3: Complex product mixture with unexpected byproducts.

Potential Cause & Solution:

  • Ortho-metalation: If your bromophenyl derivative has directing groups (e.g., methoxy, amides), deprotonation at a position ortho to that group can compete with the lithium-halogen exchange.

    • Action: The lithium-halogen exchange is generally much faster than ortho-metalation, especially at low temperatures.[1] Ensure your reaction is maintained at -78 °C or below.

  • Benzyne Formation: At higher temperatures, the aryllithium can eliminate lithium bromide to form a highly reactive benzyne intermediate, which can lead to a variety of byproducts.

    • Action: Strict temperature control at -78 °C or below is critical to prevent this side reaction.[11]

  • Reaction with Alkyl Bromide Byproduct: The n-butyl bromide formed when using n-BuLi can sometimes react with the aryllithium product.

    • Action: Consider using t-BuLi, as the t-butyl bromide byproduct is converted to isobutene.[8]

Experimental Protocols

General Protocol for the Lithiation and Borylation of a Bromophenyl Derivative

G

  • Preparation: Under an inert atmosphere of nitrogen or argon, add a solution of the bromophenyl derivative (1.0 equiv) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to stir and slowly warm to room temperature. Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M).

  • Work-up and Isolation: Perform a standard aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can then be purified by recrystallization or chromatography.

One-Pot Lithiation-Borylation-Suzuki Coupling

For increased efficiency, the aryllithium can be borylated and then directly used in a Suzuki-Miyaura cross-coupling reaction without isolation of the boronic acid intermediate.[13][14][15][17]

G

Expert Insight: This one-pot procedure is highly efficient but requires careful optimization of the Suzuki coupling conditions to be compatible with the crude reaction mixture from the borylation step.[13][14][15] The choice of palladium catalyst, ligand, and base is crucial for success.[16]

References

How to prevent the degradation of 4-(4-Bromophenyl)oxazole during a reaction?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(4-Bromophenyl)oxazole in their synthetic workflows. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of degradation during chemical reactions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stability and reactivity of this key building block in your experiments.

I. Understanding the Stability of this compound

The this compound molecule combines the reactivity of an aryl bromide, amenable to cross-coupling reactions, with the unique chemical properties of the oxazole ring. While thermally stable, the oxazole moiety is susceptible to degradation under specific chemical conditions.[1] The primary points of vulnerability are the C2 and C5 positions of the oxazole ring, which are prone to electrophilic and nucleophilic attack, respectively, as well as deprotonation at the C2 position under strongly basic conditions.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and multiple side products. What could be the cause?

A1: Low yields and the formation of side products in Suzuki-Miyaura reactions involving this compound often stem from the partial degradation of the oxazole ring or side reactions involving the catalyst. The key factors to investigate are the choice of base, reaction temperature, and the catalytic system.

  • Base-Induced Degradation: Strong bases can deprotonate the C2 position of the oxazole ring, leading to ring-opening and the formation of an isonitrile intermediate.[2][4] While common Suzuki bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally considered mild enough, stronger bases or high temperatures can promote this degradation pathway.

  • Catalyst Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, ensuring a strictly inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.[4]

  • Side Reactions: Homocoupling of the boronic acid partner can also contribute to low yields of the desired product.

Q2: What are the tell-tale signs of oxazole ring degradation in my reaction mixture?

A2: Degradation of the oxazole ring can be identified by the appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR). Common degradation products can include ring-opened species like α-acylamino ketones or imidazoles if ammonia or formamide are present as nucleophiles.[3][4] A complex mixture of unidentified byproducts is a strong indicator that the reaction conditions are too harsh for the oxazole ring.

Q3: Can I use organolithium reagents for subsequent reactions on the coupled product?

A3: Extreme caution is advised when using organolithium reagents like n-butyllithium (n-BuLi). These are strong bases known to cause deprotonation at the C2 position of the oxazole ring, which can initiate ring cleavage.[4] If functionalization at other positions is required, consider alternative strategies or the use of a protecting group on the C2 position.

Q4: Are there specific palladium catalysts and ligands that are recommended for Suzuki-Miyaura coupling of this compound?

A4: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-rich aryl bromides, palladium catalysts with electron-rich and bulky phosphine ligands are often effective.[5] Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial.[6] These ligands can promote the oxidative addition step and stabilize the catalytic species, minimizing side reactions.[7]

III. Troubleshooting Guide: Preventing Degradation in Suzuki-Miyaura Reactions

This guide provides a systematic approach to troubleshoot and optimize Suzuki-Miyaura reactions involving this compound to minimize degradation and maximize yield.

Problem: Low Yield and/or Evidence of Oxazole Degradation
Potential Cause Troubleshooting Steps & Rationale
Harsh Basic Conditions 1. Switch to a Milder Base: If using a strong base, switch to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally well-tolerated by the oxazole ring.[4] 2. Use Anhydrous and Finely Powdered Base: Ensure the base is anhydrous and finely powdered to improve its reactivity and allow for more controlled reaction conditions.[4] 3. Optimize Base Equivalents: Use the minimum effective amount of base (typically 2.0 equivalents) to avoid an excessively basic environment.
High Reaction Temperature 1. Lower the Reaction Temperature: While some Suzuki couplings require elevated temperatures, the stability of the oxazole ring can be compromised. Attempt the reaction at a lower temperature (e.g., 70-80 °C) and monitor the progress over a longer period. 2. Consider Microwave-Assisted Synthesis: Microwave heating can sometimes promote rapid reaction at a lower bulk temperature, potentially reducing the time the substrate is exposed to harsh conditions.[8]
Inappropriate Catalytic System 1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., PPh₃, SPhos, XPhos). Bulky, electron-donating ligands can improve catalyst stability and efficiency.[5][6] 2. Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to more side reactions. Start with a standard loading (e.g., 1-5 mol %) and optimize as needed.
Presence of Oxygen 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes).[4] Maintain a positive pressure of an inert gas throughout the reaction. 2. Use Fresh Reagents: Use freshly opened or purified solvents and high-quality, fresh palladium catalysts and ligands to minimize the presence of oxidative impurities.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the successful Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to preserve the integrity of the oxazole ring.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous and finely powdered)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Advanced Strategies for Preventing Degradation

For reactions requiring conditions that are inherently harsh to the oxazole ring, a protective group strategy can be employed.

C2-Position Protection

The most acidic proton on the oxazole ring is at the C2 position.[1] Protecting this position can prevent deprotonation and subsequent ring-opening, especially when strong bases are required for other transformations on the molecule.

  • Recommended Protecting Group: The triisopropylsilyl (TIPS) group is an effective protecting group for the C2 position of oxazoles.[9] It can be installed regioselectively and removed under mild conditions.

Workflow for C2-Protection Strategy

C2_Protection_Workflow cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection start This compound protect Protect C2 with TIPS-Cl, n-BuLi start->protect 1. protected_oxazole 2-TIPS-4-(4-Bromophenyl)oxazole protect->protected_oxazole 2. harsh_reaction Perform Harsh Reaction (e.g., requiring strong base) protected_oxazole->harsh_reaction 3. deprotect Remove TIPS group (e.g., TBAF) harsh_reaction->deprotect 4. final_product Final Product deprotect->final_product 5.

C2-Protection Workflow for Oxazole Stability

V. Visualizing Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the primary base-induced degradation mechanism of the oxazole ring.

Degradation_Pathway cluster_main Base-Induced Oxazole Ring Opening oxazole This compound deprotonation Deprotonation at C2 oxazole->deprotonation Strong Base (e.g., n-BuLi) lithio_intermediate 2-Lithio-oxazole Intermediate deprotonation->lithio_intermediate ring_opening Ring Opening lithio_intermediate->ring_opening isonitrile Isonitrile Intermediate (Degradation Product) ring_opening->isonitrile

Base-Induced Degradation of the Oxazole Ring

By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors and ensure the integrity of this valuable chemical scaffold.

References

Technical Support Center: Alternative Catalysts for the Synthesis of 2,4,5-Trisubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4,5-trisubstituted oxazoles. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond classical synthetic routes and explore modern, alternative catalytic systems. Here, we address common questions and troubleshoot specific issues you might encounter during your experiments, grounding our advice in mechanistic principles and field-proven insights.

Catalyst Selection Guide: Frequently Asked Questions

This section will help you navigate the landscape of modern catalysts and select the most appropriate system for your synthetic goals.

Q1: What are the primary classes of alternative catalysts for synthesizing 2,4,5-trisubstituted oxazoles?

A1: Traditional methods like the Robinson-Gabriel synthesis often require harsh conditions (e.g., strong acids, high temperatures), which can limit functional group tolerance.[1] Modern catalysis offers milder and more versatile alternatives. The main classes include:

  • Transition Metal Catalysts: This is the most diverse category.

    • Copper (Cu) Catalysts: Often used for oxidative annulation or cyclization reactions, frequently employing air or O₂ as the terminal oxidant, which is a significant green chemistry advantage.[2]

    • Palladium (Pd) Catalysts: Excel at C-H activation and cross-coupling strategies, allowing for the construction of oxazoles from non-traditional starting materials like heteroarenes and nitriles.[3]

    • Gold (Au) Catalysts: Known for their ability to activate alkynes and other π-systems under mild conditions, facilitating cyclization reactions with high atom economy.[1][4]

    • Nickel (Ni) Catalysts: Serve as a cost-effective alternative to palladium in cross-coupling reactions, such as in one-pot Suzuki-Miyaura couplings to build the oxazole core.[5][6]

  • Metal-Free Catalysts: These systems avoid residual metal contamination in the final product, a critical consideration in pharmaceutical synthesis.

    • Iodine (I₂) Catalysis: Molecular iodine can catalyze oxidative cyclization reactions, often using an inexpensive oxidant like tert-butyl hydroperoxide (TBHP), offering a simple, metal-free pathway.[7][8]

    • Aryne-Induced Cascades: This transition-metal-free approach uses highly reactive aryne intermediates to trigger a cascade of reactions, leading to complex oxazoles from simple precursors.[9]

  • Lanthanide Catalysts: Lewis acidic lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), can effectively catalyze the hydroamidation of ynamides to form highly substituted oxazoles.[10]

  • Photoredox Catalysis: Utilizes visible light to generate reactive intermediates under exceptionally mild, room-temperature conditions, representing a sustainable and powerful synthetic tool.[11]

Q2: How do I choose the best catalyst for my specific substrates and desired functional group tolerance?

A2: The choice is dictated by your starting materials and the functional groups they contain.

  • For sensitive functional groups: Gold-catalyzed[1] and photoredox-catalyzed[11] methods are often superior due to their exceptionally mild reaction conditions (often room temperature). They tolerate a wide range of functional groups that would not survive the harsh conditions of classical methods.

  • For readily available ketones and amines: Copper-catalyzed aerobic oxidation is an excellent choice. This method directly couples simple building blocks and uses air as the oxidant, making it both cost-effective and environmentally friendly.[2]

  • For building from C-H bonds: If your strategy involves functionalizing a C-H bond of an arene or heteroarene, palladium catalysis is the premier choice. These systems are specifically designed for such transformations.[3]

  • For alkyne-based routes: Gold catalysts are unparalleled in their ability to activate alkynes toward nucleophilic attack, making them ideal for cycloisomerization reactions of propargylic amides or related substrates.[4]

  • When using ynamides: Ytterbium(III) triflate is a demonstrated, effective catalyst for the regioselective synthesis of oxazoles from ynamide precursors.[10]

Q3: My project has a strict requirement for avoiding metal contamination. What are the most robust metal-free options?

A3: For applications in medicinal chemistry and materials science where metal residues are a concern, metal-free catalysis is essential.

  • Iodine-Catalyzed Oxidative Cyclization: This is one of the most practical and scalable metal-free methods. It typically involves the reaction of β-acylamino ketones or equivalent precursors in the presence of molecular iodine and a terminal oxidant. The conditions are generally mild, and the reagents are inexpensive and low in toxicity.[7][8]

  • Aryne-Induced Rearrangement/Annulation: This sophisticated method offers a transition-metal-free pathway to trisubstituted oxazoles through a unique cascade reaction. It is particularly useful for generating novel substitution patterns that might be difficult to access otherwise.[9]

  • Photoredox Catalysis: While some photoredox catalysts are metal-based (e.g., Iridium, Ruthenium), organic dye-based photocatalysts can be used for a completely metal-free process. These reactions are driven by visible light and offer a green and efficient synthetic route.[11]

Q4: What are some "green" or sustainable catalytic approaches I can implement?

A4: Green chemistry principles can be readily applied to oxazole synthesis. Key strategies include:

  • Using Air as an Oxidant: Copper-catalyzed aerobic oxidations are a prime example, avoiding the use of stoichiometric, often hazardous, chemical oxidants.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.[12][13]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, particularly in heterogeneous mixtures.[14]

  • Use of Ionic Liquids: Ionic liquids can serve as reusable, non-volatile solvents that can also enhance reaction rates and selectivity in certain cases, such as in one-pot Van Leusen syntheses.[5][13]

Troubleshooting Guides

Even with the best protocols, experiments can fail. This section provides a logical, cause-and-effect approach to troubleshooting common issues.

Copper-Catalyzed Aerobic Synthesis

Q: My copper-catalyzed oxidative annulation of ketones and amines is sluggish, or the starting materials are not fully consumed. What are the likely causes?

A: This is a common issue in aerobic oxidations. The problem often lies with oxygen transfer or catalyst activity.

  • Causality: The catalytic cycle relies on the re-oxidation of Cu(I) to Cu(II) by molecular oxygen. If oxygen mass transfer into the reaction medium is poor, the catalyst becomes trapped in its reduced state, stalling the reaction.

  • Troubleshooting Steps:

    • Improve Oxygen Supply: Ensure vigorous stirring to maximize the surface area between the liquid and gas phases. If running in a sealed vial, ensure the headspace contains an oxygen-rich atmosphere (an oxygen balloon is often more effective than relying on the initial headspace air). For larger scales, bubbling a gentle stream of air or oxygen through the reaction mixture may be necessary.

    • Check Catalyst Purity: The copper salt (e.g., CuI, CuBr) should be pure. Old or improperly stored salts may be partially oxidized or contain inhibitors. Consider using a freshly opened bottle or purifying the salt.

    • Solvent Choice: While this reaction can be run solvent-free, in some cases, a high-boiling, non-coordinating solvent can help with solubility and heat transfer.[2] However, ensure the solvent is dry and peroxide-free, as these impurities can interfere with the reaction.

    • Temperature Control: Ensure the reaction is at the optimal temperature. Too low, and the reaction rate will be slow; too high, and catalyst decomposition or side reactions can occur.

Palladium-Catalyzed C-H Activation/Cyclization

Q: I am attempting a Pd-catalyzed synthesis of a trisubstituted oxazole, but my yields are consistently low, and I see a complex mixture of byproducts.

A: Low yields in Pd-catalyzed C-H activation often point to issues with the catalyst, ligands, or the directing group's efficacy.

  • Causality: These reactions proceed through a carefully orchestrated catalytic cycle involving C-H activation, migratory insertion, and reductive elimination. Any disruption, such as catalyst deactivation or competing side reactions, will lower the yield.

  • Troubleshooting Steps:

    • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. If you are getting low yields, the ligand may not be optimal for your specific substrate. Screen a small panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to identify a better performer.

    • Inert Atmosphere: Many Pd(0) and Pd(II) species are sensitive to air. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques. Degas your solvent thoroughly before use.

    • Check Additives/Bases: The base used is crucial for the C-H activation step. If the base is too weak, the reaction won't proceed efficiently. If it's too strong, it can cause substrate decomposition. The choice of base can be substrate-dependent, so a small screen (e.g., K₂CO₃, Cs₂CO₃, KOAc) may be necessary.

    • Substrate Purity: Impurities in your starting materials (especially other coordinating species) can poison the palladium catalyst. Ensure your substrates are purified immediately before use.

Metal-Free Iodine-Catalyzed Synthesis

Q: My iodine-catalyzed oxidative cyclization is not going to completion, and the TLC shows multiple spots.

A: Inconsistency in iodine-catalyzed reactions often relates to the oxidant or reaction conditions.

  • Causality: The catalytic cycle involves the oxidation of I⁻ to a reactive electrophilic iodine species (like I⁺) by a terminal oxidant (e.g., TBHP, H₂O₂). The efficiency of this turnover is key.

  • Troubleshooting Steps:

    • Oxidant Quality and Stoichiometry: The oxidant is critical. Use a fresh, properly titrated bottle of the oxidant (e.g., TBHP in decane). An old or degraded oxidant is a common cause of failure. Ensure you are using the correct stoichiometry; too little will result in an incomplete reaction, while too much can lead to over-oxidation and byproduct formation.

    • Temperature and Reaction Time: These reactions can be sensitive to temperature. Monitor the reaction by TLC to determine the optimal reaction time. Letting the reaction run for too long after completion can sometimes lead to product degradation.

    • Base Selection: The choice of base can be important for managing the acidity of the reaction medium and promoting the desired cyclization pathway.[7] Ensure the base is dry and added in the correct amount.

    • Light Sensitivity: Some iodine-mediated reactions can be sensitive to light. Consider running the reaction in a flask wrapped in aluminum foil.

Data Presentation & Protocols

Table 1: Comparison of Alternative Catalytic Systems for 2,4,5-Trisubstituted Oxazole Synthesis
Catalytic SystemTypical Catalyst/ReagentsGeneral SubstratesConditionsYield RangeAdvantagesDisadvantages
Copper-Catalyzed Aerobic Annulation Cu(I) or Cu(II) salts, O₂ or AirKetones, AminesMild Temperature (e.g., 80 °C)Good to ExcellentGreen (uses air), solvent-free options, high atom economy.[2]Can be sensitive to oxygen mass transfer.
Palladium-Catalyzed C-H Addition Pd(OAc)₂, Ligands, BaseHeteroarenes, O-Acyl cyanohydrinsModerate to High Temp.Good to ExcellentHigh flexibility, novel bond formations from C-H bonds.[3]Requires inert conditions, specialized ligands, risk of metal contamination.[1]
Gold-Catalyzed Cyclization Au(I) complexes, Silver saltsAmides, Aldehydes, AlkynesMild TemperatureGood to ExcellentExcellent functional group tolerance, high atom economy.[1]Expensive catalyst, can be sensitive to impurities.[1]
Nickel-Catalyzed Coupling Ni catalyst, Condensing agentsCarboxylic acids, Amino acids, Boronic acidsModerate TemperatureExcellentCost-effective alternative to Pd, enables one-pot multi-component reactions.[5][6]Can be less selective than palladium.[15]
Iodine-Catalyzed Oxidative Cyclization I₂, TBHP, Baseβ-Acylamino ketonesMild to Moderate Temp.Good to ExcellentMetal-free, inexpensive reagents, simple procedure.[7][8]Requires stoichiometric oxidant, can have substrate limitations.
Ytterbium-Catalyzed Hydroamidation Yb(OTf)₃, NIS, AcetonitrileYnamidesMild TemperatureGood to ExcellentHigh regioselectivity, novel route from ynamides.[10]Substrate scope may be limited to ynamide precursors.
Transition-Metal-Free Aryne Cascade Aryne precursors (e.g., silyl triflates)Thio/amino acetonitrilesMild TemperatureModerate to GoodCompletely metal-free, unique mechanistic pathway.[9]Requires synthesis of specialized aryne precursors.
Experimental Protocols
Protocol 1: Copper-Mediated Benzylic sp³ C–H Aerobic Oxidative Annulation

(Adapted from The Journal of Organic Chemistry, 2022)[2]

This protocol describes the synthesis of 2,4,5-trisubstituted oxazoles from ketones and amines under an oxygen atmosphere.

Materials:

  • Substituted ketone (1.0 mmol, 1.0 equiv)

  • Substituted amine (1.2 mmol, 1.2 equiv)

  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol %)

  • Reaction vial equipped with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • To the reaction vial, add the substituted ketone (1.0 mmol), substituted amine (1.2 mmol), and CuBr (14.3 mg, 0.1 mmol).

  • Seal the vial with a septum.

  • Evacuate the vial and backfill with pure oxygen three times.

  • After the final backfill, leave the needle from an oxygen-filled balloon in the septum to maintain a positive pressure of O₂.

  • Place the vial in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for the time indicated by TLC monitoring (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of celite to remove the catalyst.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: typically a mixture of ethyl acetate and hexanes) to afford the pure 2,4,5-trisubstituted oxazole.

Protocol 2: Palladium-Catalyzed Synthesis via C-H Addition to Nitriles

(Adapted from Organic Letters, 2019)[3]

This protocol details a flexible intermolecular synthesis of trisubstituted oxazoles from heteroarenes and O-acyl cyanohydrins.

Materials:

  • Heteroarene (e.g., Furan, Thiophene derivative) (0.5 mmol, 2.5 equiv)

  • O-acyl cyanohydrin (0.2 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 10 mol %)

  • 3-(Trifluoromethyl)benzoic acid (0.04 mmol, 20 mol %)

  • Potassium Carbonate (K₂CO₃) (0.2 mmol, 1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

  • Schlenk tube and inert atmosphere setup (Argon or N₂)

Procedure:

  • Add the O-acyl cyanohydrin (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), 3-(trifluoromethyl)benzoic acid (7.6 mg, 0.04 mmol), and K₂CO₃ (27.6 mg, 0.2 mmol) to a Schlenk tube.

  • Evacuate the tube and backfill with argon three times.

  • Under a positive pressure of argon, add the heteroarene (0.5 mmol) and anhydrous DCE (1.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2,4,5-trisubstituted oxazole.

Visualizations

Diagrams of Key Processes

Catalytic_Cycle Figure 1: Generalized Pd-Catalyzed C-H Activation Cycle Pd_II Pd(II) Precatalyst Pd_0 Active Pd(0) Species Pd_II->Pd_0 Reduction Ox_Add Oxidative Addition Pd_0->Ox_Add + Substrate 1 CH_Act C-H Activation (Concerted Metalation- Deprotonation) Ox_Add->CH_Act + Substrate 2 - HX Red_Elim Reductive Elimination CH_Act->Red_Elim Cyclization/ Rearrangement Red_Elim->Pd_0 - Product Product Oxazole Product Red_Elim->Product Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality - Fresh Catalyst? - Pure Substrates? - Anhydrous Solvent? - Active Oxidant? Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions - Correct Temperature? - Inert Atmosphere (if needed)? - Sufficient Stirring / O₂ supply? Check_Reagents->Check_Conditions Reagents OK Optimization 3. Begin Optimization - Screen Ligands/Additives - Screen Solvents - Adjust Temperature - Vary Catalyst Loading Check_Conditions->Optimization Conditions OK Success Reaction Improved Optimization->Success Yield Improves Failure Still No Improvement Optimization->Failure No Change Revisit Re-evaluate Synthetic Route Failure->Revisit

References

How to optimize the reaction time and temperature for the synthesis of oxazoles?

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, specifically focusing on reaction time and temperature. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you overcome common challenges and enhance the efficiency and yield of your oxazole syntheses.

Oxazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] Their synthesis, while achievable through various methods, often requires careful optimization of reaction parameters to achieve desired outcomes. This guide will walk you through common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazoles, and how do reaction time and temperature generally influence them?

A1: Several classical and modern methods are employed for oxazole synthesis, each with its own sensitivity to reaction time and temperature.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones.[3][4] It often requires strong dehydrating agents like sulfuric acid or polyphosphoric acid.[5] The reaction temperature is crucial; insufficient heat can lead to incomplete cyclization, while excessive temperatures may cause decomposition of starting materials or products. Reaction times can range from a few hours to overnight, depending on the substrate and the dehydrating agent used.[6]

  • Fischer Oxazole Synthesis: This synthesis proceeds from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[7][8] The reaction is typically carried out under mild conditions.[7] Temperature control is important to prevent side reactions, and the reaction is often run at or below room temperature. The reaction time is dictated by the rate of precipitation of the oxazole hydrochloride product.[7]

  • Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[9][10] It is often performed under basic conditions at temperatures ranging from room temperature to 50°C.[10] Reaction times can vary from a few hours to overnight.[9]

  • Metal-Catalyzed Syntheses: Modern methods often employ transition metal catalysts (e.g., copper, palladium, gold) to facilitate oxazole formation under milder conditions.[1][11] These reactions can be highly sensitive to temperature, with optimal conditions often falling within a narrow range to maximize catalytic activity and minimize catalyst decomposition.[12][13] Reaction times can be significantly shorter, sometimes on the order of minutes to a few hours.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate oxazole synthesis.[14][15][16] It allows for rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[14][17] Temperature control in microwave reactors is precise, enabling fine-tuning of reaction conditions.[14]

Q2: How does one systematically approach the optimization of reaction temperature for a novel oxazole synthesis?

A2: A systematic approach is key to efficiently determining the optimal reaction temperature.

  • Literature Precedent: Begin by reviewing the literature for similar transformations. This will provide a reasonable starting temperature range.

  • Scouting Reactions: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C, and 100°C).

  • Monitoring Reaction Progress: Closely monitor the reactions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Track the consumption of starting materials and the formation of the desired product and any byproducts.

  • Data Analysis: Plot the yield of the desired product as a function of temperature. The optimal temperature will be the one that provides the highest yield in a reasonable amount of time with the fewest impurities. Be mindful that higher temperatures can sometimes lead to increased byproduct formation.[18][19]

  • Fine-Tuning: Once an optimal temperature range is identified, you can perform additional experiments with smaller temperature increments (e.g., 5°C) to pinpoint the ideal condition.

Q3: What is the impact of prolonged reaction times on the purity and yield of oxazoles?

A3: Prolonged reaction times can have both positive and negative effects.

  • Positive: For sluggish reactions, a longer reaction time may be necessary to drive the reaction to completion and achieve a higher yield.

  • Negative: Extended exposure to reaction conditions, especially at elevated temperatures, can lead to:

    • Decomposition: The desired oxazole product or starting materials may degrade over time, leading to a decrease in yield and the formation of impurities.

    • Side Reactions: The longer the reaction is allowed to proceed, the greater the opportunity for competing side reactions to occur, reducing the selectivity and purity of the final product.

    • Epimerization: If the oxazole contains stereocenters, prolonged reaction times under certain conditions (e.g., basic or acidic) could lead to epimerization and a loss of stereochemical purity.

It is crucial to monitor the reaction progress and stop it once the maximum conversion to the desired product is achieved.

Troubleshooting Guide

This section addresses specific issues you might encounter during your oxazole synthesis experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition. Systematically screen a range of temperatures as described in the FAQs. For some reactions, increasing the temperature from room temperature to 80°C can significantly improve yields.[5]
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction over a longer period to determine the point of maximum conversion.
Ineffective Dehydrating Agent (Robinson-Gabriel) The chosen dehydrating agent may not be strong enough. While agents like PCl₅, H₂SO₄, and POCl₃ can result in low yields, using polyphosphoric acid can increase yields to 50-60%.[5]
Poor Quality Reagents Starting materials may be impure or degraded. Ensure the purity of your reagents. For instance, in the Van Leusen synthesis, old or improperly stored TosMIC can lead to poor results.[20]
Inappropriate Solvent The solvent may not be suitable for the reaction or may not be anhydrous. Ensure the use of dry solvents, as water can interfere with many synthetic steps. The choice of solvent can also influence the reaction outcome.[14]
Catalyst Inactivity In metal-catalyzed reactions, the catalyst may be inactive or poisoned. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required) and that the reaction is free from catalyst poisons.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures can promote side reactions. Try lowering the reaction temperature. Even a small decrease can sometimes significantly improve selectivity.
Incorrect Stoichiometry The ratio of reactants may be favoring a side reaction. Experiment with slightly different stoichiometries of your starting materials.
Presence of Oxygen or Water In sensitive reactions, atmospheric oxygen or moisture can lead to unwanted side products. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Side Reactions of Intermediates Intermediates in the reaction pathway may be undergoing undesired transformations. Consider modifying the reaction conditions (e.g., changing the base or solvent) to favor the desired pathway. For example, in the Fischer synthesis, careful control of the anhydrous HCl is necessary to avoid hydrolysis of intermediates.[7]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Formation of Closely Eluting Impurities Byproducts may have similar polarities to the desired product, making chromatographic separation difficult. Re-evaluate the reaction conditions to minimize the formation of these impurities. A change in solvent or temperature might alter the product/byproduct ratio.
Product is Thermally Unstable The product may be degrading during purification (e.g., on a heated distillation apparatus or during solvent evaporation). Use milder purification techniques such as column chromatography at room temperature or recrystallization.
Product is a Salt In reactions like the Fischer synthesis, the product may precipitate as a hydrochloride salt.[7] This can be converted to the free base by treatment with a mild base or by boiling with alcohol.[7]

Experimental Protocols & Data

Table 1: General Temperature and Time Guidelines for Common Oxazole Syntheses
Synthesis MethodTypical Temperature Range (°C)Typical Reaction TimeKey Considerations
Robinson-Gabriel 50 - 1502 - 24 hoursTemperature depends on the dehydrating agent.[5]
Fischer 0 - 251 - 12 hoursRequires anhydrous conditions.[7]
Van Leusen 25 - 603 - 18 hoursBase and solvent choice are critical.[9][10]
Copper-Catalyzed 60 - 1001 - 12 hoursLigand and copper source can influence optimal temperature.[13]
Microwave-Assisted 65 - 1505 - 30 minutesPrecise temperature control is crucial for reproducibility.[14]
Experimental Protocol: Microwave-Assisted Van Leusen Oxazole Synthesis

This protocol provides a general guideline for a microwave-assisted synthesis of a 5-substituted oxazole.[14]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.0 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Solvent Addition: Add isopropanol (5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 65°C for 8-15 minutes.[14]

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel.

Note: This is a general procedure and may require optimization for specific substrates.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in oxazole synthesis, with a focus on optimizing reaction time and temperature.

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_temp Is the reaction temperature optimized? start->check_temp temp_scout Perform temperature scouting (e.g., RT, 40°C, 60°C, 80°C) check_temp->temp_scout No temp_ok Temperature Optimized check_temp->temp_ok Yes temp_scout->temp_ok check_time Is the reaction time sufficient? temp_ok->check_time time_study Conduct a time-course study (monitor by TLC/HPLC) check_time->time_study No time_ok Time Optimized check_time->time_ok Yes time_study->time_ok check_reagents Are reagents pure and anhydrous? time_ok->check_reagents purify_reagents Purify starting materials Use anhydrous solvents check_reagents->purify_reagents No reagents_ok Reagents Verified check_reagents->reagents_ok Yes purify_reagents->reagents_ok check_byproducts Are there significant byproducts? reagents_ok->check_byproducts end_consult Consult Senior Scientist/ Review Advanced Literature reagents_ok->end_consult Persistent Issues lower_temp Lower reaction temperature check_byproducts->lower_temp Yes end_success Successful Optimization: High Yield & Purity check_byproducts->end_success No adjust_stoichiometry Adjust reactant stoichiometry lower_temp->adjust_stoichiometry adjust_stoichiometry->time_ok

Caption: A logical workflow for troubleshooting oxazole synthesis.

References

What are the strategies to overcome poor solubility of oxazole derivatives in reaction media?

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide spectrum of biological activities and unique physicochemical properties.[1][2] However, their often rigid, aromatic structure can lead to significant solubility challenges in common reaction media, hindering synthesis, purification, and downstream applications. Poor solubility can manifest as low reaction yields, incomplete conversions, and difficulties in characterization.

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming these solubility issues. We will move from fundamental principles to advanced techniques, explaining the causality behind each strategy to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my oxazole derivatives so poorly soluble?

A1: The solubility of oxazole derivatives is a complex interplay of their structural features. The oxazole ring itself is a weak base (pKa of the conjugate acid is ~0.8) and possesses both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a π-system, lending it some polar character.[3][4] However, the substituents attached to the oxazole core often dominate its overall solubility profile. Large, nonpolar, or rigid aromatic groups appended to the scaffold can significantly increase the crystal lattice energy and reduce favorable interactions with polar solvents, leading to poor solubility.

Q2: I'm seeing starting material crash out of my reaction. What's the first thing I should try?

A2: Before employing more complex methods, always start with the fundamentals of solvent selection and temperature. The principle of "like dissolves like" is your first guide.[5] If your derivative has significant non-polar character, a more non-polar solvent might be required. Conversely, for derivatives with polar functional groups, a more polar solvent is a better starting point. Gentle heating is also a primary step, as the solubility of most solids increases with temperature.[6] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

Q3: How does adjusting the pH of the medium affect the solubility of my oxazole derivative?

A3: Since oxazoles are weakly basic, modifying the pH can influence their solubility, although the effect may be less pronounced than for strongly basic or acidic compounds.[4][7] In an acidic medium, the nitrogen atom of the oxazole ring can be protonated to form an oxazolium salt. This salt form is ionic and generally exhibits significantly higher solubility in polar protic solvents like water or alcohols. This strategy is most effective if your reaction conditions can tolerate an acidic environment.

Q4: Can sonication help dissolve my compound?

A4: Yes, sonication is an excellent physical method to accelerate the dissolution process.[8] The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy jets and shockwaves that break down solute aggregates and enhance solvent penetration into the solid lattice, increasing the rate of dissolution.[8] It is particularly useful for kinetically slow dissolution processes but may not significantly alter the thermodynamic equilibrium solubility.

Troubleshooting Guide: A Systematic Approach

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The workflow below outlines a logical progression for diagnosing and solving solubility issues.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Methods Start Poorly Soluble Oxazole Derivative Assess Assess Reactant & Solvent Properties Start->Assess Solvent Change Solvent (Polarity Matching) Assess->Solvent Heat Increase Temperature Assess->Heat Cosolvent Use Co-Solvent System Solvent->Cosolvent pH_adjust Adjust pH (for ionizable groups) Solvent->pH_adjust Heat->Cosolvent Sonication Apply Sonication Heat->Sonication Surfactant Add Surfactant (Micellar Solubilization) Cosolvent->Surfactant IonicLiquid Use Ionic Liquid or DES Cosolvent->IonicLiquid Success Reaction Proceeds Successfully pH_adjust->Success Surfactant->Success IonicLiquid->Success Sonication->Success

Caption: A decision tree for systematically addressing poor reactant solubility.

In-Depth Solubilization Strategies

Solvent and Co-Solvent System Optimization

This is the most common and often most effective strategy. The goal is to modify the bulk properties of the reaction medium to be more "hospitable" to your oxazole derivative.

Q: My single-solvent system isn't working. How do I rationally select a co-solvent?

A: A co-solvent system works by reducing the overall polarity of a highly polar solvent (like water) or increasing the polarity of a non-polar solvent, effectively creating a medium with intermediate properties.[] Co-solvents can disrupt the self-association of the primary solvent, creating cavities that can better accommodate the solute.[]

For poorly soluble oxazole derivatives in aqueous media, common water-miscible organic co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[][10] The combination of a hydrophilic carrier like PEG with a co-solvent can sometimes produce a synergistic effect on solubility.[11]

  • Preparation: In separate small vials, place a small, known amount of your oxazole derivative (e.g., 5 mg).

  • Primary Solvent Addition: Add a small volume of your primary reaction solvent (e.g., 100 µL) to each vial. Note the initial lack of solubility.

  • Co-solvent Titration: Gradually add a co-solvent (e.g., DMSO) dropwise to the first vial while stirring or agitating. Observe for dissolution.

  • Monitoring: Continue adding the co-solvent until the solid dissolves completely. Record the approximate ratio of primary solvent to co-solvent required.

  • Parallel Screening: Repeat steps 3-4 with different co-solvents (DMF, ethanol, etc.) in the other vials to identify the most effective one and the optimal ratio.

  • Reaction Compatibility Check: Ensure the chosen co-solvent system does not adversely affect your reaction chemistry or downstream purification.

SolventBoiling Point (°C)Polarity IndexTypeNotes
Water10010.2Polar ProticHigh polarity, strong H-bonding.
DMSO1897.2Polar AproticHigh boiling point, strong solvent.
DMF1536.4Polar AproticVersatile, but has toxicity concerns.[10]
Ethanol785.2Polar Protic"Green" solvent, good for moderate polarity.
Acetonitrile825.8Polar AproticCommon in chromatography, good solvent.
Dichloromethane403.1Non-polarVolatile, useful for non-polar compounds.
Toluene1112.4Non-polarHigher boiling point than DCM.

Data compiled from various sources for illustrative purposes.

Use of Surfactants for Micellar Solubilization

When simple solvent adjustments fail, surfactants can be a powerful tool, especially in aqueous or mixed-aqueous systems.

Q: How do surfactants work, and what type should I choose?

A: Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[12] In a solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble organic molecules, like your oxazole derivative, and carry them into the bulk solution.[13][14]

  • Non-ionic surfactants (e.g., Tween®, Triton™ X-100) are often the first choice for chemical reactions as they are generally less reactive and less sensitive to pH and ionic strength changes.[15]

  • Anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) and cationic surfactants can also be used but may interact with charged species in your reaction.

Micelle_Solubilization Diagram of micellar solubilization of an oxazole derivative. cluster_water Aqueous Medium cluster_micelle Micelle Core (Hydrophobic) Oxazole Oxazole Derivative s1 s1->Oxazole s2 s2->Oxazole s3 s3->Oxazole s4 s4->Oxazole s5 s5->Oxazole s6 s6->Oxazole s7 s7->Oxazole s8 s8->Oxazole

Caption: Micellar solubilization of an oxazole derivative.

Advanced and "Green" Solvent Systems

In recent years, novel solvent systems have been developed that offer unique solvating properties while aligning with the principles of green chemistry.

Q: I've heard about Ionic Liquids for synthesis. Can they help with solubility?

A: Absolutely. Ionic liquids (ILs) are salts with melting points below 100°C, and many are liquid at room temperature. They are composed entirely of ions and can have remarkable solvating power for a wide range of organic and inorganic compounds. Several studies have demonstrated the successful synthesis of oxazole derivatives using ionic liquids like [bmim]Br and [bmim][BF4] not just as solvents but also as promoters or catalysts.[1][16][17] A key advantage is that many ILs are non-volatile and can often be recovered and reused, reducing waste.[16]

Deep Eutectic Solvents (DES) are another class of green solvents formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride). They share many of the beneficial properties of ILs and have been successfully used in the synthesis of oxazoles.[1]

Solid-State Strategies: Solid Dispersions

For applications in drug development, modifying the solid form of the compound itself can dramatically enhance its dissolution rate.

Q: What is a solid dispersion and how does it improve solubility?

A: A solid dispersion is a system where a poorly soluble drug (like an oxazole derivative) is dispersed within a highly soluble, inert carrier matrix.[18][19][20] The drug can exist in an amorphous state or as very fine crystalline particles within the carrier.[18] When this solid dispersion is introduced to a solvent, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which significantly enhances the dissolution rate and can lead to a supersaturated solution.[21]

Common carriers include hydrophilic polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[19][20]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid film.[20]

  • Fusion (Melt) Method: A physical mixture of the drug and carrier is heated until it melts, then rapidly cooled and solidified.[20]

  • Hot-Melt Extrusion: This is a more advanced version of the fusion method that uses an extruder for intense mixing, making it suitable for scalable manufacturing.[22]

Summary Troubleshooting Table

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve at all. Mismatch between solute and solvent polarity. High crystal lattice energy.Change to a solvent with more similar polarity. Use a co-solvent system (e.g., DMSO/water). Try an ionic liquid.[1][16]
Reaction is slow or incomplete, even with heating. The dissolved concentration is too low for an efficient reaction rate.Increase the solvent volume. Use a co-solvent to increase the saturation solubility.[8]
Compound dissolves with heat but precipitates on cooling. The compound has low solubility at lower temperatures. The reaction may be exothermic.Maintain a higher reaction temperature throughout. If purification requires cooling, consider a solvent system where the product remains soluble at lower temperatures.
Working with an aqueous/organic biphasic system with no reaction. Reactants are in separate, immiscible phases.Use a phase-transfer catalyst (PTC) to shuttle one reactant across the phase boundary.[8]

References

How to minimize the formation of impurities during the bromination of heterocyclic compounds?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of Heterocyclic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of heterocyclic compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights. Our goal is to empower you to minimize impurity formation and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Challenges in Heterocyclic Bromination

This section addresses specific issues you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.

Issue 1: Polybromination - "My reaction is producing multiple brominated products."

Symptom: You observe multiple spots on your Thin Layer Chromatography (TLC) plate or several peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, all corresponding to brominated products.

Potential Causes:

  • High Reactivity of the Heterocycle: Electron-rich heterocyclic systems, such as pyrroles, furans, and indoles, are highly activated towards electrophilic aromatic substitution.[1][2] This inherent reactivity makes them susceptible to reacting with more than one equivalent of the brominating agent, leading to di-, tri-, or even tetra-brominated products.[1]

  • Overly Reactive Brominating Agent: Strong brominating agents like molecular bromine (Br₂) can be difficult to control, especially with highly activated substrates.[1][2]

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring over-bromination.[1]

  • Poor Stoichiometric Control: Inaccurate measurement or localized high concentrations of the brominating agent can result in the formation of polybrominated impurities.[3]

Suggested Solutions:

  • Switch to a Milder Brominating Agent: Consider replacing Br₂ with a less reactive alternative. N-Bromosuccinimide (NBS) is a widely used, milder source of electrophilic bromine that often provides better selectivity for monobromination.[1][2][4] Tetrabutylammonium tribromide (TBABr₃) is another stable and selective option.[1]

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature to decrease the overall reactivity and enhance selectivity. For many sensitive heterocycles, temperatures between -78 °C and 0 °C are recommended.[1][5]

  • Slow Addition of the Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period. This helps to maintain a low concentration of the reagent in the reaction mixture and minimizes over-reaction.[3]

  • Precise Stoichiometric Control: Use no more than one equivalent of the brominating agent for monobromination. Carefully monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed.[3]

Issue 2: Poor Regioselectivity - "The bromine is adding to the wrong position on the ring."

Symptom: Your product is a mixture of constitutional isomers, with the bromine atom at undesired positions on the heterocyclic ring.

Potential Causes:

  • Inherent Electronic Effects: The regioselectivity of electrophilic bromination is governed by the electronic properties of the heterocyclic ring. For instance, in pyrroles, the C2 (α) position is electronically favored for substitution.[1] In pyridines, which are electron-deficient, electrophilic substitution is difficult and typically occurs at the C3 position under harsh conditions.[6][7]

  • Steric Hindrance: Bulky substituents on the heterocyclic ring can block access to electronically favored positions, directing the incoming electrophile to less hindered sites.

  • Influence of Substituents: Both activating and deactivating groups already present on the ring will direct the incoming bromine. For example, an electron-withdrawing group on a pyrrole ring can direct bromination to the C4 position.[8]

  • Reaction Conditions: The choice of solvent and the presence of catalysts can significantly influence the regiochemical outcome.

Suggested Solutions:

  • Utilize Directing Groups: The introduction of a directing group can control the position of bromination. For example, in indoles, N-heterocyclic directing groups can be used to achieve selective C2 or C7 borylation, which can then be converted to the bromide.[9][10]

  • Employ Protecting Groups: Protecting a reactive site can prevent bromination at that position. For nitrogen heterocycles, protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) can alter the regioselectivity of subsequent reactions.[11][12]

  • Leverage Catalysis: The use of a Lewis acid catalyst, such as FeBr₃, can help direct bromination in certain systems, like 3-aminopyridine, to a specific position.[3]

  • Modern Synthetic Methods: For challenging substrates like pyridines, consider alternative strategies. For instance, converting the pyridine to its N-oxide can activate the ring for regioselective C2-bromination.[13][14] Electrochemical methods using directing groups also offer a mild approach for meta-bromination of pyridines.[7]

Issue 3: Substrate Degradation - "My starting material is decomposing during the reaction."

Symptom: You observe a low yield of the desired product and the formation of dark, tarry materials in your reaction flask.

Potential Causes:

  • Acid Sensitivity: Many heterocyclic compounds are sensitive to the acidic conditions generated during bromination (HBr is a common byproduct). This is particularly true for electron-rich heterocycles like pyrroles and furans, which can polymerize in the presence of strong acids.

  • Oxidative Side Reactions: Some brominating agents can act as oxidants, leading to undesired side reactions and degradation of the starting material or product.[15]

  • Reaction Temperature Too High: Elevated temperatures can accelerate decomposition pathways.

Suggested Solutions:

  • Use an Acid Scavenger: Add a non-nucleophilic base, such as pyridine or sodium bicarbonate, to the reaction mixture to neutralize the HBr as it is formed.

  • Choose a Milder Brominating Agent: NBS is often a better choice than Br₂ for acid-sensitive substrates as it generates HBr more slowly.

  • Control the Reaction Temperature: Maintain a low temperature throughout the reaction to minimize decomposition.

  • Consider Alternative Reaction Media: The use of specific solvents can sometimes mitigate degradation. For example, using DMF as a solvent for bromination with NBS can lead to high para-selectivity in electron-rich aromatics.[4]

Frequently Asked Questions (FAQs)

Q1: Which brominating agent should I choose for my specific heterocycle?

The choice of brominating agent is critical and depends on the reactivity of your heterocycle.

Heterocycle ClassRecommended Brominating Agent(s)Rationale
Electron-Rich (e.g., Pyrroles, Furans, Thiophenes)N-Bromosuccinimide (NBS), Tetrabutylammonium Tribromide (TBABr₃)These are milder reagents that help to control the high reactivity of these systems and prevent polybromination.[1][2]
Electron-Deficient (e.g., Pyridines)Bromine with a Lewis acid, or alternative methods like bromination of the N-oxide.These heterocycles require harsh conditions for direct bromination. Alternative strategies often provide better yields and selectivity.[6][13]
Fused Systems (e.g., Indoles, Benzofurans)NBS, Vanadium Bromoperoxidase (for specific applications)NBS is a good general choice. Enzymatic methods can offer high selectivity.[16] The regioselectivity in indoles can be complex and may require specific directing groups.[9][10]

Q2: How can I achieve selective monobromination of a highly reactive heterocycle like pyrrole?

Achieving selective monobromination of pyrrole requires careful control of the reaction conditions.

  • Use a mild brominating agent like NBS.[1]

  • Maintain a low reaction temperature , typically between -78 °C and 0 °C.[1]

  • Slowly add the brominating agent to the reaction mixture.

  • Use a 1:1 stoichiometry of the brominating agent to the pyrrole.

  • Consider a solvent system like DMSO and hydrobromic acid for a mild and highly selective method.[1]

Q3: What is the Vilsmeier-Haack reaction, and how can it be used in the context of halogenation?

The Vilsmeier-Haack reaction is primarily a formylation reaction that uses a Vilsmeier reagent (formed from a substituted amide like DMF and an acid chloride like POCl₃) to add a formyl group to electron-rich aromatic and heteroaromatic compounds.[17][18][19][20][21] While not a direct bromination method, it can be a strategic tool. For example, the formyl group can act as a directing group in subsequent reactions, or the Vilsmeier conditions can sometimes be adapted for halogenation, for instance, by using a halogenated Vilsmeier-type reagent.

Q4: Are there any "green" or more sustainable approaches to heterocyclic bromination?

Yes, there is a growing interest in developing more environmentally friendly bromination methods.

  • Electrochemical Bromination: This technique uses an electric current to generate the reactive bromine species from simple bromide salts, avoiding the need for harsh chemical oxidants.[7]

  • Catalytic Methods: The use of catalysts can improve the efficiency and selectivity of bromination reactions, reducing waste.[22]

  • Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives is an important consideration.

Experimental Protocols

Protocol 1: Selective Monobromination of an N-Substituted Pyrrole using NBS

This protocol is designed to minimize polybromination of an electron-rich pyrrole derivative.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-substituted pyrrole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of NBS: Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in anhydrous THF and add it dropwise to the cooled pyrrole solution over 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78 °C, monitoring the progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Control

Below is a diagram illustrating the decision-making process for controlling impurity formation during heterocyclic bromination.

Bromination_Strategy Start Start: Bromination of Heterocycle Assess_Reactivity Assess Heterocycle Reactivity Start->Assess_Reactivity High_Reactivity High (e.g., Pyrrole, Furan) Assess_Reactivity->High_Reactivity Electron-Rich Low_Reactivity Low (e.g., Pyridine) Assess_Reactivity->Low_Reactivity Electron-Deficient Impurity_Check Impurity Formation Observed? High_Reactivity->Impurity_Check Low_Reactivity->Impurity_Check Polybromination Polybromination Impurity_Check->Polybromination Yes Poor_Regioselectivity Poor Regioselectivity Impurity_Check->Poor_Regioselectivity Yes Degradation Degradation Impurity_Check->Degradation Yes Success Desired Product, Minimal Impurities Impurity_Check->Success No Solution_Poly Use Milder Reagent (NBS) Lower Temperature Slow Addition Polybromination->Solution_Poly Solution_Regio Use Directing/Protecting Groups Change Catalyst/Solvent Alternative Method (e.g., N-oxide) Poor_Regioselectivity->Solution_Regio Solution_Degrad Add Acid Scavenger Lower Temperature Use Milder Reagent Degradation->Solution_Degrad Solution_Poly->Success Solution_Regio->Success Solution_Degrad->Success

Caption: Decision-making workflow for troubleshooting bromination reactions.

References

Technical Support Center: Scaling Up the Production of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-bromophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable production process.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

A1: For the synthesis of 4-substituted oxazoles like this compound, the most direct and scalable method is a variation of the Robinson-Gabriel synthesis, which involves the condensation of an α-haloketone with an amide.[1] Specifically, the reaction of 2-bromo-1-(4-bromophenyl)ethanone with formamide is a common and effective approach. Other classical methods like the Van Leusen[2][3][4] and Fischer syntheses[5][6] are generally more suited for producing oxazoles with different substitution patterns (5-substituted and 2,5-disubstituted, respectively) and may require more complex starting materials for this specific target.

Q2: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?

A2: The key safety considerations for this synthesis at scale revolve around the handling of the starting materials and solvents.

  • 2-bromo-1-(4-bromophenyl)ethanone: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Formamide: Formamide is a teratogen and should be handled with extreme caution. It is also combustible.

  • Solvents: Depending on the specific protocol, flammable solvents may be used. All heating should be conducted using heating mantles or oil baths, and ignition sources should be eliminated from the work area.

Q3: What are the critical process parameters (CPPs) to monitor and control during the scale-up of this reaction?

A3: Careful control of CPPs is crucial for a successful and reproducible scale-up. The most important parameters for this synthesis are:

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of impurities. The cyclization step is often exothermic and requires careful temperature management.

  • Reagent Stoichiometry and Addition Rate: The molar ratio of the α-haloketone to the amide is critical. A slow and controlled addition of one reagent to the other is often necessary on a larger scale to manage the reaction exotherm and prevent the formation of side products.

  • Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC) to determine the point of completion. Prolonged reaction times can lead to product degradation.

  • Mixing: Efficient agitation is essential to ensure homogeneity and effective heat transfer, especially in larger reactors.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than reported in the literature, or it varies between batches. What are the likely causes and how can I improve it?

A: Low and inconsistent yields can be frustrating, but a systematic approach can help identify and resolve the issue.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress closely using TLC or HPLC. If the reaction has stalled, a modest increase in temperature or extending the reaction time may be beneficial. Ensure your starting materials are of high purity, as impurities can inhibit the reaction.

  • Side Reactions:

    • Cause: The formation of byproducts is a common cause of low yields. In the synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone and formamide, potential side reactions include the formation of dimers or polymers of the starting materials.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize side reactions. The order and rate of reagent addition can also be critical.

  • Product Degradation:

    • Cause: The oxazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[7]

    • Solution: Ensure that the work-up procedure is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases.

  • Issues During Work-up and Purification:

    • Cause: The product may be lost during extraction or purification steps. This compound has some aqueous solubility, which can lead to losses during aqueous work-up.

    • Solution: When performing an aqueous extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency. Ensure that the chosen solvent system for chromatography provides good separation between your product and impurities.

Problem 2: Significant Impurity Formation

Q: My crude product shows multiple spots on TLC, and HPLC analysis indicates the presence of significant impurities. What are these impurities, and how can I prevent their formation?

A: Identifying and minimizing impurities is key to obtaining a high-quality product.

  • Unreacted Starting Materials:

    • Identification: Compare the TLC/HPLC of your crude product with your starting materials.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction conditions as described above. Adjust the stoichiometry of the reagents if necessary.

  • N-formylated byproducts:

    • Identification: In reactions using formamide, the formation of N-formylated impurities is possible. These can often be identified by mass spectrometry.

    • Solution: Careful control of the reaction temperature and stoichiometry can minimize the formation of these byproducts.

  • Purification Strategy: Flash column chromatography is typically effective for removing these types of impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) usually provides good separation.

Logical Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Purity incomplete->optimize_conditions analyze_impurities Analyze Impurities (TLC/HPLC/MS) complete->analyze_impurities side_reactions Side Reactions Identified analyze_impurities->side_reactions degradation Product Degradation Suspected analyze_impurities->degradation workup_loss Loss During Work-up/Purification analyze_impurities->workup_loss optimize_temp Optimize Temperature and Reagent Addition side_reactions->optimize_temp modify_workup Modify Work-up: - Neutralize carefully - Avoid prolonged heating degradation->modify_workup optimize_purification Optimize Purification: - Use brine wash - Adjust chromatography conditions workup_loss->optimize_purification G start_materials 2-bromo-1-(4-bromophenyl)ethanone + Formamide product This compound start_materials->product Heat

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 4-(4-Bromophenyl)oxazole using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of molecular structures in solution. This guide provides an in-depth, experience-driven walkthrough on how to confirm the structure of 4-(4-Bromophenyl)oxazole by leveraging one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. We will explore the expected spectral features, compare them against potential alternatives, and provide a self-validating protocol for data acquisition and interpretation.

The Rationale: Why NMR is the Gold Standard

NMR spectroscopy operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is exquisitely sensitive to the nucleus's local electronic environment, an effect known as the chemical shift. By analyzing these chemical shifts, along with signal integrations and spin-spin coupling patterns, we can piece together the molecular puzzle, atom by atom. For a molecule like this compound, NMR provides a definitive fingerprint of its unique atomic arrangement.

Deconstructing this compound: A Predictive Analysis

Before stepping into the lab, a seasoned scientist first predicts the expected NMR spectrum. This predictive approach is crucial for efficient and accurate data interpretation. The structure is composed of two key fragments: a 1,3-oxazole ring and a 4-bromophenyl group.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to display signals corresponding to two distinct proton environments: the aromatic protons of the oxazole ring and those of the bromophenyl ring.

  • Oxazole Ring Protons (H-2 and H-5): The oxazole ring is an electron-deficient aromatic system, which means its protons are "deshielded" and will resonate at a high chemical shift (downfield). We expect two singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm.[1][2]

    • H-2: The proton at the C-2 position is adjacent to both the nitrogen and oxygen atoms, leading to significant deshielding. It is expected to appear as a sharp singlet.

    • H-5: The proton at the C-5 position is adjacent to the oxygen atom and is also expected to be a singlet. The precise chemical shifts of H-2 and H-5 are diagnostic for the substitution pattern on the oxazole ring.[3]

  • 4-Bromophenyl Protons: The 1,4-disubstituted (para) phenyl ring gives rise to a highly characteristic splitting pattern. Due to the symmetry of the ring, there are two sets of chemically equivalent protons.

    • These protons form an AA'BB' spin system, which often simplifies to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm).

    • The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear at a higher chemical shift compared to the protons meta to the bromine.

  • Integration: The relative number of protons in each environment is confirmed by the signal integration. The ratio of the integrals for the oxazole protons (H-2 + H-5) to the bromophenyl protons should be 2:4, which simplifies to 1:2. This provides a quantitative check on the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect a total of 9 distinct carbon signals, as C-4 of the oxazole and the two ipso-carbons of the phenyl ring are quaternary.

  • Oxazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region, typically between δ 120 and 160 ppm.[4][5]

    • C-2: Being positioned between two heteroatoms, C-2 is highly deshielded.

    • C-4: This is a quaternary carbon, attached to the bromophenyl ring. Its signal will likely be less intense than the protonated carbons.

    • C-5: This carbon is adjacent to the oxygen atom.

  • Bromophenyl Carbons: The 4-bromophenyl group will show four distinct signals.

    • C-ipso (attached to oxazole): A quaternary carbon, its chemical shift will be influenced by the attached heterocyclic ring.

    • C-ortho: Two equivalent carbons adjacent to the bromine atom.

    • C-meta: Two equivalent carbons meta to the bromine atom.

    • C-ipso (attached to Br): This carbon is directly bonded to the electronegative bromine atom, resulting in a characteristic chemical shift, often in the δ 120-125 ppm range.

Comparison with an Isomeric Alternative: 2-(4-Bromophenyl)oxazole

To underscore the diagnostic power of NMR, let's consider a potential isomer, 2-(4-Bromophenyl)oxazole. Its NMR spectra would be markedly different:

  • ¹H NMR: It would still show the AA'BB' pattern for the bromophenyl ring. However, instead of two oxazole singlets, it would exhibit two coupled doublets for H-4 and H-5, as they are now adjacent.

  • ¹³C NMR: The chemical shifts of the oxazole carbons would be significantly different due to the change in the substitution pattern.

This comparative analysis demonstrates how a specific set of signals and coupling patterns can definitively distinguish between isomers.

Data Presentation: Predicted NMR Signatures

The following tables summarize the anticipated NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Singlet1HH-2 (Oxazole)
~7.8 - 8.0Singlet1HH-5 (Oxazole)
~7.6 - 7.8Doublet2HH-ortho (Phenyl)
~7.5 - 7.7Doublet2HH-meta (Phenyl)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 155C-2 (Oxazole)
~145 - 150C-5 (Oxazole)
~135 - 140C-4 (Oxazole, Quaternary)
~131 - 133C-meta (Phenyl)
~128 - 130C-ortho (Phenyl)
~125 - 130C-ipso (Phenyl, Quaternary)
~122 - 125C-Br (Phenyl, Quaternary)

Note: Predicted chemical shifts are estimates. Actual values can vary based on solvent and experimental conditions.[6][7][8]

Visualizing the Structure and Workflow

structure_confirmation cluster_molecule This compound cluster_workflow NMR Confirmation Workflow mol C1=CC(=C(C=C1)Br)C2=C(N=C(O2)H5)H4 prep Sample Preparation (dissolve in CDCl3) acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum prep->acquire_c13 analyze Analyze Data (Shifts, Integration, Coupling) acquire_h1->analyze acquire_c13->analyze compare Compare with Predicted Spectra analyze->compare confirm Structure Confirmed compare->confirm

Caption: Workflow for NMR-based structural confirmation.

Caption: Structure of this compound with key atoms.

Experimental Protocol: A Self-Validating System

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with key analyte resonances.[9]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to δ 0.00 ppm.

2. NMR Data Acquisition:

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required (several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

3. Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum and normalize them to determine the relative proton ratios.

  • Measure the chemical shifts and analyze the coupling patterns (multiplicities) of all signals.

  • Compare the experimental data with the predicted values in Tables 1 and 2. A strong correlation between the observed and predicted data provides compelling evidence for the proposed structure.

For absolute certainty, especially in regulatory submissions, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[10][11] For instance, an HMBC experiment would show a correlation between the phenyl protons and C-4 of the oxazole ring, definitively establishing the connectivity between the two fragments.[11][12]

Conclusion

The structural confirmation of this compound via ¹H and ¹³C NMR is a logical and systematic process. By combining a predictive analysis based on fundamental principles with careful experimental execution, researchers can achieve an unambiguous and defensible structural assignment. The unique combination of chemical shifts for the oxazole and bromophenyl protons, the characteristic AA'BB' splitting pattern, the correct integration ratios, and the specific number and location of carbon signals collectively form a robust body of evidence that validates the target molecular structure.

References

A Comparative Bioactivity Analysis: 4-(4-Bromophenyl)oxazole vs. 4-(4-Chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, oxazole scaffolds are of paramount importance, serving as the backbone for a multitude of compounds with diverse biological activities. Within this class, halogenated phenyl-oxazoles have garnered significant attention in medicinal chemistry for their potential as antimicrobial and anticancer agents. This guide provides a detailed comparative analysis of the bioactivity of two closely related analogues: 4-(4-Bromophenyl)oxazole and 4-(4-Chlorophenyl)oxazole. By examining their performance in preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships and therapeutic potential.

Introduction to Halogenated Phenyl-Oxazoles

The introduction of a halogen atom onto a phenyl ring attached to an oxazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, influence the molecule's interaction with biological targets, leading to variations in potency and selectivity. Bromine and chlorine, being in the same group of the periodic table, are often considered bioisosteres. However, their differences in size, electronegativity, and polarizability can lead to distinct biological outcomes. This guide will delve into these differences by comparing the antibacterial and anticancer activities of the bromo- and chloro-analogues of 4-phenyloxazole.

Comparative Bioactivity: A Head-to-Head Analysis

While direct comparative studies on the parent compounds this compound and 4-(4-Chlorophenyl)oxazole are limited, valuable insights can be drawn from studies on their closely related derivatives. The most direct comparison available is in the realm of antibacterial activity.

Antibacterial Activity

A study by Kaspady and colleagues provides a direct comparison of the antibacterial efficacy of 2-tert-butyl substituted analogues: 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole. These compounds were identified as the most active in a series of synthesized heterocyclic derivatives.[1][2] The antibacterial activity was assessed using the agar cup plate method, with the zone of inhibition serving as a measure of efficacy against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
2-tert-Butyl-4-(4-chlorophenyl)oxazole Bacillus subtilis18
Staphylococcus aureus19
Escherichia coli17
Klebsiella pneumoniae16
4-(4-bromophenyl)-2-tert-butyloxazole Bacillus subtilis19
Staphylococcus aureus20
Escherichia coli18
Klebsiella pneumoniae17
Ampicillin (Standard) Bacillus subtilis22
Staphylococcus aureus24
Escherichia coli21
Klebsiella pneumoniae20

From this data, it is evident that the bromo-analogue exhibits slightly superior antibacterial activity compared to the chloro-analogue against all tested strains. Both compounds, however, show significant antibacterial potential, albeit less potent than the standard antibiotic, ampicillin.

Anticancer Activity

Several studies have investigated the cytotoxic effects of various substituted 4-(4-chlorophenyl)oxazole and this compound derivatives against a range of cancer cell lines. For instance, derivatives of 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)-3-(4H)-acatamide have shown promising anticancer effects against the HeLa cell line.[3] Similarly, certain 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione derivatives have exhibited remarkable cytotoxicity against HT-29 and HepG2 cell lines.[3]

On the other hand, a series of novel 5-(4-bromophenyl)-1,3-oxazole derivatives have been synthesized and evaluated for their in-vitro cytotoxic effects against breast cancer cell lines (MCF-7).[4]

Due to the significant structural variations in the reported derivatives, a direct and conclusive comparison of the anticancer potential of the core 4-(4-halophenyl)oxazole scaffold is challenging. Further research involving a head-to-head comparison of the parent compounds is necessary to definitively determine which analogue possesses superior anticancer activity.

Structure-Activity Relationship (SAR) Insights

The observed differences in bioactivity can be attributed to the distinct properties of bromine and chlorine atoms.

  • Lipophilicity: Bromine is more lipophilic than chlorine. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater bioactivity. This could be a contributing factor to the slightly better antibacterial activity of the bromo-analogue.

  • Polarizability and Halogen Bonding: Bromine is more polarizable than chlorine, which may facilitate stronger halogen bonding interactions with biological targets such as enzymes or receptors. These non-covalent interactions can be crucial for ligand binding and subsequent biological effects.

  • Size and Steric Effects: The larger size of the bromine atom compared to chlorine can influence the overall conformation of the molecule and its fit within a binding pocket. Depending on the specific target, this can either be beneficial or detrimental to bioactivity.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of the parent compounds and a common assay for evaluating their cytotoxic activity.

Synthesis of 4-(4-Halophenyl)oxazoles via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted oxazoles. To synthesize 4-substituted oxazoles, a modification using an α-substituted tosylmethyl isocyanide (TosMIC) reagent is required. However, for the synthesis of the title compounds, a more direct approach from the corresponding phenacyl halides and formamide is often employed.

Synthesis_Workflow cluster_synthesis Synthesis of 4-(4-Halophenyl)oxazoles A p-Halophenacyl Bromide C Reaction Mixture A->C B Formamide B->C D Cyclization C->D Heat E 4-(4-Halophenyl)oxazole D->E

A simplified workflow for the synthesis of 4-(4-halophenyl)oxazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-halophenacyl bromide (1 equivalent) in an excess of formamide.

  • Reaction: Heat the mixture to a temperature of 120-150 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(4-halophenyl)oxazole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

A general workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 4-(4-chlorophenyl)oxazole) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The available evidence, primarily from antibacterial studies, suggests that this compound and its derivatives may exhibit slightly superior bioactivity compared to their chloro-analogues. This can be attributed to the greater lipophilicity and polarizability of the bromine atom. However, the lack of direct comparative studies in the context of anticancer activity highlights a significant gap in the literature.

Future research should focus on a direct, head-to-head comparison of the anticancer effects of this compound and 4-(4-Chlorophenyl)oxazole against a panel of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationship and guide the rational design of more potent and selective oxazole-based therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for conducting these crucial investigations.

References

A Senior Application Scientist's Guide to the Validation of New Analytical Methods for Quantifying Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and detailed protocols for the validation of a new analytical method, specifically focusing on the quantification of oxazole-containing compounds. The principles and methodologies described herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a globally compliant approach.[1][2][3][4][5]

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7][8] For oxazole compounds, which are significant scaffolds in medicinal chemistry, ensuring the reliability and accuracy of quantitative data is paramount for regulatory submissions and patient safety.[9][10] This guide is structured to provide not just the procedural steps, but the scientific rationale behind them, empowering you to design and execute a robust validation study.

The Validation Workflow: A Holistic Approach

A successful validation study is not a mere checklist of experiments but an integrated process. Each parameter informs the others, building a comprehensive picture of the method's capabilities and limitations. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][11]

ValidationWorkflow cluster_prep Phase 1: Foundation cluster_core Phase 2: Core Performance Characteristics cluster_limits Phase 3: Method Boundaries cluster_final Phase 4: Documentation Protocol Validation Protocol (Scope, Parameters, Acceptance Criteria) SST System Suitability (Pre-requisite for all tests) Protocol->SST Defines Specificity Specificity & Selectivity SST->Specificity Linearity Linearity SST->Linearity Accuracy Accuracy SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Specificity->Accuracy Report Validation Report (Results, Deviations, Conclusion) Specificity->Report Data for Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Report Data for Range->Accuracy Range->Precision Range->Report Data for Accuracy->Precision Accuracy->Report Data for Precision->Report Data for LOD Limit of Detection (LOD) LOD->Report Data for LOQ->LOD LOQ->Report Data for Robustness Robustness Robustness->Report Data for Robustness cluster_params Deliberate Variations center Nominal Method Conditions pH_low pH -0.2 center->pH_low Test pH_high pH +0.2 center->pH_high Test Temp_low Temp -5°C center->Temp_low Test Temp_high Temp +5°C center->Temp_high Test Org_low % Organic -2% center->Org_low Test Org_high % Organic +2% center->Org_high Test result System Suitability & Quantitation pH_low->result Evaluate pH_high->result Evaluate Temp_low->result Evaluate Temp_high->result Evaluate Org_low->result Evaluate Org_high->result Evaluate conclusion Method is Robust result->conclusion Meets Criteria?

References

The Impact of Bromine Substitution on Crystal Packing in Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Crystal Engineering with Brominated Heterocycles

In the realm of drug development and materials science, the precise three-dimensional arrangement of molecules in a crystal lattice—known as crystal packing—is of paramount importance. It dictates critical solid-state properties such as solubility, stability, bioavailability, and charge transport. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals and organic functional materials.[1] The introduction of a bromine atom to these scaffolds is a powerful and versatile strategy in crystal engineering.[2]

This guide provides a comparative analysis of the crystal packing of various brominated heterocyclic compounds. We will delve into the nuanced interplay of intermolecular forces and explore how the strategic placement of a bromine atom can direct the supramolecular architecture. This analysis is grounded in crystallographic data and aims to provide researchers with the insights needed to rationally design molecular crystals with desired properties.

The Directing Force: Key Intermolecular Interactions

The crystal packing of brominated heterocyclic compounds is primarily governed by a delicate balance of several non-covalent interactions. The presence of a bromine atom introduces a unique set of interactions, primarily the halogen bond, which often competes with and complements more conventional hydrogen bonds and π-π stacking.

Halogen Bonding: The "σ-Hole" Phenomenon

A halogen bond is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (e.g., a nitrogen or oxygen atom).[3] In brominated heterocycles, the C-Br bond creates a positive σ-hole on the bromine atom, allowing it to act as a halogen bond donor.[4] The strength of this interaction is influenced by the electron-withdrawing nature of the heterocyclic ring and the presence of other substituents.[5]

Hydrogen Bonding: The Perennial Organizer

Hydrogen bonding, particularly involving N-H or O-H groups on the heterocycle, remains a dominant force in directing crystal packing. These interactions often work in concert with halogen bonds to form robust supramolecular synthons—structural units formed by intermolecular interactions. The interplay between hydrogen and halogen bonding can lead to the formation of complex 1D chains, 2D sheets, or 3D networks.[6]

π-π Stacking: Aromatic Alliances

The aromatic nature of many heterocyclic rings facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent rings align.[7] These interactions, though generally weaker than hydrogen or halogen bonds, play a crucial role in the close packing of molecules and can significantly influence the electronic properties of the resulting crystal.[8][9][10][11] The presence of a bulky bromine atom can, however, sterically hinder or modify the geometry of these stacking arrangements.

Intermolecular_Interactions cluster_molecule1 Molecule A (Brominated Heterocycle) cluster_molecule2 Molecule B (Neighboring Molecule) A C-Br B_N Lewis Base (e.g., N, O) A->B_N Halogen Bond (C-Br···N) A_N Heterocyclic N B_H H-bond Donor A_N->B_H Hydrogen Bond (N···H-) A_Ring Aromatic Ring B_Ring Aromatic Ring A_Ring->B_Ring π-π Stacking

Caption: Key intermolecular interactions governing the crystal packing of brominated heterocyclic compounds.

Comparative Analysis of Crystal Packing in Brominated Heterocycles

The influence of bromine substitution on crystal packing is highly dependent on the nature of the heterocyclic core and the position of the bromine atom.

Case Study 1: Brominated Pyridines

Pyridines are electron-deficient heterocycles. Bromination further enhances the σ-hole on the bromine atom, making it a potent halogen bond donor.

  • Interaction Motifs: In the crystal structures of brominated pyridinium salts, C-Br···X⁻ (where X is a halide anion) halogen bonds are frequently observed.[6][12] These interactions are often linear and significantly shorter than the sum of the van der Waals radii.[6] For instance, in a series of bromopyridinium tetrahalocuprate(II) salts, the Br···Cl⁻ distances were found to be approximately 0.30–0.40 Å shorter than the sum of the van der Waals radii, indicating a strong interaction.[6]

  • Competition with Hydrogen Bonding: In the presence of N-H groups, a competition between N-H···X⁻ hydrogen bonds and C-Br···X⁻ halogen bonds arises. The resulting supramolecular architecture is a consequence of the interplay between these two synthons.[6]

  • Influence of Bromine Position: The position of the bromine atom on the pyridine ring significantly affects the directionality of the halogen bond and can lead to different packing motifs.[13] For example, 3-bromopyridinium cations can form chain networks through a combination of C-Br···Cl⁻ and asymmetric bifurcated N-H···Cl⁻ interactions.[6]

Case Study 2: Brominated Pyrimidines

Pyrimidines, with two nitrogen atoms, offer additional hydrogen bond acceptor sites. The synthesis of various brominated pyrimidine derivatives has been extensively explored for their potential as tyrosine kinase inhibitors.[14]

  • Dominant Interactions: In many brominated pyrimidine structures, a combination of hydrogen bonds and halogen bonds dictates the packing. For example, in the crystal structure of 5-bromo-3,4′-bipyridine co-crystallized with 1,4-diiodotetrafluorobenzene, N···I and Br···I halogen bonds are the primary organizing forces.[15]

  • Polymorphism: Brominated pyrimidines can exhibit polymorphism, where the same compound crystallizes in different forms with distinct packing arrangements and physical properties.[16][17][18][19][20] This phenomenon is often driven by subtle differences in crystallization conditions that favor different intermolecular interaction motifs.

Case Study 3: Brominated Indoles

The indole ring system is a common motif in biologically active molecules. Bromination can influence both the electronic properties and the solid-state structure.

  • Role of π-π Stacking: The extended aromatic system of indole promotes significant π-π stacking interactions.[7] Quantum chemical analyses have shown that halogenation of the indole ring has a moderate effect on the stability of these stacking interactions, with the stability following the trend F < Cl < Br < I.[7]

  • Interplay of Interactions: In the crystal structures of brominated indoles, π-π stacking often coexists with hydrogen bonding (N-H···O or N-H···N) and, in some cases, weaker C-H···Br interactions to form complex 3D networks.

Table 1: Comparison of Dominant Intermolecular Interactions in Brominated Heterocycles

Heterocycle ClassPrimary Halogen Bonding MotifCommon Competing/Cooperative InteractionsTypical Supramolecular Architecture
Pyridines C-Br···N, C-Br···AnionN-H···Anion Hydrogen Bonding, π-π Stacking1D Chains, 2D Sheets
Pyrimidines C-Br···N, C-Br···BrN-H···O/N Hydrogen Bonding2D Networks, Polymorphic Forms
Indoles C-Br···O/N (if present)N-H···O/N Hydrogen Bonding, π-π Stacking3D Networks, Layered Structures

Experimental Methodologies

The determination and analysis of crystal packing are primarily achieved through single-crystal X-ray diffraction.

Protocol 1: Crystal Growth of Brominated Heterocyclic Compounds

The growth of high-quality single crystals suitable for X-ray diffraction is a critical first step. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Objective: To obtain single crystals of a brominated heterocyclic compound suitable for X-ray diffraction analysis.

Materials:

  • Purified brominated heterocyclic compound

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, hexane)

  • Small, clean glass vials or test tubes

  • Filtration apparatus (e.g., syringe filter)

Procedure: Slow Evaporation (A Common and Effective Method) [21]

  • Solvent Screening: Test the solubility of the compound in various solvents to find a solvent in which it is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated or saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble and allow them to air dry.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique allows for a gradual increase in solute concentration, promoting the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

  • Filtration: Removing impurities is essential as they can disrupt the crystal lattice and inhibit the growth of single crystals.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Solution

This protocol outlines the general workflow for determining the crystal structure of a compound once a suitable single crystal has been obtained.[22][23][24][25]

XRD_Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections.

  • Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map of the unit cell. This reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process optimizes the atomic positions, and thermal parameters.

  • Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, including bond lengths, angles, and intermolecular contacts, are then analyzed to understand the crystal packing.

Conclusion and Future Outlook

The incorporation of bromine into heterocyclic scaffolds provides a powerful tool for controlling crystal packing through the introduction of specific and directional halogen bonds. This guide has highlighted the interplay of halogen bonding, hydrogen bonding, and π-π stacking in directing the supramolecular assembly of brominated pyridines, pyrimidines, and indoles. A thorough understanding of these interactions, supported by robust experimental data from single-crystal X-ray diffraction, is essential for the rational design of new pharmaceuticals and organic materials with tailored solid-state properties.

Future research in this area will likely focus on the design of more complex multi-component crystals (co-crystals) where the competition and synergy between different intermolecular interactions can be exploited to achieve even finer control over the resulting crystal architecture. Furthermore, computational methods will continue to play a crucial role in predicting and understanding the crystal packing of these fascinating molecules.[4]

References

How does the copper-mediated radiobromination of aryl boronic esters compare to other methods?

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient incorporation of radiobromine isotopes like bromine-76 (⁷⁶Br) for Positron Emission Tomography (PET) imaging and bromine-77 (⁷⁷Br) for radiotherapy is a critical step in creating next-generation diagnostic and theranostic agents.[1][2][3] This guide provides an in-depth, objective comparison of the increasingly prevalent copper-mediated radiobromination of aryl boronic esters against traditional methodologies, supported by experimental insights to inform your radiolabeling strategies.

The Evolving Landscape of Aromatic Radiobromination

Historically, the synthesis of radiobrominated arenes has been dominated by two major pathways: electrophilic and nucleophilic substitution.

  • Electrophilic Substitution: This classic approach often involves the destannylation of an organotin precursor using an oxidizing agent and a radiobromide source.[4] While functional, this method is hampered by the inherent toxicity of organotin reagents and often results in products with lower specific activity due to the presence of non-radioactive bromine carriers.[4] The nature of the active brominating agent can also be highly dependent on reaction conditions, leading to variability.[4]

  • Nucleophilic Aromatic Substitution (SNA r): This method involves displacing a leaving group on an aromatic ring with a nucleophilic radiobromide. Its application is largely restricted to aromatic systems activated by electron-withdrawing groups in the ortho or para positions, which are necessary to stabilize the negatively charged Meisenheimer intermediate.[5][6] Consequently, this pathway is unsuitable for many electron-rich or neutral aromatic systems and can require harsh reaction conditions.[6]

The limitations of these conventional methods have driven the exploration of transition metal-catalyzed approaches, leading to the emergence of copper-mediated radiobromination as a more versatile and robust alternative.[2][3]

A Mechanistic View: Copper-Mediated Radiobromination

The copper-mediated radiobromination of aryl boronic esters is a powerful transformation, often described as a Chan-Lam or Sandmeyer-type reaction, that facilitates the formation of a C-Br bond under mild conditions.[7][8][9][10] The reaction is believed to proceed through a catalytic cycle initiated by a copper(II) salt.

The proposed mechanism involves the transmetalation of the aryl group from the boronic ester to the copper center. The resulting aryl-copper intermediate then reacts with the radiobromide. A subsequent reductive elimination step forms the desired radiobrominated aryl product and regenerates a copper(I) species, which is then re-oxidized to copper(II) to continue the catalytic cycle.[11]

Copper_Mediated_Radiobromination_Cycle Figure 1: Proposed Catalytic Cycle CuII Cu(II)L₂ ArCuIII [Ar-Cu(III)-Br]L₂ CuII->ArCuIII ArB Ar-B(OR)₂ ArB->ArCuIII Transmetalation Br [Br]⁻ Br->ArCuIII ArBr Ar-*Br ArCuIII->ArBr Reductive Elimination CuI Cu(I)L ArCuIII->CuI CuI->CuII Oxidation Oxidant Oxidant (Air)

Caption: Proposed catalytic cycle for copper-mediated radiobromination.

This process is highly efficient and demonstrates remarkable functional group tolerance, making it a superior method for late-stage radiobromination of complex molecules.[2][12][13]

Performance Metrics: A Head-to-Head Comparison

The choice of a radiobromination strategy significantly impacts yield, purity, and applicability. The following table provides a comparative summary based on key performance indicators.

FeatureCopper-Mediated (Aryl Boronic Esters)Electrophilic DestannylationNucleophilic Substitution (SNA r)
Radiochemical Yield (RCY) Generally high (often >70%)[3]Variable, often moderate (30-80%)[4]Highly variable, low for non-activated rings (<60%)[1][14]
Substrate Scope Broad; electron-rich, -neutral, & -deficient arenes[2][12]Best for electron-rich arenesLimited to electron-deficient arenes[6][14]
Functional Group Tolerance Excellent[2][13]Moderate; sensitive to strong electrophilesPoor; sensitive to nucleophiles
Precursor Toxicity & Stability Low toxicity; boronic esters are generally stableHigh; organotin precursors are toxicPrecursors can be unstable
Reaction Conditions Mild (Room temp. to ~110°C)[3]Typically room temperatureOften requires high temperatures (>100°C)
Specific Activity High (No-carrier-added)Moderate to Low (Carrier-added often required)High (No-carrier-added)
Reaction Time Fast (typically 10-30 minutes)[2][3]Fast (typically 5-20 minutes)[4]Variable (20-60 minutes)

Experimental Protocols & Workflows

Adherence to strict radiation safety protocols is mandatory for all experimental work.

Copper-Mediated Radiobromination of an Aryl Boronic Ester

This protocol demonstrates a general, high-yielding procedure for labeling diverse molecules.[2][3]

Experimental Workflow

Copper_Mediated_Workflow Figure 2: Copper-Mediated Radiobromination Workflow start Start prep Prepare Reagents: - Aryl boronic pinacol ester - Cu(OTf)₂(py)₄ - Solvent (e.g., DMF, MeOH/H₂O) start->prep activity_prep Prepare Activity: - Isolate [*Br]⁻ from cyclotron target - Elute from QMA cartridge start->activity_prep reaction Combine reagents & activity in vial Heat at 80-110°C for 10-20 min prep->reaction activity_prep->reaction purify Purify via HPLC or SPE reaction->purify qc Quality Control (Radio-HPLC) purify->qc end Final Product qc->end

Caption: A typical workflow for copper-mediated radiobromination.

Step-by-Step Methodology:

  • Activity Preparation: Cyclotron-produced [⁷⁶Br] or [⁷⁷Br]bromide is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge. The cartridge is washed and the radiobromide is eluted.[2]

  • Reagent Preparation: In a reaction vial, dissolve the aryl boronic pinacol ester precursor (approx. 1-6 µmol) and the copper catalyst (e.g., Cu(OTf)₂(Py)₄) in a suitable solvent such as DMF or a methanol/water mixture.[2][3]

  • Reaction: Add the eluted radiobromide solution to the reaction vial. Seal the vial and heat at a predetermined temperature (e.g., 80°C or 110°C) for 10-20 minutes.[3]

  • Purification: After cooling, the reaction mixture is diluted and purified, typically by high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE), to isolate the final radiobrominated product.[2][3]

  • Quality Control: The radiochemical purity and identity of the product are confirmed by radio-HPLC analysis.

Electrophilic Radiobromination via Destannylation

This protocol outlines the traditional oxidative method.

Experimental Workflow

Destannylation_Workflow Figure 3: Electrophilic Destannylation Workflow start Start prep Prepare Reagents: - Aryl stannane precursor - Oxidant (e.g., NCS, peracetic acid) - Solvent (e.g., methanol, acetic acid) start->prep activity_prep Prepare [*Br]⁻ start->activity_prep reaction Combine reagents & activity at RT React for 5-15 min prep->reaction activity_prep->reaction purify Purify via HPLC or SPE reaction->purify end Final Product purify->end

Caption: A typical workflow for electrophilic radiobromination.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the aryl stannane precursor (e.g., trimethylstannyl or tributylstannyl derivative) in a suitable solvent.

  • Reaction: Add the radiobromide source along with an oxidizing agent (e.g., N-chlorosuccinimide (NCS) or peracetic acid) to the precursor solution at room temperature.[4]

  • Purification: The reaction is typically rapid and is followed by HPLC or SPE purification to separate the labeled product from the toxic tin byproducts and other impurities.

Conclusion and Future Outlook

While traditional electrophilic and nucleophilic methods have their place, copper-mediated radiobromination of aryl boronic esters offers a superior combination of efficiency, versatility, and safety.[3][15] Its remarkable tolerance for a wide array of functional groups, milder reaction conditions, and reliance on stable, non-toxic precursors make it the method of choice for the late-stage labeling of complex, biologically active molecules. For drug discovery programs and the development of novel PET radiotracers, this methodology provides a robust and reliable platform, paving the way for the next generation of theranostic agents.

References

What is the comparative cytotoxicity assessment of newly synthesized oxazole derivatives?

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, with a significant focus on heterocyclic compounds due to their diverse pharmacological properties. Among these, the oxazole nucleus, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects against various human tumor cell lines, often with IC50 values in the nanomolar range.[1][4] This guide provides a comparative analysis of the cytotoxic profiles of newly synthesized oxazole derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

The Rationale for Oxazole Scaffolds in Oncology

The versatility of the oxazole ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[2][5] This adaptability is crucial for developing targeted therapies that can overcome challenges such as drug resistance and off-target toxicity.[2][6] Many oxazole derivatives exert their anticancer effects by targeting fundamental cellular processes, including microtubule dynamics, cell cycle progression, and various signaling pathways crucial for cancer cell survival and proliferation.[4] For instance, some derivatives act as potent tubulin polymerization inhibitors, binding to the colchicine site and inducing apoptosis, mirroring the mechanism of established antimitotic agents.[7][8] Others have been shown to inhibit protein kinases, STAT3, or interact with G-quadruplex DNA, showcasing the diverse mechanisms through which these compounds can combat cancer.[1][4]

Comparative Cytotoxicity Assessment of Novel Oxazole Derivatives

A critical step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxicity against a panel of cancer cell lines. This allows for the determination of potency (typically measured as the half-maximal inhibitory concentration, or IC50) and selectivity. Below is a comparative summary of the cytotoxic activity of several recently developed oxazole derivatives against various cancer cell lines. For context, the activity is compared to Etoposide, a well-established topoisomerase II inhibitor used in chemotherapy.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference Standard (Etoposide) IC50 (µM)Source(s)
Oxazole-linked Oxadiazole Analog 6 (p-CF3 substituted phenyl)HL-60 (Leukemia)8.50 ± 0.3010.50[9]
PLB-985 (Leukemia)12.50 ± 0.2015.20[9]
2,5-Disubstituted Oxazole Compound 4i (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole)A549 (Lung)0.0019Not Reported in Study[7]
HT-29 (Colon)0.0005Not Reported in Study[7]
MCF-7 (Breast)0.0008Not Reported in Study[7]
Chalcone-based Oxazole Hybrid Compound 13a SiHa (Cervical)0.0071>10 (Etoposide)[10]
A549 (Lung)0.0094>10 (Etoposide)[10]
MCF-7 (Breast)0.0083>10 (Etoposide)[10]
Colo-205 (Colon)0.086>10 (Etoposide)[10]
Oxazole-Pyrazole Hybrid Analog 8a HT-29 (Colon)13.22 ± 0.16Not Reported in Study[11]
MCF-7 (Breast)6.41 ± 0.47Not Reported in Study[11]

Analysis of Structure-Activity Relationships (SAR):

The data presented above highlights key structure-activity relationships. For instance, in the oxazole-linked oxadiazole series, the presence of a trifluoromethyl (-CF3) group at the para position of the phenyl ring (Analog 6) resulted in the most potent activity against leukemia cell lines, suggesting that this electron-withdrawing group enhances cytotoxic efficacy.[9] In the case of the 2,5-disubstituted oxazoles designed as combretastatin A-4 analogues, compounds with a 3',4',5'-trimethoxyphenyl moiety (a key feature for tubulin binding) and specific substitutions at the 5-position, such as a p-ethoxyphenyl group (Compound 4i ), exhibited exceptionally potent antiproliferative activity in the nanomolar range.[7] The chalcone-based oxazole hybrids also demonstrated remarkable potency, with compound 13a showing significantly lower IC50 values than the standard drug etoposide across multiple cell lines.[10] These examples underscore the importance of specific substitutions on the oxazole scaffold in determining the cytotoxic potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[12][14] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives and the reference drug in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[15]

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14] Alternatively, 10 µL of the 5 mg/mL MTT stock can be added directly to each well containing 100 µL of medium.[13][16]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15][16]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The reference wavelength should be set at 630 nm to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

Visualizing Experimental Workflows and Mechanisms

To better understand the process of evaluating these novel compounds and their potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., A549, MCF-7) treatment Cell Treatment & Incubation (48-72h) cell_culture->treatment compound_prep Serial Dilution of Oxazole Derivatives compound_prep->treatment mtt_assay MTT Addition & Incubation (2-4h) treatment->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for in vitro cytotoxicity screening of novel oxazole derivatives using the MTT assay.

G oxazole Oxazole Derivative tubulin Tubulin oxazole->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cancer Cell Death caspase->cell_death

References

The 4-(4-Bromophenyl)oxazole Scaffold: A Comparative Analysis of Efficacy in Diverse Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The incorporation of a 4-bromophenyl substituent at the 4-position of the oxazole ring creates a versatile chemical entity, 4-(4-bromophenyl)oxazole, which has served as a foundational structure for the development of various bioactive derivatives. This guide provides a comparative overview of the efficacy of this compound derivatives across several key biological assays, offering insights for researchers and professionals in drug discovery and development.

Anticancer and Cytotoxic Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The primary assay used to evaluate this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, consequently, their viability after exposure to a test compound.

Comparative Efficacy of this compound Derivatives in Cancer Cell Lines
DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
OXZ-9 (a 5-(4-bromophenyl)-1,3-oxazole derivative)MCF-7 (Breast Cancer)11.56Cisplatin12.46[2]
OXZ-11 (a 5-(4-bromophenyl)-1,3-oxazole derivative)MCF-7 (Breast Cancer)14.63Cisplatin12.46[2]
OXZ-8 (a 5-(4-bromophenyl)-1,3-oxazole derivative)MCF-7 (Breast Cancer)17.56Cisplatin12.46[2]
AMK OX-8 (a 1,3,4-oxadiazole derivative with a bromophenyl moiety)A549 (Lung Cancer)25.04--[3]
AMK OX-8 (a 1,3,4-oxadiazole derivative with a bromophenyl moiety)HeLa (Cervical Cancer)35.29--[3]
A quinoline-oxadiazole derivative with a 2-(4-bromophenyl) substituentHepG2 (Liver Cancer)0.137–0.332 µg/mLErlotinib0.308 µg/mL[4]
A quinoline-oxadiazole derivative with a 2-(4-bromophenyl) substituentMCF-7 (Breast Cancer)0.164–0.583 µg/mLErlotinib0.512 µg/mL[4]

Expert Insights: The data indicates that modifications to the core this compound structure can lead to potent cytotoxic effects against various cancer cell lines. For instance, derivative OXZ-9 exhibited slightly better activity against the MCF-7 breast cancer cell line than the standard chemotherapeutic drug, cisplatin.[2] The quinoline-oxadiazole derivatives also showed remarkable potency against both liver and breast cancer cell lines, surpassing the efficacy of the targeted therapy drug erlotinib in some cases.[4] These findings underscore the potential of the this compound scaffold as a starting point for the design of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add Test Compound (Varying Concentrations) Incubation_24h->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are then harvested and seeded into 96-well microplates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds, including derivatives of this compound, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours. A control group receives only the vehicle (e.g., 0.2% DMSO).[3]

  • MTT Addition and Incubation: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 1 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. The efficacy of these compounds is typically assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Efficacy of this compound Derivatives Against Microbial Strains
DerivativeMicrobial StrainActivityReference CompoundActivitySource
4-(4-bromophenyl)-2-tert-butyloxazoleBacillus subtilisZone of inhibition (mm)Ampicillin-[1]
4-(4-bromophenyl)-2-tert-butyloxazoleStaphylococcus aureusZone of inhibition (mm)Ampicillin-[1]
4-(4-bromophenyl)-2-tert-butyloxazoleEscherichia coliZone of inhibition (mm)Ampicillin-[1]
4-(4-bromophenyl)-2-tert-butyloxazoleKlebsiella pneumoniaeZone of inhibition (mm)Ampicillin-[1]
A 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivativeEscherichia coliPromising--[5]
A 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivativeBacillus subtilisPromising--[5]
A 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivativeStaphylococcus aureusPromising--[5]
A 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivativeCandida albicansPromising--[5]

Expert Insights: The available data suggests that derivatives of this compound exhibit broad-spectrum antimicrobial activity. For instance, 4-(4-bromophenyl)-2-tert-butyloxazole was found to be one of the most active compounds in a series of heterocyclic derivatives tested against both Gram-positive and Gram-negative bacteria.[1] Furthermore, thiazolidinone derivatives incorporating the 4-(4-bromophenyl)thiazole moiety have shown promising results against both bacteria and fungi.[5]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This protocol describes a common method for the preliminary screening of antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Agar Prepare Nutrient Agar Plates Inoculate_Plates Inoculate with Microbial Culture Prepare_Agar->Inoculate_Plates Create_Wells Create Wells in the Agar Inoculate_Plates->Create_Wells Add_Samples Add Test Compound and Controls to Wells Create_Wells->Add_Samples Incubate_Plates Incubate Plates Add_Samples->Incubate_Plates Measure_Zones Measure Zone of Inhibition Incubate_Plates->Measure_Zones

Caption: Workflow of the agar well diffusion method.

Methodology:

  • Media Preparation and Inoculation: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is then uniformly spread over the surface of the agar.

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration (e.g., 100 µg/ml) is added to the wells.[6] A positive control (a standard antibiotic like ampicillin) and a negative control (the solvent alone) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory and Analgesic Activity

The therapeutic potential of this compound derivatives extends to the treatment of inflammation and pain. In vivo models, such as the carrageenan-induced paw edema test in rats, are commonly employed to evaluate these activities.

Comparative Efficacy of 4-(4-Bromophenyl)oxadiazole Derivatives in an In Vivo Anti-inflammatory Assay
DerivativeDose (mg/kg)% Inhibition of Paw EdemaReference Compound% Inhibition of Paw EdemaSource
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole2059.5Indomethacin64.3[7]
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole2061.9Indomethacin64.3[7]

Expert Insights: The results from the carrageenan-induced paw edema assay demonstrate that oxadiazole derivatives containing a 4-bromophenyl moiety possess significant anti-inflammatory properties.[7] The efficacy of some derivatives was comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. This suggests that the this compound scaffold could be a valuable template for developing new anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of anti-inflammatory activity.

Carrageenan_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement Animal_Grouping Group Rats Administer_Compound Administer Test Compound/Control Orally Animal_Grouping->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume_Initial Measure Initial Paw Volume Inject_Carrageenan->Measure_Paw_Volume_Initial Measure_Paw_Volume_Post Measure Paw Volume at Intervals Measure_Paw_Volume_Initial->Measure_Paw_Volume_Post

Caption: Workflow of the carrageenan-induced paw edema assay.

Methodology:

  • Animal Preparation and Dosing: Rats are divided into groups. The test group receives an oral administration of the this compound derivative at a specific dose (e.g., 20 mg/kg). The control group receives the vehicle, and the standard group receives a reference anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the injected paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the synthesis of a diverse range of biologically active compounds. Derivatives of this core structure have demonstrated compelling efficacy in various in vitro and in vivo assays, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented in this guide highlights the significant potential of these compounds and provides a solid foundation for further research and development in the quest for novel therapeutics. The versatility of the this compound moiety allows for extensive chemical modifications, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug discovery and development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. Handling novel chemical entities like 4-(4-Bromophenyl)oxazole requires a thorough understanding of not just their synthetic applications, but also their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. This guide provides a detailed, science-backed protocol for the proper disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedural step.

Core Principles: Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound. Its chemical nature dictates the specific disposal pathway required. The presence of a carbon-bromine bond places it firmly in the category of halogenated organic waste . This classification is the single most important factor determining its disposal route.

Improper disposal, such as mixing with non-halogenated waste or disposal down the drain, poses significant risks. Thermal decomposition of brominated organic compounds at insufficiently high temperatures can lead to the formation of hazardous byproducts, including brominated aromatic compounds and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1] Therefore, the core principle is to ensure this compound is directed to a facility capable of high-temperature incineration equipped with scrubbers to neutralize acidic gases like hydrogen bromide (HBr) formed during combustion.[2][3]

Hazard and Safety Summary

Before handling for any purpose, including disposal, it is essential to be familiar with the compound's hazard profile.

Hazard CategoryGHS Hazard StatementGHS Precautionary Statement
Skin Contact H315: Causes skin irritation.[4][5]P280: Wear protective gloves/protective clothing.[4][5]
P264: Wash skin thoroughly after handling.[4][5]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
Eye Contact H319: Causes serious eye irritation.[4][5]P280: Wear eye protection/face protection.[4][5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Inhalation H335: May cause respiratory irritation.[4][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P271: Use only outdoors or in a well-ventilated area.[4][5]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the waste management of this compound and materials contaminated with it.

Step 1: Waste Segregation at the Point of Generation

This is the most critical step. The moment a material is designated as waste, it must be correctly categorized.

  • Action: Immediately segregate waste this compound (pure, in solution, or contaminated materials) into a designated "Halogenated Organic Waste" stream.[6][7]

  • Causality: Halogenated and non-halogenated waste streams undergo different disposal treatments.[8] Non-halogenated solvents can often be recycled as fuel, whereas halogenated waste must be incinerated at high temperatures (e.g., >1100°C) to ensure complete destruction of the molecule and prevent the formation of toxic byproducts.[3][9] Mixing these streams contaminates the entire volume of waste, escalating disposal costs and environmental risk.

Step 2: Selecting the Appropriate Waste Container

Container integrity is paramount to prevent leaks and exposure.

  • Action: Select a chemically compatible, leak-proof container with a secure, tight-fitting screw cap. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. Ensure the container is in good condition, free from cracks or defects.

  • Causality: A sealed container prevents the release of vapors, which may be irritating or harmful, and eliminates the risk of spills during storage and transport.[6]

Step 3: Proper Labeling

Clear and accurate labeling is a legal requirement and essential for the safety of all personnel who will handle the container.

  • Action: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste this compound" . If it is a solution, list all components and their approximate percentages.

    • The associated hazard warnings (e.g., "Irritant").

    • The date accumulation started (the day the first drop of waste was added).

  • Causality: Inaccurate or incomplete labeling can lead to improper handling by waste management personnel, potentially resulting in dangerous chemical reactions (e.g., mixing with incompatible waste streams) or improper disposal, violating regulatory standards set by bodies like the EPA.[10]

Step 4: Accumulating Waste

Follow safe laboratory practices while adding to your waste container.

  • Action: Add waste to the container in a certified chemical fume hood. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion. Keep the container securely capped at all times, except when actively adding waste.[6]

  • Causality: Working in a fume hood protects the researcher from inhaling potentially irritating dust or vapors.[4] Leaving adequate headspace is a crucial safety measure to prevent pressure buildup and potential container rupture due to temperature fluctuations.

Step 5: Final Disposal and Storage

Once the container is full or the project is complete, prepare it for collection.

  • Action: Securely tighten the cap. Ensure the waste label is complete and legible. Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials. Follow your institution's specific procedures for requesting a waste pickup from your Environmental Health & Safety (EHS) department.

  • Causality: Proper storage minimizes the risk of accidents in the laboratory and ensures the waste is ready for compliant transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical steps for making correct disposal decisions for laboratory waste containing this compound.

DisposalWorkflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Pickup A Generate Chemical Waste B Does the waste contain This compound or any other halogenated compound? A->B C YES: Classify as HALOGENATED WASTE B->C Yes D NO: Follow procedure for NON-HALOGENATED WASTE B->D No E Select a designated 'Halogenated Organic Waste' container C->E F Affix Hazardous Waste Label. List full chemical name(s) and start date. E->F G Add waste in fume hood. Keep container closed. Do not overfill. F->G H Container Full? G->H H->G No I Seal container securely. Store in Satellite Accumulation Area. H->I Yes J Request pickup by EHS. I->J

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures: Spills and Exposures

Personal Exposure:

  • Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

Small Spills (in a fume hood):

  • Ensure personal protective equipment (lab coat, gloves, eye protection) is worn.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

  • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as halogenated waste.

For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.